Trimethylphosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethylphosphorylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OP/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLWYXJORUTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217923 | |
| Record name | Trimethylphosphine oxide | |
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Molecular Weight |
92.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-96-0 | |
| Record name | Trimethylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethylphosphine oxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphosphine oxide | |
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| Record name | Trimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIMETHYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M39GK79DV | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Trimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry and bond angles of trimethylphosphine (B1194731) oxide ((CH₃)₃PO), a compound of significant interest in coordination chemistry and as a structural motif in medicinal chemistry. This document details experimental and computational data, outlines relevant experimental protocols, and illustrates key concepts through diagrams.
Molecular Geometry and Bond Angles of Trimethylphosphine Oxide
The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three methyl groups. This arrangement results in a tetrahedral geometry around the phosphorus atom. The precise bond lengths and angles have been determined through various experimental techniques, primarily X-ray crystallography and gas-phase electron diffraction, and corroborated by computational methods.
Experimental Data
The experimentally determined bond lengths and angles for this compound are summarized in the table below. It is important to note that the data from X-ray crystallography were obtained for the dihydrate form of the molecule, which may influence the molecular geometry due to intermolecular hydrogen bonding. Gas-phase electron diffraction data, on the other hand, represents the geometry of the isolated molecule.
| Parameter | X-ray Crystallography (Dihydrate) | Gas-Phase Electron Diffraction |
| Bond Lengths (Å) | ||
| P=O | 1.507(7)[1] | 1.476(3) |
| P–C | 1.781(1) (avg.)[1] | 1.811(3) |
| Bond Angles (°) | ||
| O=P–C | 111.4 (avg.) | 114.6(5) |
| C–P–C | 107.5 (avg.) | 103.9(6) |
Computational Data
Computational chemistry provides a powerful tool for predicting and understanding the molecular geometry of this compound. Density Functional Theory (DFT) and ab initio methods are commonly employed for geometry optimization. The calculated values are generally in good agreement with experimental data, particularly with the gas-phase electron diffraction results which represent the molecule in an unperturbed state.
| Parameter | DFT (B3LYP/6-31G*) |
| Bond Lengths (Å) | |
| P=O | 1.485 |
| P–C | 1.820 |
| Bond Angles (°) | |
| O=P–C | 113.8 |
| C–P–C | 104.5 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of trimethylphosphine. A detailed protocol is as follows:
Materials:
-
Trimethylphosphine (P(CH₃)₃)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of trimethylphosphine in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
A 30% solution of hydrogen peroxide is added dropwise to the stirred solution of trimethylphosphine. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a white, hygroscopic solid.
X-ray Crystallography of this compound Dihydrate
The following protocol describes the determination of the crystal structure of this compound dihydrate[1]:
1. Crystallization:
-
This compound (2.3 mg) is dissolved in a mixture of acetone-d₆ (0.6 ml) and diethyl ether-d₁₀ (0.3 ml) in an NMR tube.
-
The tube is capped and cooled to -20 °C in an ethanol (B145695) cooling bath.
-
The Dewar flask containing the bath and sample is sealed and placed in a freezer at -80 °C.
-
Crystals of Me₃PO·2H₂O grow within 3 days.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a diffractometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.
-
A monochromatic X-ray source (e.g., Mo Kα radiation) is used.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group. For this compound dihydrate, the crystal system is orthorhombic with the space group Pbca.
-
The structure is solved using direct methods or Patterson methods to locate the positions of the heavier atoms (P and O).
-
The positions of the remaining non-hydrogen atoms are located from the difference Fourier maps.
-
The structure is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.
Gas-Phase Electron Diffraction
Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gas phase. A general workflow for a GED experiment is as follows:
1. Sample Introduction:
-
A gaseous sample of this compound is introduced into a high-vacuum chamber. This is typically achieved by heating a solid sample until it sublimes or vaporizes.
2. Electron Beam Interaction:
-
A high-energy beam of electrons is fired at the gaseous sample.
3. Diffraction and Detection:
-
The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.
-
This pattern is recorded on a detector, such as a photographic plate or a CCD camera.
4. Data Analysis:
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.
-
By fitting a theoretical model of the molecule's geometry to the experimental radial distribution curve, the bond lengths, bond angles, and torsional angles can be determined.
Visualizations
Experimental Workflow for Molecular Geometry Determination
The following diagram illustrates a generalized workflow for determining the molecular geometry of a compound like this compound using experimental methods.
Caption: Experimental workflow for determining molecular geometry.
Role of the Phosphine (B1218219) Oxide Moiety in Drug Development
While this compound itself is not a therapeutic agent, the phosphine oxide group is an important pharmacophore in drug design. Its key properties are its strong hydrogen bond accepting ability and its impact on the physicochemical properties of a molecule. The following diagram illustrates the logical relationship of these properties in the context of drug development.
Caption: Role of the phosphine oxide moiety in drug development.
References
Trimethylphosphine oxide Lewis structure and polarity
An In-depth Technical Guide to the Lewis Structure and Polarity of Trimethylphosphine (B1194731) Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylphosphine oxide ((CH₃)₃PO or TMPO) is a significant organophosphorus compound recognized for its high polarity and utility as a ligand in coordination chemistry and a reagent in organic synthesis.[1][2] This guide provides a detailed analysis of the Lewis structure, molecular geometry, and polarity of this compound. It includes a summary of its quantitative structural data, detailed experimental protocols for its synthesis and characterization, and a visualization of the underlying principles governing its polarity.
Lewis Structure and Bonding
The determination of the most representative Lewis structure for this compound involves assessing the distribution of valence electrons and the resulting formal charges on each atom.
1.1. Valence Electron Calculation The total number of valence electrons for (CH₃)₃PO is calculated as follows:
-
Phosphorus (P): 1 x 5 = 5
-
Carbon (C): 3 x 4 = 12
-
Hydrogen (H): 9 x 1 = 9
-
Oxygen (O): 1 x 6 = 6
-
Total Valence Electrons = 32
1.2. Structural Representation Phosphorus is the central atom, bonded to three methyl (CH₃) groups and one oxygen atom. Two primary resonance structures can be drawn:
-
Structure A (with single P-O bond): This structure satisfies the octet rule for all atoms. The phosphorus atom has a formal charge of +1, and the oxygen atom has a formal charge of -1.
-
Structure B (with double P=O bond): In this representation, phosphorus expands its octet to accommodate 10 valence electrons, which is permissible for a third-period element. This structure is generally considered the major contributor to the resonance hybrid because it minimizes the formal charges on all atoms to zero.
The actual electronic structure of this compound is a hybrid of these two forms, but the P=O double bond representation (Structure B) is commonly used due to the short P-O bond length and high bond energy, which are consistent with significant double bond character.[3]
Molecular Geometry and Polarity
The three-dimensional arrangement of atoms and the distribution of electron density determine the overall polarity of the molecule.
2.1. VSEPR Theory and Molecular Geometry According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains around the central phosphorus atom (three P-C single bonds and one P=O double bond) arrange themselves in a tetrahedral geometry to minimize repulsion. This results in a molecular geometry that is also approximately tetrahedral.
2.2. Electronegativity and Bond Polarity The polarity of the individual bonds is determined by the difference in electronegativity between the bonded atoms. The Pauling electronegativity values are:
-
Phosphorus (P): 2.19[4]
-
P=O Bond: The electronegativity difference (ΔEN = 3.44 - 2.19 = 1.25) is significant, making the phosphoryl bond highly polar, with a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the phosphorus atom.
-
P-C Bonds: The electronegativity difference (ΔEN = 2.55 - 2.19 = 0.36) is small, resulting in slightly polar covalent bonds.
2.3. Overall Molecular Polarity Although the arrangement of the four bonding groups around the central phosphorus atom is tetrahedral, the molecule is asymmetrical because the oxygen atom is different from the three methyl groups. The highly polar P=O bond creates a strong dipole moment that is not canceled out by the much weaker P-C bond dipoles. The vector sum of all bond dipoles results in a large net molecular dipole moment, rendering this compound a highly polar molecule .[1][2] This high polarity explains its solubility in water and other polar organic solvents.[1][2][6]
Quantitative Data
The structural parameters of this compound have been determined experimentally, primarily through X-ray crystallography.
| Property | Value | Reference |
| Molecular Formula | C₃H₉OP | [7] |
| Molecular Weight | 92.08 g/mol | [7][8] |
| P=O Bond Length | 1.489(6) Å | [3] |
| P-C Bond Length | 1.772(6) Å and 1.770(10) Å | [3] |
| O=P-C Bond Angle | 112.2(2)° and 114.0(4)° | [3] |
| C-P-C Bond Angle | 105.6(3)° and 106.2(3)° | [3] |
| Dipole Moment | Not explicitly found; expected to be significant |
Experimental Protocols
4.1. Synthesis of this compound This protocol is adapted from a patented synthesis method.[9][10] It involves the reaction of phosphorus oxychloride with a Grignard reagent.
-
Objective: To synthesize this compound.
-
Materials: Magnesium chips, toluene (B28343), tetrahydrofuran (B95107) (THF), ethyl bromide (initiator), methyl chloride, anhydrous copper (II) chloride, phosphorus oxychloride, hydrochloric acid (35%), deionized water.
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, crystallization dish.
-
Procedure:
-
Grignard Reagent Preparation: Under an inert nitrogen atmosphere, add 1 mol of magnesium chips to a reaction flask containing 30-60 mL of a 1:1 (v/v) mixture of toluene and THF.
-
Add 0.5-1.5 mL of ethyl bromide to initiate the reaction and heat to 40-60 °C.
-
Slowly bubble 0.2-0.3 mol of methyl chloride gas into the mixture.
-
Once the reaction is initiated, add an additional 400-500 mL of the solvent mixture.
-
Maintain the temperature at 45-50 °C and continue to pass an additional 0.68-0.82 mol of methyl chloride into the solution.
-
After the addition is complete, stir the mixture for 1-3 hours at 40-60 °C to yield methylmagnesium chloride.
-
Synthesis of TMPO: Cool the Grignard reagent solution to 0-10 °C using an ice bath.
-
Add 1-3 g of anhydrous copper (II) chloride as a catalyst.
-
Slowly add 0.3-0.35 mol of phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 1-3 hours.
-
Workup: Quench the reaction by adding 150-250 mL of water, followed by 7-13 mL of 35% hydrochloric acid.
-
Allow the mixture to stand for 1-3 hours, then transfer to a separatory funnel and separate the aqueous and organic layers.
-
Purification: Distill the organic layer under reduced pressure.
-
Cool the concentrated residue to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum to obtain pure this compound.
-
4.2. Structural Determination by Single-Crystal X-ray Diffraction This is a standard method for determining the precise three-dimensional structure of a crystalline solid.[3][11][12][13]
-
Objective: To determine the bond lengths, bond angles, and crystal packing of this compound.
-
Procedure:
-
Crystallization: Grow single crystals of TMPO suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution or by cooling a solution, as described in the literature.[14]
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head. For samples that are sensitive or melt at room temperature, a cryo-cooling system (e.g., a stream of cold nitrogen gas) is used to maintain the crystal at a low temperature (e.g., 150 K).[14]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated in the beam, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded by a detector (e.g., CCD or pixel detector).[13]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[13]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to achieve the best fit, resulting in an accurate and precise molecular structure.
-
4.3. Determination of Molecular Polarity via Solubility Testing The principle of "like dissolves like" provides a straightforward qualitative method to assess molecular polarity.[1][15][16][17][18]
-
Objective: To qualitatively confirm the high polarity of this compound.
-
Materials: this compound, deionized water (polar solvent), hexane (B92381) (non-polar solvent), test tubes, spatula, vortex mixer.
-
Procedure:
-
Label two test tubes. Add 2 mL of deionized water to the first test tube and 2 mL of hexane to the second.
-
Add a small amount (approx. 20-30 mg) of this compound to each test tube.
-
Agitate both test tubes vigorously for 30 seconds using a vortex mixer or by flicking the tubes.
-
Allow the tubes to stand and observe the contents.
-
-
Interpretation of Results:
-
Polar Substance: If the compound dissolves completely or to a significant extent in water but remains insoluble in hexane, it is classified as polar.
-
Non-polar Substance: If the compound dissolves in hexane but not in water, it is non-polar.
-
Expected Result for TMPO: this compound is expected to dissolve readily in water and be insoluble or sparingly soluble in hexane, confirming its polar nature.[2]
-
Visualization of Molecular Polarity
The following diagram, generated using the DOT language, illustrates the logical flow from atomic properties to overall molecular polarity for this compound.
Caption: Logical flow from atomic electronegativity to the overall molecular polarity of this compound.
References
- 1. dc.narpm.org [dc.narpm.org]
- 2. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. byjus.com [byjus.com]
- 5. List of Elements in Order of Electronegativity χ [atomicnumber.net]
- 6. ptable.com [ptable.com]
- 7. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. CN105566388A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. rigaku.com [rigaku.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. staff.concord.org [staff.concord.org]
- 17. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
Quantum Chemical Calculations of Trimethylphosphine Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations of trimethylphosphine (B1194731) oxide (TMPO), a molecule of significant interest in coordination chemistry and materials science. This document details the theoretical and experimental methodologies used to characterize its structural and vibrational properties, presenting a comparative analysis of calculated and experimental data.
Molecular Geometry
The geometric parameters of trimethylphosphine oxide have been determined through both experimental techniques and a variety of quantum chemical calculations. The experimental values serve as a benchmark for assessing the accuracy of the theoretical methods.
Experimental Determination of TMPO Geometry
The molecular structure of this compound has been experimentally characterized in both the gas and solid phases.
Gas-Phase Electron Diffraction: This technique provides information about the geometry of isolated molecules, free from intermolecular interactions present in the solid state.
X-ray Crystallography: The crystal structure of this compound dihydrate has been determined, offering precise measurements of bond lengths and angles in the solid state.[1][2] It is important to note that these values can be influenced by crystal packing forces and hydrogen bonding interactions with water molecules.
Computational Approaches to TMPO Geometry
A range of quantum chemical methods, including Hartree-Fock (HF), Density Functional Theory (DFT) with various functionals (e.g., B3LYP), and Møller-Plesset perturbation theory (MP2), have been employed to theoretically determine the geometry of TMPO. The choice of basis set (e.g., 6-31G*, cc-pVTZ) also significantly impacts the accuracy of the calculated results.
Comparison of Experimental and Calculated Geometries
A direct comparison between experimental and calculated geometric parameters is crucial for validating the computational models. The following table summarizes key bond lengths and angles obtained from experimental measurements and a selection of theoretical calculations.
| Parameter | Experimental (Gas-Phase Electron Diffraction) | Experimental (X-ray Crystallography of Dihydrate)[1][2] | Calculated (Method/Basis Set) |
| Bond Lengths (Å) | |||
| P=O | Data not available in search results | 1.507 | Calculated values needed |
| P-C | Data not available in search results | 1.781 (avg.) | Calculated values needed |
| Bond Angles (°) | |||
| O=P-C | Data not available in search results | Data not available in search results | Calculated values needed |
| C-P-C | Data not available in search results | Data not available in search results | Calculated values needed |
Note: Specific calculated values for bond lengths and angles of TMPO from various computational methods were not available in the provided search results. This table is structured to be populated with such data as it becomes available through further research.
Vibrational Frequencies
Vibrational spectroscopy, in conjunction with quantum chemical calculations, provides valuable insights into the bonding and dynamics of this compound.
Experimental Vibrational Spectra
The infrared (IR) and Raman spectra of solid this compound have been recorded, revealing a series of vibrational modes characteristic of its functional groups and skeletal framework.
Calculation of Vibrational Frequencies
Theoretical vibrational frequencies are typically calculated at the same level of theory used for geometry optimization. These calculations predict the frequencies and intensities of the normal modes of vibration. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation used in most calculations does not fully account for anharmonicity.
Comparative Analysis of Vibrational Spectra
The table below presents a comparison of the experimentally observed vibrational frequencies of this compound with calculated frequencies from different theoretical models.
| Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Calculated Frequency (Method/Basis Set) | Vibrational Assignment |
| 3410 (s) | - | Calculated values needed | O-H Stretch (from hydrate) |
| - | 2999 (s) | Calculated values needed | C-H Asymmetric Stretch |
| - | 2923 (s) | Calculated values needed | C-H Symmetric Stretch |
| 1482 (vw) | - | Calculated values needed | CH₃ Asymmetric Deformation |
| 1437 (ms) | - | Calculated values needed | CH₃ Asymmetric Deformation |
| 1420 (ms) | 1415 (vw, d) | Calculated values needed | CH₃ Symmetric Deformation |
| 1340 (m) | - | Calculated values needed | CH₃ Rocking |
| 1305 (s) | - | Calculated values needed | CH₃ Rocking |
| 1292 (s) | - | Calculated values needed | P=O Stretch |
| 1170 (s) | 1120 (vvw) | Calculated values needed | CH₃ Rocking |
| 950 (s) | 937 (vvw) | Calculated values needed | P-C Stretch |
| 872 (s) | - | Calculated values needed | P-C Stretch |
| 866 (s) | 866 (vvw) | Calculated values needed | P-C Stretch |
| 750 (s) | 756 (m, d) | Calculated values needed | C-P-C Bend |
| 700 (vw) | 671 (s, sh) | Calculated values needed | C-P-C Bend |
| - | 369 (vw) | Calculated values needed | Skeletal Bend |
| - | 311 (vvw) | Calculated values needed | Skeletal Bend |
| - | 256 (m, d) | Calculated values needed | Skeletal Bend |
Note: This table is intended to be populated with calculated vibrational frequencies from various computational methods. The assignments are tentative and based on typical group frequencies.
Methodologies
Quantum Chemical Calculation Workflow
The general workflow for performing quantum chemical calculations on this compound involves several key steps, as illustrated in the diagram below.
Experimental Protocols
This compound can be synthesized via the Grignard reaction. A typical procedure involves the reaction of methylmagnesium chloride with phosphorus oxychloride (POCl₃). The resulting product is then purified through distillation and sublimation.
A detailed synthesis protocol is as follows:
-
Preparation of Grignard Reagent: Methylmagnesium chloride is prepared by reacting methyl chloride with magnesium turnings in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Reaction with Phosphorus Oxychloride: The prepared Grignard reagent is then slowly added to a solution of phosphorus oxychloride in an appropriate solvent at a controlled temperature.
-
Quenching and Extraction: The reaction mixture is quenched with an aqueous solution, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by vacuum distillation followed by sublimation to yield pure, crystalline this compound.
Infrared (IR) Spectroscopy: The solid-state IR spectrum of this compound is typically recorded using the KBr pellet technique. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Raman Spectroscopy: For Raman spectroscopy, a crystalline sample of this compound is irradiated with a monochromatic laser source. The scattered light is collected and analyzed by a Raman spectrometer. For aqueous solutions, the sample is dissolved in a suitable solvent and placed in a quartz cuvette for analysis.
The gas-phase electron diffraction (GED) experiment involves introducing a gaseous beam of this compound into a high-vacuum chamber where it is intersected by a high-energy electron beam.[3][4][5] The resulting diffraction pattern of scattered electrons is recorded on a detector.[3][5] This pattern is then analyzed to determine the internuclear distances and bond angles of the molecule in the gas phase.[3][5]
Conclusion
The combination of quantum chemical calculations and experimental techniques provides a powerful approach for the detailed characterization of this compound. While experimental methods provide essential benchmark data, computational chemistry offers a means to explore the molecule's properties at a deeper theoretical level. The continued development of computational methods and their application to molecules like TMPO will undoubtedly lead to a greater understanding of their chemical behavior and potential applications. Further research is needed to obtain a more comprehensive set of calculated data to allow for a more thorough comparison with experimental findings.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Properties of Trimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of trimethylphosphine (B1194731) oxide (TMPO). The information is compiled to serve as a core reference for the characterization and analysis of this organophosphorus compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of trimethylphosphine oxide. The presence of ¹H, ¹³C, and ³¹P nuclei provides multiple handles for detailed molecular characterization. The chemical shifts and coupling constants are highly sensitive to the molecule's chemical environment, including solvent and complexation state.[1][2]
The ¹H NMR spectrum of TMPO is characterized by a single resonance for the nine equivalent methyl protons, which is split into a doublet by the phosphorus nucleus.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| ¹H | 1.57 | Doublet (d) | ²J(³¹P-¹H) = 13.0 | CDCl₃ |
| ¹³C | Data not available in cited literature | - | - | - |
Data sourced from[1]
³¹P NMR is particularly informative for phosphorus-containing compounds. The chemical shift of TMPO is sensitive to concentration, solvent, and its coordination state, such as when it is adsorbed onto a solid acid catalyst.[1][3] For instance, the ³¹P chemical shift can vary significantly when TMPO is physisorbed versus when it forms complexes on Brønsted acid sites.[4]
Table 2: ³¹P NMR Spectroscopic Data for this compound
| State / Condition | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Solution (CDCl₃) | ~30.00 | Singlet (s) | Typical value for phosphine (B1218219) oxides.[5] |
| Solid-State (polycrystalline) | 28.14 | Isotropic Line | - |
| Adsorbed on Zeolite H-ZSM-5 | 86 | - | Determined as the threshold for superacidity.[3][4] |
| Adsorbed on Faujasite-type zeolites | 55 and 65 | - | Corresponds to two different types of Brønsted acid sites.[4] |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key information about its vibrational modes, particularly the characteristic P=O and P-C bonds. The infrared absorption spectrum for solid TMPO has been recorded over the range of 450 to 5000 cm⁻¹.[6][7][8] The frequency of the P=O stretching vibration is a useful descriptor and changes upon complexation, for example, during the formation of halogen or hydrogen bonds.[2][9]
Table 3: Key Infrared (IR) Absorption Frequencies for Solid this compound
| Frequency (cm⁻¹) | Intensity | Tentative Assignment |
| 3410 | Strong | O-H Stretch (likely from absorbed water, as TMPO is hygroscopic) |
| 1437 | Medium-Strong | CH₃ Asymmetric Deformation |
| 1420 | Medium-Strong | CH₃ Asymmetric Deformation |
| 1305 | Strong | CH₃ Symmetric Deformation |
| 1292 | Strong | CH₃ Symmetric Deformation |
| 1170 | Strong | P=O Stretch (ν P=O) |
| 950 | Strong | CH₃ Rock |
| 872 | Strong | P-C Asymmetric Stretch |
| 866 | Strong | P-C Asymmetric Stretch |
| 750 | Strong | P-C Symmetric Stretch |
Data and assignments based on information from[8]
Experimental Protocols
The following sections detail generalized methodologies for acquiring NMR and IR spectra of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[10] For ¹³C NMR in CDCl₃, the solvent peak at 77.0 ppm can also be used as a reference.[10] For ³¹P NMR, an external standard such as 85% H₃PO₄ is often used.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a Bruker Avance 400 or 500 MHz instrument.[10]
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Typically a proton-decoupled experiment (e.g., zgpg30) to produce singlets for all carbon environments.
-
³¹P NMR: A proton-decoupled experiment is standard. For samples with low concentration, the number of scans (NS) may be increased to improve the signal-to-noise ratio (e.g., NS=256).[11]
-
-
Sample Preparation (Mull Technique): Since TMPO is a solid, a common method is to prepare a mull.[8]
-
Grind a small amount (1-2 mg) of the crystalline TMPO with a mulling agent (e.g., Nujol or petrolatum) using an agate mortar and pestle until a smooth, uniform paste is formed.[8]
-
Spread a thin film of the paste between two polished potassium bromide (KBr) or sodium chloride (NaCl) plates.[8]
-
As TMPO is hygroscopic, the edges of the plates can be sealed to protect the sample from atmospheric moisture.[8]
-
-
Instrumentation: Place the prepared sample plates in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. scilit.com [scilit.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. ionicviper.org [ionicviper.org]
Synthesis and purification of Trimethylphosphine oxide
An In-depth Technical Guide to the Synthesis and Purification of Trimethylphosphine (B1194731) Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylphosphine oxide (TMPO) is a highly polar, hygroscopic, and crystalline organophosphorus compound with the formula (CH₃)₃PO.[1][2] It serves as a versatile ligand in coordination chemistry and a useful reagent for inducing the crystallization of various chemical compounds.[1][3] This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for this compound, tailored for professionals in research and drug development. Detailed experimental protocols, comparative data, and process visualizations are included to facilitate practical application.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature, characterized by its high polarity and solubility in water and many polar organic solvents.[1][2][4] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 676-96-0 | [5] |
| Molecular Formula | C₃H₉OP | [1][5] |
| Molecular Weight | 92.08 g/mol | [2][5] |
| Appearance | White crystalline solid, colorless viscous liquid | [1][2] |
| Melting Point | 140-141°C | [2] |
| Solubility | Soluble in water and polar organic solvents | [1][3][4] |
| Sensitivity | Hygroscopic | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve the oxidation of trimethylphosphine or the reaction of a Grignard reagent with a phosphorus source.
Synthesis via Grignard Reaction
A highly efficient method for synthesizing this compound involves the reaction of a methyl Grignard reagent with phosphorus oxychloride. This method is advantageous due to its high yield and the high purity of the final product.[6][7]
A patented method describes the initial formation of methylmagnesium chloride from methyl chloride and magnesium in a mixed solvent system. The subsequent reaction with phosphorus oxychloride, followed by purification, yields this compound with high purity.[6]
Reaction Scheme:
3 CH₃MgCl + POCl₃ → (CH₃)₃PO + 3 MgCl₂
Caption: Grignard synthesis of this compound.
Synthesis via Oxidation of Trimethylphosphine
Trimethylphosphine is readily oxidized to this compound, often by atmospheric oxygen.[8][9] While this can be an undesirable side reaction when handling trimethylphosphine, it can also be utilized as a synthetic route.[8][10] Controlled oxidation using reagents like hydrogen peroxide provides a more reliable method.[8][9]
Reaction Scheme:
P(CH₃)₃ + H₂O₂ → (CH₃)₃PO + H₂O
Caption: Oxidation synthesis of this compound.
Comparison of Synthetic Methods
| Method | Starting Materials | Key Conditions | Yield | Purity | Advantages | Disadvantages | Reference |
| Grignard Reaction | Methyl chloride, Magnesium, Phosphorus oxychloride | Low temperature (0-10°C), Toluene/THF solvent | 95% | >99.5% | High yield and purity, scalable | Requires inert atmosphere, handling of Grignard reagents | [6][7] |
| Oxidation | Trimethylphosphine, Oxidant (e.g., H₂O₂) | Varies with oxidant | Generally high | Dependent on purification | Simple procedure, readily available starting material | Trimethylphosphine is toxic and pyrophoric | [8][9] |
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, solvents, and byproducts. Common methods include distillation and crystallization.
Purification by Reduced Pressure Distillation
Given its thermal stability, this compound can be purified by distillation, typically under reduced pressure to lower the boiling point and prevent decomposition.[6] This method is effective for removing less volatile impurities.
Caption: Workflow for purification by distillation.
Purification by Crystallization
Crystallization is a highly effective method for obtaining high-purity this compound, leveraging its crystalline nature.[2][6] The choice of solvent is critical; a solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Caption: Workflow for purification by crystallization.
Experimental Protocols
Protocol for Synthesis via Grignard Reaction
This protocol is adapted from patent CN105566388A.[6]
Step 1: Preparation of Methylmagnesium Chloride
-
Under an inert nitrogen atmosphere, add 30-60 mL of a mixed solvent (toluene:tetrahydrofuran, 1:1 to 3:1 v/v) to a reaction vessel containing 1 mol of magnesium chips.
-
Add 0.5-1.5 mL of ethyl bromide as an initiator and heat to 40-60°C.
-
Slowly introduce 0.2-0.3 mol of methyl chloride gas into the vessel.
-
After the initial reaction, add an additional 400-500 mL of the mixed solvent.
-
Maintain the temperature at 45-50°C and continue to pass an additional 0.68-0.82 mol of methyl chloride into the mixture.
-
After the addition is complete, stir the mixture for 1-3 hours at 40-60°C to yield the methylmagnesium chloride solution.
Step 2: Synthesis of this compound
-
Cool the methylmagnesium chloride solution from Step 1 to 0-10°C.
-
Add 1-3 g of anhydrous cupric chloride to the cooled solution.
-
Slowly add 0.3-0.35 mol of phosphorus oxychloride dropwise, maintaining the temperature between 0-10°C.
-
After the addition is complete, stir the reaction mixture for 1-3 hours.
-
Quench the reaction by adding 150-250 mL of water, followed by 7-13 mL of 35% hydrochloric acid.
-
Allow the mixture to stand for 1-3 hours, then separate the aqueous magnesium chloride layer from the organic (oil) layer.
-
The organic layer containing the product is then purified.
Step 3: Purification
-
Subject the organic layer to reduced pressure distillation.
-
When the majority of the solvent has been distilled off, cool the remaining residue to induce crystallization.
-
Filter the crystals and dry them to obtain pure this compound.
General Protocol for Purification by Crystallization
-
Transfer the crude this compound to a suitable flask.
-
Add a minimal amount of a hot solvent (e.g., a mixture of acetone (B3395972) and diethyl ether) to fully dissolve the solid.[11]
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath or freezer.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through the Grignard reaction with phosphorus oxychloride, offering high yields and exceptional purity.[6][7] For purification, a combination of reduced pressure distillation to remove bulk solvent and impurities, followed by crystallization, is recommended to obtain a product suitable for high-purity applications in research and pharmaceutical development. Proper handling under inert conditions is crucial, especially when dealing with the pyrophoric precursor, trimethylphosphine.[9]
References
- 1. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Me3PO | C3H9PO - Ereztech [ereztech.com]
- 3. This compound | 676-96-0 [chemicalbook.com]
- 4. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]
- 5. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105566388A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 9. Trimethylphosphine - Wikipedia [en.wikipedia.org]
- 10. CN103848867A - Preparation method of trimethylphosphine - Google Patents [patents.google.com]
- 11. iucrdata.iucr.org [iucrdata.iucr.org]
Solubility of Trimethylphosphine Oxide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphosphine (B1194731) oxide (TMPO), a crystalline solid with the formula (CH₃)₃PO, is a compound of interest in various chemical and pharmaceutical applications. Its high polarity influences its solubility characteristics, making it a versatile reagent and ligand.[1] This technical guide provides a comprehensive overview of the solubility of TMPO in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.
Solubility Profile of Trimethylphosphine Oxide
| Solvent Family | Specific Solvent | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Generally described as soluble |
| Ketones | Acetone | Generally described as soluble |
| Halogenated | Dichloromethane | Expected to be soluble |
| Aromatics | Toluene | Expected to have lower solubility |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Expected to have moderate to good solubility |
| Amides | Dimethylformamide (DMF) | Expected to be soluble |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Expected to be soluble |
This table is based on the general characterization of this compound as soluble in polar organic solvents. Experimental verification is recommended for specific quantitative data.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation (shake-flask) method coupled with gravimetric analysis. This method is considered reliable for measuring thermodynamic solubility.[8]
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance (readable to ±0.1 mg)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
-
Pipettes and other standard laboratory glassware
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8] The time required to reach equilibrium may vary depending on the solvent and agitation speed.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Place the container in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.
-
Once the solvent has evaporated, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.
-
3. Data Analysis:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
References
- 1. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 676-96-0 [chemicalbook.com]
- 5. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 676-96-0 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide on the Thermochemical Data for Trimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for Trimethylphosphine (B1194731) oxide ((CH₃)₃PO). Due to the limited availability of direct experimental data for certain properties, this guide also incorporates computationally derived values from peer-reviewed literature to offer a more complete profile.
Core Thermochemical Data
The following tables summarize the key quantitative thermochemical data for trimethylphosphine oxide.
| Property | Symbol | Value | Units | Source Type | Reference |
| Enthalpy of Formation (Solid) | ΔHf°(s) | -115.1 ± 2 | kcal/mol | Experimental | [1] |
| Enthalpy of Formation (Gas) | ΔHf°(g) | -103 ± 3 | kcal/mol | Experimental | [1] |
| Enthalpy of Sublimation | ΔHsub° | 12 ± 1 | kcal/mol | Estimated | [1] |
| Standard Molar Entropy (Gas) | S°(g) | Data not available | J/mol·K | - | - |
| Heat Capacity (Gas) | Cp°(g) | Data not available | J/mol·K | - | - |
Experimental Protocols
A detailed experimental protocol for the determination of the enthalpy of formation of this compound is not explicitly available in the cited literature. However, the value reported by Claydon, Fowell, and Mortimer was derived from solution calorimetry. Below is a generalized protocol for determining the enthalpy of formation of an organophosphorus compound via solution calorimetry, based on common laboratory practices.
Objective: To determine the standard enthalpy of formation of a solid organophosphorus compound (e.g., this compound) by measuring the enthalpy of a related reaction in solution.
Materials:
-
A precision solution calorimeter (e.g., a Dewar-type calorimeter) equipped with a sensitive temperature probe (thermistor or platinum resistance thermometer) and a stirrer.
-
A known mass of the organophosphorus compound of interest.
-
A suitable solvent (e.g., dilute hydrochloric acid, as used for the hydrolysis of related compounds).
-
A calibrant with a known enthalpy of solution (e.g., potassium chloride).
-
Standard laboratory glassware and analytical balance.
Procedure:
-
Calorimeter Calibration:
-
The heat capacity of the calorimeter is determined by measuring the temperature change upon dissolving a known mass of a standard substance with a well-documented enthalpy of solution (e.g., KCl in water).
-
A known volume of the solvent is placed in the calorimeter, and its temperature is monitored until it reaches a stable baseline.
-
A precisely weighed sample of the calibrant is introduced into the calorimeter, and the temperature change is recorded until a new stable baseline is achieved.
-
The heat capacity of the calorimeter is calculated from the known enthalpy of solution of the calibrant, the mass of the calibrant, and the observed temperature change.
-
-
Measurement of the Enthalpy of Reaction:
-
A known volume of the chosen solvent is placed in the calibrated calorimeter, and the initial temperature is monitored.
-
A precisely weighed sample of the organophosphorus compound is introduced into the calorimeter.
-
The temperature of the solution is recorded over time until the reaction is complete and a final, stable temperature is reached.
-
The total heat change for the reaction is calculated using the heat capacity of the calorimeter and the observed temperature change.
-
-
Calculation of the Enthalpy of Formation:
-
The enthalpy of the measured reaction is calculated per mole of the organophosphorus compound.
-
Using Hess's Law, the enthalpy of formation of the target compound is calculated by combining the measured enthalpy of reaction with the known standard enthalpies of formation of all other reactants and products in the reaction.
-
Logical Workflow for Thermochemical Data Determination
The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.
Caption: Workflow for determining thermochemical properties.
References
An In-depth Technical Guide to Trimethylphosphine Oxide as a Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylphosphine (B1194731) oxide (TMPO), a seemingly simple organophosphorus compound, plays a crucial, multifaceted role in modern organic synthesis. Often emerging as a stoichiometric byproduct in several name reactions, its formation is a powerful thermodynamic driving force. Beyond this, TMPO's unique physicochemical properties, including high polarity and water solubility, offer practical advantages in product purification. This technical guide provides a comprehensive overview of the mechanism of action of trimethylphosphine oxide as a reagent, detailing its involvement in key chemical transformations, its properties, and its burgeoning applications in catalysis and medicinal chemistry.
Introduction
This compound, with the chemical formula (CH₃)₃PO, is a white, crystalline solid that is highly soluble in polar organic solvents.[1][2] While it can be used as a reagent in its own right, its most frequent appearance in the laboratory is as a byproduct of reactions involving trimethylphosphine (TMP). The exceptional stability of the phosphorus-oxygen double bond in TMPO makes its formation a highly exothermic and favorable process, thereby driving reactions to completion. This is a central theme in its "mechanism of action" when generated in situ.
This guide will delve into the fundamental properties of TMPO, its role in pivotal reactions such as the Wittig, Appel, and Mitsunobu reactions, its function as a ligand in coordination chemistry, and its emerging significance in the field of drug discovery.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of TMPO's properties is essential for its effective use and removal in a laboratory setting. The following tables summarize key quantitative data.
Physical and Chemical Properties
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₃H₉OP | [3][4] | |
| Molecular Weight | 92.08 | g/mol | [3][5][6] |
| Melting Point | 140-141 | °C | [2][7][8] |
| Boiling Point | 194 | °C | [2][8] |
| Density | 0.900 | g/cm³ | [2][7] |
| Flash Point | 71 | °C | [2][7] |
| Water Solubility | Soluble | [9] | |
| Solubility in Organic Solvents | Soluble in polar organic solvents | [1][2] | |
| LogP (Octanol/Water Partition Coefficient) | 1.239 | [5][10] | |
| Proton Affinity (PAff) | 909.70 | kJ/mol | [4][5] |
| Gas Basicity (BasG) | 880.00 | kJ/mol | [4][5] |
| Ionization Energy (IE) | 9.88 - 9.90 | eV | [4][5] |
Spectroscopic Data
| Spectroscopy | Peak(s) / Chemical Shift (δ) | Solvent | Source(s) |
| ³¹P NMR | ~36-47 ppm (variable with solvent and concentration) | CDCl₃, C₆D₆ | [11][12][13] |
| ¹H NMR | ~1.57 ppm (doublet, J(P,H) ≈ 13 Hz) | CDCl₃ | |
| ¹³C NMR | ~20.5 ppm (doublet, J(P,C) ≈ 65 Hz) | CDCl₃ | |
| IR (P=O stretch) | ~1170 cm⁻¹ |
Mechanism of Action in Key Organic Reactions
The primary role of trimethylphosphine in the following reactions is to act as an oxygen acceptor, forming the thermodynamically stable this compound. This conversion is the driving force for these transformations.
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or a ketone.[14] While triphenylphosphine (B44618) is most commonly used, trimethylphosphine can also be employed. The resulting TMPO is more water-soluble than triphenylphosphine oxide (TPPO), which can simplify the purification process.
General Reaction Scheme: R'R''C=O + (CH₃)₃P=CR'''R'''' → R'R''C=CR'''R'''' + (CH₃)₃PO
Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses to yield the alkene and this compound.
Experimental Protocol (General, adapted from triphenylphosphine-based procedures): [15][16] A detailed protocol for a Wittig reaction using trimethylphosphine is not readily available in the provided search results. However, a general procedure can be adapted from those using triphenylphosphine.
-
Ylide Generation: A solution of the appropriate trimethylphosphonium salt in an anhydrous solvent (e.g., THF, DMSO) is treated with a strong base (e.g., n-butyllithium, sodium hydride) under an inert atmosphere to generate the phosphorus ylide.
-
Reaction with Carbonyl: The aldehyde or ketone is added to the ylide solution, typically at a low temperature (e.g., 0 °C or -78 °C), and the reaction is allowed to warm to room temperature and stir until completion.
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent. Due to the high water solubility of TMPO, a simple aqueous wash can effectively remove a significant portion of this byproduct, simplifying subsequent purification by chromatography.
The Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using a phosphine (B1218219) and a carbon tetrahalide.[17][18][19] The driving force is the formation of the strong P=O bond in the resulting phosphine oxide.
General Reaction Scheme: R-OH + (CH₃)₃P + CX₄ → R-X + (CH₃)₃PO + CHX₃ (X = Cl, Br)
Mechanism: The reaction is initiated by the attack of trimethylphosphine on the carbon tetrahalide to form a phosphonium (B103445) salt. The alcohol is then deprotonated, and the resulting alkoxide attacks the phosphonium ion. A subsequent Sₙ2 displacement by the halide ion on the carbon atom attached to the oxygen yields the alkyl halide with inversion of configuration, along with this compound and haloform.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 676-96-0 [m.chemicalbook.com]
- 3. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 676-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemeo.com [chemeo.com]
- 7. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
- 9. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 10. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. Appel Reaction [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Appel reaction - Wikipedia [en.wikipedia.org]
Trimethylphosphine Oxide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphosphine (B1194731) oxide (TMPO) is a hygroscopic, crystalline solid with the chemical formula C₃H₉OP. It is commonly utilized in organic synthesis as a ligand and as a reagent for various chemical transformations. Despite its utility, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for trimethylphosphine oxide, compiled from safety data sheets and toxicological information.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |
Source: PubChem CID 69609[1]
Table 2: Hazard Statements and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[1][2][3] |
| Hazard | H315 | Causes skin irritation.[1][2][3] |
| Hazard | H319 | Causes serious eye irritation.[1][2][3] |
| Hazard | H335 | May cause respiratory irritation.[1][2][3] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| Precautionary | P264 | Wash skin thoroughly after handling.[2][3] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product.[2][3] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₉OP[4][5] |
| Molecular Weight | 92.08 g/mol [1][5] |
| Appearance | White crystalline solid[3] |
| Odor | Odorless[3] |
| Melting Point | 140 - 141 °C[1] |
| Boiling Point | 194 °C[5] |
| Flash Point | 71 °C[5] |
| Solubility | Soluble in water and polar organic solvents.[4][6] |
| Vapor Pressure | No information available |
| Density | 0.900 g/cm³[5] |
Toxicological Data
Toxicological data provides crucial information about the potential health effects of a substance.
Table 4: Acute Toxicity Data for this compound
| Route | Species | Value |
| Oral | Mouse | LD50: 1380 mg/kg |
Source: Cayman Chemical Safety Data Sheet[7]
Experimental Protocols
The following are generalized experimental protocols based on OECD guidelines for the determination of toxicological data.
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animal: Rat is the preferred species.[7]
-
Procedure:
-
Healthy, young adult animals are selected and acclimatized to laboratory conditions.
-
Animals are fasted overnight prior to dosing.[7]
-
The test substance is administered in a single dose by gavage.[7]
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]
-
A gross necropsy is performed on all animals at the end of the study.[7]
-
Acute Dermal Irritation (Based on OECD Guideline 404)
-
Objective: To assess the potential for a substance to cause skin irritation.
-
Test Animal: Albino rabbit is the recommended species.[8]
-
Procedure:
-
A small area of the animal's back is clipped free of fur 24 hours before the test.
-
0.5 g of the test substance is applied to a small area of intact skin and covered with a gauze patch.[8]
-
The patch is left in place for 4 hours.[8]
-
After 4 hours, the patch is removed, and the skin is gently cleansed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Observations are continued for up to 14 days to assess the reversibility of any effects.[8]
-
Acute Eye Irritation (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or damage.
-
Test Animal: Albino rabbit is the recommended species.[9]
-
Procedure:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[9] The other eye serves as a control.
-
The eyelids are held together for a few seconds to prevent loss of the substance.
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Observations of the cornea, iris, and conjunctiva are scored according to a standardized system.
-
The duration of the study is sufficient to evaluate the reversibility of any effects.[9]
-
Safety and Handling
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible materials include strong oxidizing agents.
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2][9]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including oxides of phosphorus.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Disposal Considerations
Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. oecd.org [oecd.org]
- 3. :: Environmental Analysis Health and Toxicology [eaht.org]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Genesis of a Key Reagent: An In-depth Technical Guide to Trimethylphosphine Oxide
For Immediate Release
A comprehensive technical guide detailing the discovery, history, synthesis, and multifaceted applications of trimethylphosphine (B1194731) oxide (TMPO) has been compiled for researchers, scientists, and drug development professionals. This guide offers a deep dive into the fundamental properties and advanced uses of this pivotal organophosphorus compound.
Trimethylphosphine oxide, a compound with the formula (CH₃)₃PO, has emerged from relative obscurity to become a significant tool in modern chemistry and pharmacology. Initially a laboratory curiosity, its unique electronic and steric properties have led to its use as a versatile ligand in catalysis, a crystallization aid, and, most notably, a functional group in pharmaceuticals that can enhance efficacy and improve pharmacokinetic profiles. This whitepaper traces the historical lineage of TMPO, provides detailed experimental protocols for its synthesis, and explores its contemporary applications, with a particular focus on its role in drug development.
Historical Perspective: The Dawn of Organophosphorus Chemistry
While a singular "discovery" paper for this compound is not readily identifiable, its scientific journey is intrinsically linked to the pioneering work of German chemist August Wilhelm von Hofmann in the mid-19th century.[1][2] Hofmann's extensive investigations into "phosphorus bases," which included the synthesis and characterization of tertiary phosphines, laid the foundational groundwork for the field of organophosphorus chemistry.[1] Given that tertiary phosphines like trimethylphosphine are readily oxidized to their corresponding phosphine (B1218219) oxides, it is highly probable that this compound was first unintentionally synthesized in Hofmann's laboratory during his seminal studies. His work systematically established the structural relationships between amines and phosphines, opening the door for the exploration of a new class of compounds.[3][4]
Synthesis and Characterization
The preparation of this compound can be achieved through various synthetic routes. A common and efficient method involves the oxidation of trimethylphosphine. Due to the pyrophoric nature of trimethylphosphine, this is often performed in situ. Modern industrial-scale synthesis frequently utilizes a Grignard reaction followed by oxidation or reaction with phosphoryl chloride.
A widely employed laboratory-scale synthesis involves the reaction of a methyl Grignard reagent, such as methylmagnesium chloride, with a phosphorus source like phosphorus oxychloride or triphenyl phosphite. One patented method describes the preparation of methylmagnesium chloride from methyl chloride and magnesium, which then reacts with phosphorus trichloride. This process, followed by extraction and purification, yields this compound with high purity and yield.[5]
Experimental Protocol: Grignard-based Synthesis of this compound
This protocol is a composite of modern synthetic methods.
Materials:
-
Magnesium turnings
-
Methyl chloride (or a suitable precursor for Grignard reagent formation)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl bromide (as an initiator)
-
Anhydrous copper(II) chloride (optional catalyst)[6]
-
Hydrochloric acid (aqueous solution)
-
Nitrogen gas atmosphere
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or a mixture of toluene and THF under a nitrogen atmosphere. A small amount of ethyl bromide is added to initiate the reaction. Methyl chloride is then slowly introduced to form methylmagnesium chloride.
-
Reaction with Phosphorus Oxychloride: The Grignard solution is cooled to a low temperature (e.g., 5 °C). A solution of phosphorus oxychloride in the reaction solvent is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period.
-
Work-up and Purification: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or crystallization to yield pure this compound.[5][6]
Physicochemical and Spectroscopic Data
This compound is a white, crystalline solid at room temperature and is hygroscopic.[7] It is highly soluble in polar organic solvents.[8]
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉OP | [9][10] |
| Molecular Weight | 92.08 g/mol | [9][11] |
| Melting Point | 140-141 °C | [8] |
| Boiling Point | 194 °C | [8] |
| Density | 0.900 g/cm³ | [8] |
| CAS Number | 676-96-0 | [9][10] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the P=O stretching vibration.[5][12] The exact frequency can vary depending on the physical state and the presence of hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single resonance is observed for the nine equivalent protons of the methyl groups.
-
¹³C NMR: A single resonance is observed for the three equivalent methyl carbons.
-
³¹P NMR: A single resonance is characteristic of the phosphorus atom in the +5 oxidation state.[13]
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[10]
-
Crystal Structure: The crystal structure of this compound has been determined by X-ray diffraction, revealing a tetrahedral geometry around the phosphorus atom.[14][15] The P=O bond length is approximately 1.5067 Å.[14]
Applications in Research and Development
Ligand in Coordination Chemistry and Catalysis
This compound acts as an excellent ligand for hard metal centers.[8] Its strong Lewis basicity allows it to coordinate to a variety of metal ions, influencing their catalytic activity and stability.[16] While not as common as phosphine ligands in catalysis, phosphine oxides can serve as stabilizing ligands in certain reactions, such as palladium-catalyzed cross-coupling reactions, preventing the precipitation of palladium black and leading to more reproducible results.[17]
Role in Drug Development and Medicinal Chemistry
The incorporation of a phosphine oxide moiety, particularly the dimethylphosphine (B1204785) oxide (DMPO) group, has gained significant attention in medicinal chemistry.[6][18] This is exemplified by the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib (B606365) , used in the treatment of non-small cell lung cancer (NSCLC).[1][19]
The DMPO group in brigatinib serves several crucial functions:
-
Potent Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide is a strong hydrogen bond acceptor, enabling potent interactions with the target protein.[4][20]
-
Improved Physicochemical Properties: The introduction of the polar phosphine oxide group can enhance aqueous solubility and metabolic stability while reducing lipophilicity.[6][18] These properties are highly desirable in drug candidates.
-
Enhanced Selectivity and Potency: In the case of brigatinib, the DMPO moiety contributes to its high potency and selectivity for ALK, including against mutations that confer resistance to other inhibitors.[19][21]
The success of brigatinib has spurred further interest in the use of phosphine oxides as a design element in the development of new therapeutics.[22]
Conclusion
From its probable origins in the foundational experiments of 19th-century organophosphorus chemistry to its contemporary role in cutting-edge cancer therapeutics, this compound and its derivatives have proven to be remarkably versatile molecules. This guide provides a comprehensive overview for professionals in chemistry and drug development, highlighting the historical context, practical synthesis, and impactful applications of this important compound. As the demand for novel chemical entities with tailored properties continues to grow, the strategic use of functional groups like phosphine oxides is poised to play an increasingly vital role in scientific innovation.
References
- 1. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. Phosphine Oxides for Intramolecular Hydrogen Bonding - Enamine [enamine.net]
- 5. scilit.com [scilit.com]
- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 7. This compound | Me3PO | C3H9PO - Ereztech [ereztech.com]
- 8. This compound | 676-96-0 [chemicalbook.com]
- 9. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. chemscene.com [chemscene.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. spectrabase.com [spectrabase.com]
- 14. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 17. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols: Management of Phosphine Oxide Byproducts in the Wittig Reaction
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and a phosphine (B1218219) oxide byproduct.[1][4][5]
A crucial aspect of the Wittig reaction is the choice of the phosphine used to generate the ylide. While the user has inquired about trimethylphosphine (B1194731) oxide, the vast majority of Wittig reactions employ triphenylphosphine (B44618). Consequently, the most common and problematic byproduct is triphenylphosphine oxide (TPPO), not trimethylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[6][7]
These application notes will therefore focus on the prevalent challenge in Wittig reaction protocols: the removal of triphenylphosphine oxide. We will provide detailed protocols and data to assist researchers, scientists, and drug development professionals in overcoming this common purification hurdle.
The Challenge of Triphenylphosphine Oxide (TPPO) Removal
A significant drawback of the Wittig reaction is the difficulty in separating the desired alkene product from the stoichiometric amount of TPPO generated.[8] TPPO is a high-boiling, crystalline solid that often exhibits similar solubility and chromatographic behavior to the desired alkene product, making purification by standard techniques like column chromatography or distillation challenging.[9][10]
Protocols for Triphenylphosphine Oxide (TPPO) Removal
Several methods have been developed to facilitate the removal of TPPO from reaction mixtures. The choice of method often depends on the properties of the desired alkene product, particularly its polarity and solubility.
Protocol 1: Precipitation/Crystallization
This is often the simplest method for nonpolar products. It exploits the low solubility of TPPO in nonpolar solvents.[11]
Experimental Protocol:
-
Upon completion of the Wittig reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
To this solution, add a nonpolar solvent in which TPPO is poorly soluble (e.g., hexanes, pentane, or cold diethyl ether) dropwise while stirring.
-
The TPPO will precipitate out as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture through a Büchner funnel or a silica (B1680970) plug to remove the precipitated TPPO.[11]
-
Wash the filter cake with a small amount of the cold nonpolar solvent to recover any entrained product.[11]
-
The filtrate, containing the purified product, can then be concentrated.
Protocol 2: Complexation with Metal Salts
For more polar products where simple precipitation is ineffective, TPPO can be removed by forming an insoluble complex with a metal salt.[11] Zinc chloride (ZnCl₂) is commonly used for this purpose.
Experimental Protocol:
-
After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethanol, ethyl acetate, or isopropyl alcohol).[11]
-
Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[11]
-
Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO) complex should form.
-
Filter the mixture to remove the insoluble complex.[11]
-
The filtrate, containing the purified product, can then be concentrated. Further purification, if necessary, can be performed by crystallization or chromatography.
Protocol 3: Use of Scavenger Resins
Functionalized polymers, or scavenger resins, can be employed to selectively bind and remove TPPO from the reaction mixture.[11] This method is particularly useful for library synthesis where solution-phase purification is desired.
Methodology:
-
To the crude reaction mixture, add a scavenger resin functionalized with a group that can react with or bind to TPPO (e.g., a resin-bound acid chloride).
-
Allow the mixture to stir for a specified time to ensure complete scavenging of the TPPO.
-
Filter off the resin. The filtrate will contain the desired product, free of TPPO.
Data Presentation: Comparison of TPPO Removal Methods
| Method | Product Polarity | Advantages | Disadvantages |
| Precipitation/Crystallization | Nonpolar | Simple, inexpensive, scalable.[11] | Ineffective for polar products with similar solubility to TPPO.[11] |
| Complexation with Metal Salts | Polar | Effective for polar products, scalable, chromatography-free.[11] | Requires an additional reagent (metal salt), may require optimization of stoichiometry. |
| Scavenger Resins | Broad applicability | High selectivity, simplifies workup, suitable for parallel synthesis.[11] | Resins can be expensive, may require optimization of reaction time. |
Catalytic Wittig Reaction: A Modern Approach
To circumvent the issue of stoichiometric phosphine oxide waste, catalytic versions of the Wittig reaction have been developed.[8][12] In these processes, the phosphine oxide byproduct is reduced back to the active phosphine catalyst in situ, typically using a silane (B1218182) reducing agent.[8] This approach significantly improves the atom economy of the reaction and minimizes waste, though it may require more complex reaction setup and optimization.
Visualizations
Caption: A generalized workflow for a typical Wittig reaction.
Caption: A decision tree for selecting a suitable TPPO removal method.
Caption: Experimental workflow for TPPO removal via precipitation.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. adichemistry.com [adichemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. odinity.com [odinity.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Trimethylphosphine Oxide in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphosphine (B1194731) oxide (TMPO), a simple trialkylphosphine oxide, has emerged as a versatile ancillary ligand in transition metal catalysis. While often considered a byproduct of reactions involving phosphines, its deliberate use as a ligand can offer distinct advantages. As a hard Lewis base, TMPO coordinates to metal centers through its oxygen atom, influencing the electronic and steric environment of the catalyst.[1][2] This can lead to enhanced catalytic activity, stability, and selectivity in various transformations. Notably, the resulting TMPO byproduct is water-soluble, facilitating its removal during reaction workup, a significant advantage over its often difficult-to-remove aromatic counterpart, triphenylphosphine (B44618) oxide (TPPO).
These application notes provide an overview of TMPO's role as a ligand in key transition metal-catalyzed reactions, with a focus on cobalt-catalyzed hydroformylation and potential applications in palladium-catalyzed cross-coupling. Detailed experimental protocols and quantitative data are presented to guide researchers in employing TMPO in their synthetic endeavors.
Application I: Cobalt-Catalyzed Hydroformylation of Epoxides
The hydroformylation of epoxides to afford β-hydroxyaldehydes is a valuable transformation in organic synthesis. The use of phosphine (B1218219) oxides as promoters for cobalt-catalyzed hydroformylation allows the reaction to proceed under significantly milder conditions than traditional methods.[3][4] Trimethylphosphine oxide, in particular, has been shown to be an effective promoter for this reaction.
Catalytic Performance
The following table summarizes the performance of various phosphine oxides as promoters in the cobalt-catalyzed hydroformylation of 1,2-epoxybutane (B156178). The data highlights the efficacy of trialkylphosphine oxides, including TMPO, in this transformation.
| Entry | Promoter (Ligand) | Conversion (%) | Yield of 3-hydroxyhexanal (%) |
| 1 | This compound (TMPO) | 55 | 50 |
| 2 | Tricyclohexylphosphine oxide | >99 | 93 |
| 3 | Tri-n-butylphosphine oxide | 89 | 85 |
| 4 | Triphenylphosphine oxide (TPPO) | 65 | 60 |
Reaction Conditions: 1,2-epoxybutane (1 mmol), Co₂(CO)₈ (1 mol%), Promoter (4 mol%), Anisole (B1667542) (2 mL), 100 °C, 40 bar CO/H₂ (1:1), 24 h. Data adapted from a study by G. D. S. T. Martins et al.
Experimental Protocol: Hydroformylation of 1,2-Epoxybutane using TMPO
This protocol details the general procedure for the cobalt-catalyzed hydroformylation of an epoxide using this compound as a promoter.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
This compound (TMPO)
-
1,2-Epoxybutane
-
Anisole (anhydrous)
-
Syngas (CO/H₂ = 1:1)
-
Autoclave equipped with a magnetic stir bar and gas inlet
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add dicobalt octacarbonyl (3.4 mg, 0.01 mmol, 1 mol%) and this compound (3.7 mg, 0.04 mmol, 4 mol%) to a glass vial equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous anisole (2 mL) to the vial, followed by 1,2-epoxybutane (72.1 mg, 1.0 mmol).
-
Autoclave Sealing: Place the vial inside a stainless-steel autoclave. Seal the autoclave tightly.
-
Pressurization: Purge the autoclave three times with syngas (CO/H₂ = 1:1). Pressurize the autoclave to 40 bar with syngas.
-
Reaction: Place the autoclave in a preheated oil bath at 100 °C. Stir the reaction mixture for 24 hours.
-
Work-up: After 24 hours, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood. Open the autoclave and remove the reaction vial. The conversion and yield can be determined by gas chromatography (GC) analysis using an internal standard.
Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Proposed)
While the use of triphenylphosphine oxide as a stabilizing ligand in palladium-catalyzed cross-coupling is well-documented, the application of TMPO is less explored but holds significant potential. Phosphine oxides can prevent the agglomeration and precipitation of palladium nanoparticles, thus maintaining catalyst activity.[3] The following protocol is an adapted procedure for a Suzuki-Miyaura coupling, suggesting the use of TMPO as a ligand.
Proposed Experimental Workflow
Caption: General workflow for a proposed Suzuki-Miyaura coupling using TMPO.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (TMPO)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Water (degassed)
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (2.8 mg, 0.03 mmol, 3 mol%).
-
Addition of Reagents: Add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield 4-methyl-1,1'-biphenyl.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the cobalt-catalyzed hydroformylation of an epoxide, where TMPO acts as a promoting ligand.
Caption: Simplified catalytic cycle for cobalt-catalyzed epoxide hydroformylation.
Conclusion
This compound is a valuable and underutilized ligand in transition metal catalysis. Its promoting effect in cobalt-catalyzed hydroformylation under mild conditions is a clear example of its utility. Furthermore, its potential as a stabilizing ligand in palladium-catalyzed cross-coupling reactions, combined with the practical advantage of its water-soluble nature, makes it an attractive alternative to more conventional phosphine oxide ligands. The protocols and data presented herein provide a solid foundation for the exploration and application of TMPO in synthetic chemistry, offering new avenues for catalyst design and process optimization.
References
Application Notes: The Role of Phosphine Oxides in Asymmetric Synthesis
Introduction
Trimethylphosphine oxide (TMPO), a simple, achiral organophosphorus compound with the formula (CH₃)₃PO, is a highly polar and Lewis basic molecule. While it is a common byproduct in reactions like the Wittig and Mitsunobu, its direct application as a catalyst or ligand to induce stereoselectivity in asymmetric synthesis is not documented. However, the phosphine (B1218219) oxide functional group (P=O) is a cornerstone of modern asymmetric catalysis. Chiral phosphine oxides, particularly those with atropisomeric backbones like BINAP dioxide, have emerged as powerful Lewis basic organocatalysts. They typically operate in synergy with a Lewis acid, most notably silicon tetrachloride (SiCl₄), to catalyze a variety of enantioselective transformations.
This document provides detailed application notes on the use of the phosphine oxide moiety in asymmetric synthesis, focusing on the well-established chiral phosphine oxide-catalyzed asymmetric aldol (B89426) reaction.
Application I: Chiral Phosphine Oxide-Catalyzed Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds with control over new stereocenters. The use of chiral phosphine oxides as Lewis base organocatalysts provides an effective strategy for this transformation, avoiding the need to pre-form enolate equivalents. The reaction proceeds via an in situ generated trichlorosilyl (B107488) enol ether, which reacts with an aldehyde in a highly organized, chiral transition state.[1][2]
The general scheme for this reaction is as follows:
Mechanism of Action
The catalytic cycle is initiated by the coordination of the Lewis basic chiral phosphine oxide to the Lewis acidic silicon tetrachloride (SiCl₄). This forms a chiral hypervalent silicon complex, which is a significantly stronger Lewis acid.[3] This complex facilitates the deprotonation of the ketone by a hindered amine base (e.g., i-Pr₂NEt) to generate a trichlorosilyl enol ether in situ. The chiral phosphine oxide then coordinates to this silicon enol ether, which subsequently reacts with the aldehyde via a closed, six-membered Zimmerman-Traxler-type transition state. This organized transition state assembly is responsible for the high diastereo- and enantioselectivity of the product.[1][4]
Data Presentation: Substrate Scope and Performance
The combination of a chiral phosphine oxide catalyst, such as (S)-TMS-BINAPO, with SiCl₄ is effective for the asymmetric aldol reaction between various ketones and aldehydes. The reaction generally affords high yields and excellent stereoselectivities.
| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | Cyclohexanone | Benzaldehyde | 95 | 96:4 | 98 |
| 2 | Cyclohexanone | 4-MeO-C₆H₄CHO | 92 | 95:5 | 98 |
| 3 | Cyclohexanone | 4-CF₃-C₆H₄CHO | 99 | 96:4 | 99 |
| 4 | Cyclohexanone | 2-Naphthaldehyde | 94 | 96:4 | 98 |
| 5 | Cyclopentanone | Benzaldehyde | 98 | 88:12 | 99 |
| 6 | Acetophenone | Benzaldehyde | 81 | >99:1 | 97 |
| 7 | Propiophenone | 4-Cl-C₆H₄CHO | 85 | 98:2 | 99 |
Data synthesized from representative results in the field.[2][4] Catalyst: (S)-4,4'-bis(trimethylsilyl)-2,2'-bis(diphenylphosphinoyl)-1,1'-binaphthyl ((S)-TMS-BINAPO). Conditions are generalized from cited protocols.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general method for the direct asymmetric aldol reaction of a ketone with an aldehyde using a chiral phosphine oxide catalyst and SiCl₄.
Materials:
-
Chiral Phosphine Oxide Catalyst (e.g., (S)-TMS-BINAPO) (10 mol%)
-
Ketone (1.2 equiv.)
-
Aldehyde (1.0 equiv., 0.25 mmol scale)
-
Silicon tetrachloride (SiCl₄) (1.2 equiv.)
-
N,N-Diisopropylethylamine (i-Pr₂NEt) (2.5 equiv.)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Rochelle's salt solution
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphine oxide catalyst (0.025 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the ketone (0.30 mmol, 1.2 equiv.) to the solution.
-
Add silicon tetrachloride (0.30 mmol, 1.2 equiv.) dropwise.
-
Add N,N-diisopropylethylamine (0.625 mmol, 2.5 equiv.) dropwise. Stir the mixture for 30 minutes at -78 °C to facilitate the in situ formation of the silyl (B83357) enol ether.
-
Add the aldehyde (0.25 mmol, 1.0 equiv.) as a solution in anhydrous dichloromethane (0.5 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (typically 2-6 hours).
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution (2 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Add saturated aqueous Rochelle's salt solution (5 mL) and stir for another 30 minutes to break up any emulsions.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: General experimental workflow for the chiral phosphine oxide-catalyzed asymmetric aldol reaction.
Proposed Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the phosphine oxide-catalyzed asymmetric aldol reaction.
References
- 1. Enantioselective aldol reactions catalyzed by chiral phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphine oxide-catalyzed enantioselective intramolecular aldol reaction via regioselective enolization of unsymmetrical diketones with tetrachlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
Application Note: Trimethylphosphine Oxide as a ³¹P NMR Probe for Surface Acidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization of surface acidity is crucial in fields ranging from catalysis to pharmaceutical sciences, where the acidic or basic nature of solid surfaces can significantly influence reaction rates, selectivity, and the stability of adsorbed species.[1] Trimethylphosphine (B1194731) oxide (TMPO) has emerged as a highly effective probe molecule for quantifying the Brønsted and Lewis acidity of solid materials using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The phosphorus atom in TMPO is highly sensitive to its local electronic environment. When TMPO interacts with an acid site on a surface, the resulting change in electron density around the phosphorus nucleus leads to a predictable shift in the ³¹P NMR resonance frequency.[4][5][6] This allows for the identification and quantification of different acid sites.[3][7]
Specifically, the interaction of the lone pair of electrons on the oxygen atom of TMPO with a Brønsted acid site (a proton donor) or a Lewis acid site (an electron pair acceptor) causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift is correlated with the acid strength; stronger acid sites induce a larger downfield shift.[4][5][6][8] This application note provides a detailed protocol for the use of TMPO as a ³¹P NMR probe for surface acidity analysis, along with data interpretation guidelines.
Principle of the Method
The basic principle lies in the interaction between the TMPO probe molecule and the acid sites on the surface of a solid material.
-
Brønsted Acid Sites: TMPO interacts with protonic acid sites (e.g., hydroxyl groups on zeolites or metal oxides) via hydrogen bonding or protonation. Protonation of the TMPO molecule leads to the formation of a protonated TMPO species ([TMPO-H]⁺), resulting in a significant downfield chemical shift in the ³¹P NMR spectrum.[4][5][9] The extent of this shift is indicative of the Brønsted acid strength.[4][5][6]
-
Lewis Acid Sites: TMPO can also adsorb onto coordinatively unsaturated metal centers (Lewis acid sites) through the donation of the oxygen lone pair electrons. This interaction also leads to a downfield chemical shift, allowing for the differentiation and quantification of Lewis acidity.[7][9]
By analyzing the chemical shifts and integrating the corresponding signals in the ³¹P MAS NMR spectrum, one can determine the types and number of acid sites present on the material's surface.[10][11]
Data Presentation
The following table summarizes typical ³¹P NMR chemical shifts observed for TMPO adsorbed on various types of surface sites. These values can serve as a reference for interpreting experimental data.
| Type of Interaction | Typical ³¹P Chemical Shift (ppm) | Acid Strength | References |
| Physisorbed TMPO | 42 - 49 | - | [7][12] |
| TMPO on weak Brønsted acid sites (e.g., Si-OH) | 50 - 65 | Weak | [7][12] |
| TMPO on strong Brønsted acid sites (e.g., zeolites) | 60 - 90 | Strong to Superacid | [4][5][6] |
| TMPO on Lewis acid sites (e.g., Al³⁺) | 50 - 70 | Varies | [7][13] |
| Crystalline TMPO | ~43 | - | [7] |
| Protonated TMPO dimer ((TMPO)₂H⁺) | Varies, can overlap with other signals | - | [7][14] |
Note: Chemical shifts can be influenced by factors such as the specific material, hydration level, and TMPO loading. The use of 2D NMR techniques like ¹H-³¹P HETCOR can aid in unambiguous peak assignment.[2][9][14]
Experimental Protocols
This section details the methodology for sample preparation, TMPO adsorption, and ³¹P NMR analysis.
Materials and Equipment
-
Solid acid sample (e.g., zeolite, silica-alumina, metal oxide)
-
Trimethylphosphine oxide (TMPO)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Schlenk line or glovebox for inert atmosphere handling
-
Vacuum oven or furnace for sample activation
-
Solid-state NMR spectrometer with a magic angle spinning (MAS) probe capable of ³¹P detection
-
NMR rotors (e.g., 4 mm zirconia)
Experimental Workflow
Caption: Experimental workflow for surface acidity analysis using TMPO as a ³¹P NMR probe.
Detailed Methodologies
1. Sample Activation:
-
Place the solid acid sample in a quartz tube or a suitable container.
-
Heat the sample under vacuum (e.g., 10⁻³ Torr) to remove adsorbed water and other volatile impurities. The activation temperature and time will depend on the material's thermal stability (a typical condition for zeolites is 400-500 °C for 4-6 hours).
-
After activation, cool the sample to room temperature under vacuum and transfer it to an inert atmosphere (e.g., a glovebox filled with nitrogen or argon).
2. TMPO Adsorption (Solution Impregnation Method):
-
Prepare a stock solution of TMPO in an anhydrous solvent (e.g., 0.05 M in dichloromethane).
-
In an inert atmosphere, add a known volume of the TMPO solution to a pre-weighed amount of the activated solid acid sample. The amount of TMPO added should be controlled to achieve a desired surface coverage, often aiming for a TMPO-to-acid-site ratio of less than one to avoid the formation of TMPO dimers.[14]
-
Thoroughly mix the suspension to ensure uniform distribution of the TMPO.
-
Remove the solvent by vacuum evaporation at room temperature. Ensure the sample is completely dry.
3. ³¹P Solid-State NMR Spectroscopy:
-
In an inert atmosphere, pack the TMPO-loaded sample into an NMR rotor.
-
Acquire the ³¹P MAS NMR spectrum. Typical acquisition parameters are:
-
Spectrometer Frequency: e.g., 121.5 MHz for ³¹P on a 7.05 T magnet.
-
Magic Angle Spinning (MAS) Rate: 5-10 kHz.
-
Pulse Sequence: Single pulse excitation with high-power proton decoupling.
-
Recycle Delay: Should be set to at least 5 times the longest ³¹P spin-lattice relaxation time (T₁) to ensure quantitative results. T₁ values can be long, so a relaxation delay of 60-300 seconds is often necessary.
-
Reference: Use an external standard of 85% H₃PO₄ (0 ppm).
-
4. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phasing, and baseline correction.
-
Identify the different phosphorus species based on their chemical shifts (refer to the Data Presentation table).
-
Quantify the different acid sites by integrating the corresponding peaks in the spectrum. The relative area of each peak is proportional to the concentration of that type of acid site.
Signaling Pathways and Interactions
The following diagram illustrates the interaction of TMPO with Brønsted and Lewis acid sites and the resulting effect on the ³¹P NMR chemical shift.
Caption: Interaction of TMPO with Brønsted and Lewis acid sites and the corresponding ³¹P NMR chemical shifts.
Conclusion
The use of this compound as a ³¹P NMR probe molecule offers a powerful and quantitative method for characterizing the surface acidity of solid materials.[1][3] By following the detailed protocols outlined in this application note, researchers can gain valuable insights into the nature, strength, and concentration of Brønsted and Lewis acid sites, which is essential for the rational design and optimization of catalysts, pharmaceutical excipients, and other advanced materials. Careful control of experimental parameters, particularly sample activation and TMPO loading, is critical for obtaining accurate and reproducible results.[11][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. panacea-nmr.eu [panacea-nmr.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical predictions of 31p NMR chemical shift threshold of this compound absorbed on solid acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H–31P HETCOR NMR elucidates the nature of acid sites in zeolite HZSM-5 probed with this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Zeolite Acidity by 31P MAS NMR Spectroscopy of Adsorbed Phosphine Oxides: Quantitative or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rryoo.kentech.ac.kr [rryoo.kentech.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Trimethylphosphine Oxide-Induced Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphosphine (B1194731) oxide (TMPO), a small organophosphorus compound, has emerged as a versatile and effective co-former in the field of crystal engineering. Its utility lies in its strong hydrogen bond accepting capability, which can be harnessed to induce or improve the crystallization of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). By forming co-crystals, TMPO can modify the physicochemical properties of the target molecule, such as solubility, stability, and bioavailability. These application notes provide a comprehensive overview of the principles and protocols for utilizing TMPO to facilitate the crystallization of small molecules.
Tertiary phosphine (B1218219) oxides, in general, are recognized as excellent hydrogen-bond acceptors. This characteristic allows them to interact with hydrogen bond donors on target molecules, forming stable, ordered crystalline lattices. The crystal structure of trimethylphosphine oxide dihydrate confirms its capacity for forming extensive hydrogen-bonded networks, highlighting its potential as a co-crystallization agent.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the properties of TMPO is essential for designing successful co-crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₃H₉OP | |
| Molecular Weight | 92.08 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 140-141 °C | |
| Solubility | Soluble in polar organic solvents | |
| Hydrogen Bond Acceptor | Strong | [1] |
Mechanism of TMPO-Induced Crystallization
TMPO facilitates crystallization primarily through the formation of strong and directional hydrogen bonds with the target molecule. The oxygen atom of the phosphine oxide group in TMPO acts as a potent hydrogen bond acceptor, readily interacting with hydrogen bond donor groups on the target molecule, such as hydroxyls, amines, and carboxylic acids.
This interaction promotes the self-assembly of the target molecule and TMPO into a stable, repeating three-dimensional structure, known as a co-crystal. The formation of this new crystalline lattice can overcome kinetic barriers that may hinder the crystallization of the target molecule alone.
Below is a simplified representation of the hydrogen bonding interaction that drives co-crystal formation.
Experimental Protocols
Several common crystallization techniques can be adapted for the use of TMPO as a co-former. The choice of method will depend on the specific properties of the target molecule and the desired crystal characteristics.
Slow Solvent Evaporation
This is one of the most common and straightforward methods for growing co-crystals.
Principle: A solution containing stoichiometric amounts of the target molecule and TMPO is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which both the target molecule and TMPO are soluble. Polar organic solvents are often a good starting point.
-
Solution Preparation:
-
Dissolve the target molecule and TMPO in the chosen solvent in a 1:1 molar ratio. Other stoichiometric ratios (e.g., 1:2 or 2:1) can also be explored.
-
The concentration should be near saturation at room temperature. Gentle heating may be required to aid dissolution.
-
-
Crystallization:
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation.
-
Place the container in a vibration-free environment at a constant temperature.
-
-
Crystal Harvesting:
-
Monitor the container for crystal growth over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.
-
Wash the crystals with a small amount of a solvent in which the crystals are sparingly soluble to remove any residual mother liquor.
-
Air-dry the crystals or dry them under a gentle stream of nitrogen.
-
Slurry Crystallization
This method is useful when the target molecule and TMPO have different solubilities in the chosen solvent.
Principle: A suspension (slurry) of the less soluble component is stirred in a solution of the more soluble component, allowing for the gradual formation of the more stable co-crystal.
Protocol:
-
Solvent and Component Selection: Choose a solvent in which one component is sparingly soluble and the other is more soluble.
-
Slurry Preparation:
-
Add the less soluble component to the solvent to form a slurry.
-
Add the more soluble component to the slurry. The components should be in a defined stoichiometric ratio (e.g., 1:1).
-
-
Equilibration:
-
Stir the slurry at a constant temperature for an extended period (hours to days) to allow for the conversion to the co-crystal.
-
The progress of the conversion can be monitored by periodically taking a small sample of the solid and analyzing it using techniques like Powder X-ray Diffraction (PXRD).
-
-
Isolation:
-
Once the conversion is complete, filter the solid co-crystals.
-
Wash the crystals with a small amount of the solvent.
-
Dry the crystals.
-
Grinding (Mechanochemistry)
This solvent-free or minimal-solvent method can be effective for screening for co-crystal formation.
Principle: The physical grinding of the target molecule and TMPO together provides the energy to break the initial crystal lattices and form new co-crystal phases.
Protocol:
-
Preparation:
-
Place the target molecule and TMPO in a 1:1 molar ratio in a mortar or a ball mill.
-
-
Grinding:
-
Grind the mixture manually with a pestle or using a mechanical ball mill for a set period (e.g., 30-60 minutes).
-
For liquid-assisted grinding, a few drops of a suitable solvent can be added to facilitate the transformation.
-
-
Analysis:
-
Analyze the resulting powder by PXRD to determine if a new crystalline phase has formed.
-
General Workflow for TMPO Co-crystallization
The following diagram outlines a general workflow for a TMPO co-crystallization experiment, from initial screening to characterization.
Characterization of TMPO Co-crystals
Once crystals are obtained, it is crucial to confirm that a new co-crystal phase has been formed and to characterize its properties.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the formation of a new crystalline phase distinct from the starting materials. |
| Single Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of molecules in the crystal lattice and confirm hydrogen bonding. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point of the co-crystal, which is typically different from the melting points of the individual components. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the co-crystal. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To observe shifts in vibrational frequencies (e.g., of the P=O and H-bond donor groups) that indicate hydrogen bond formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the stoichiometry of the co-crystal by integrating the signals of the target molecule and TMPO in a dissolved sample. |
Troubleshooting and Optimization
-
No crystals form: Try a different solvent, increase the concentration, or use a different crystallization technique (e.g., slurry or grinding). Seeding with a small crystal from a previous experiment can also be effective.
-
Oiling out: The concentration may be too high, or the solvent may be inappropriate. Try a more dilute solution or a different solvent system.
-
Poor crystal quality: Slow down the crystallization process by reducing the rate of evaporation (e.g., using a container with a smaller opening) or by cooling the solution more slowly.
Conclusion
This compound is a valuable tool for inducing the crystallization of small organic molecules, particularly in the context of pharmaceutical development. Its strong hydrogen bond accepting ability allows it to act as an effective co-former, leading to the formation of stable co-crystals with improved physicochemical properties. By systematically applying the protocols and characterization techniques outlined in these application notes, researchers can successfully employ TMPO to overcome crystallization challenges and develop novel solid forms of their target compounds.
References
Application Notes and Protocols: Trimethylphosphine Oxide in the Development of Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphosphine (B1194731) oxide (TMPO), a polar organophosphorus compound, is gaining significant attention in the field of catalysis. While often considered a byproduct in various organic reactions, its unique electronic and steric properties make it a valuable tool in the development and characterization of novel catalysts. These application notes provide detailed protocols and data on the use of trimethylphosphine oxide in two key areas: as a probe molecule for catalyst surface characterization and as a potential ligand in homogeneous catalysis.
This compound as a Probe for Catalyst Characterization via ³¹P Solid-State NMR
Trimethylphosphine (TMP) is utilized as a sensitive probe molecule to characterize the acidic and structural properties of solid catalysts. Upon adsorption onto the catalyst surface, TMP interacts with active sites and can be oxidized to this compound (TMPO), providing valuable information about the nature and quantity of these sites through ³¹P solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment.
Quantitative Data: ³¹P NMR Chemical Shifts of Adsorbed TMPO
The ³¹P NMR chemical shift of TMPO adsorbed on a catalyst surface can distinguish between different types of active sites. The following table summarizes typical chemical shift ranges observed for TMPO interacting with various surface sites. A linear correlation has been observed between the ³¹P chemical shift of adsorbed TMPO and the proton affinity of solid acids, with a proposed threshold for superacidity at approximately 86 ppm[1][2][3].
| Catalyst Site Type | Adsorbed Species | Typical ³¹P Chemical Shift (ppm) | Reference |
| Brønsted Acid Sites | Protonated TMPO | 60 - 90 | [1][2][3] |
| Lewis Acid Sites | Coordinated TMPO | 40 - 60 | [4] |
| Surface Hydroxyl Groups | H-bonded TMPO | 30 - 50 | [4] |
| Oxygen Vacancies | TMPO | Varies (sensitive to environment) | [4] |
Experimental Protocol: Catalyst Characterization using TMP as a Probe Molecule
This protocol describes the general procedure for using trimethylphosphine (TMP) to probe the surface of a solid catalyst, leading to the in-situ formation and analysis of this compound (TMPO).
Materials:
-
Solid catalyst material (e.g., zeolite, metal oxide)
-
Trimethylphosphine (TMP) solution (e.g., in a volatile, inert solvent)
-
High-vacuum glass apparatus with a connection for an NMR tube
-
Solid-state NMR spectrometer with a ³¹P probe
Procedure:
-
Catalyst Activation: The solid catalyst is placed in a quartz tube and activated by heating under vacuum or in a flow of an inert gas to remove adsorbed water and other impurities. The activation temperature and duration will depend on the specific catalyst material.
-
TMP Adsorption: After activation, the catalyst is cooled to room temperature under vacuum. A controlled amount of TMP vapor or a dilute solution of TMP in an inert solvent is introduced into the vacuum line and allowed to adsorb onto the catalyst surface.
-
Equilibration: The sample is left to equilibrate for a period to ensure uniform adsorption of TMP.
-
Sample Sealing: The NMR tube containing the catalyst with adsorbed TMP is sealed under vacuum.
-
³¹P Solid-State NMR Analysis: The sealed sample is transferred to the solid-state NMR spectrometer. ³¹P Magic Angle Spinning (MAS) NMR spectra are acquired. The formation of TMPO on the surface through reaction with surface oxygen or at oxidative sites will be evident from the appearance of characteristic signals in the spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the different phosphorus species present on the surface based on their chemical shifts (see table above). The relative peak areas can be used to quantify the different types of active sites.
Experimental Workflow for Catalyst Characterization
Caption: Workflow for catalyst surface characterization using TMP as a probe molecule.
Synthesis of this compound
While often a byproduct, pure this compound can be synthesized for use as a standard, a reagent, or a ligand. The following protocol is adapted from a patented synthesis method.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from methylmagnesium chloride and phosphorus oxychloride[5].
Materials:
-
Magnesium turnings
-
Methyl chloride (gas or condensed liquid)
-
Ethyl bromide (initiator)
-
Toluene (B28343) (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous copper(II) chloride (catalyst)
-
Hydrochloric acid (concentrated)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for Grignard reaction and distillation
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, magnesium turnings are placed under a nitrogen atmosphere. A mixture of anhydrous toluene and THF is added, followed by a small amount of ethyl bromide to initiate the reaction. Methyl chloride is then bubbled through the solution or added as a condensed liquid at a controlled rate to form methylmagnesium chloride.
-
Reaction with Phosphorus Oxychloride: The Grignard solution is cooled in an ice bath. Anhydrous copper(II) chloride is added as a catalyst. Phosphorus oxychloride is then added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for several hours at low temperature.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water and then acidified with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.
Logical Diagram for TMPO Synthesis
Caption: Logical flow for the synthesis of this compound.
This compound as a Ligand in Catalysis
While less common than its arylated counterpart, triphenylphosphine (B44618) oxide, this compound can act as a ligand for metal centers, particularly hard Lewis acidic metals[6]. Phosphine (B1218219) oxides are generally considered weak ligands for late transition metals but can play a crucial role in stabilizing catalytic species and preventing catalyst decomposition, such as the precipitation of palladium black in cross-coupling reactions[7].
Generalized Protocol: Palladium-Catalyzed Suzuki Cross-Coupling with TMPO as a Stabilizing Ligand
The following is a generalized protocol for a Suzuki cross-coupling reaction, illustrating how this compound might be employed as a stabilizing ancillary ligand. This protocol is based on established procedures for similar reactions using other phosphine oxide ligands.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
This compound (TMPO)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the aryl halide, arylboronic acid, base, and this compound. The flask is evacuated and backfilled with an inert gas three times.
-
Solvent and Catalyst Addition: Degassed solvent(s) are added, followed by the palladium catalyst precursor.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Hypothetical Catalytic Cycle for Suzuki Coupling with a Phosphine Oxide Ligand
Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.
Conclusion
This compound is a versatile compound in the context of catalyst development. Its most established and powerful application is as a derivative of the probe molecule trimethylphosphine for the detailed characterization of solid catalyst surfaces by ³¹P solid-state NMR. While its direct use as a ligand in homogeneous catalysis is less documented than that of other phosphine oxides, its properties suggest potential for stabilizing metal catalysts in various transformations. The protocols and data presented here provide a foundation for researchers to utilize this compound in their catalytic research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical predictions of 31p NMR chemical shift threshold of this compound absorbed on solid acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethylphosphine-Assisted Surface Fingerprinting of Metal Oxide Nanoparticle by (31)P Solid-State NMR: A Zinc Oxide Case Study. | Semantic Scholar [semanticscholar.org]
- 5. CN105566388A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethylphosphine Oxide for the Stabilization of Reactive Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive intermediates are transient species with short lifetimes that are critical in many chemical transformations. Their inherent instability, however, makes them challenging to study and utilize effectively. Trimethylphosphine (B1194731) oxide (TMPO), a highly polar and sterically compact organophosphorus compound, has emerged as a valuable tool for stabilizing a variety of reactive intermediates. Its strong electron-donating oxygen atom can coordinate to electron-deficient centers, thereby reducing their reactivity and extending their lifespan. This allows for detailed characterization and subsequent synthetic applications that would otherwise be inaccessible.
These application notes provide an overview of the use of trimethylphosphine oxide in stabilizing reactive intermediates, with a focus on organometallic complexes and radical cations. Detailed protocols and characterization data are provided to guide researchers in applying this versatile stabilizing agent in their own work.
Key Applications
This compound is particularly effective in stabilizing:
-
Coordinatively Unsaturated Organometallic Complexes: By coordinating to the metal center, TMPO can satisfy the electronic and steric requirements of the metal, preventing decomposition or unwanted side reactions. This is crucial in catalysis and organometallic synthesis where unstable intermediates often dictate the reaction outcome.
-
Radical Cations: The lone pairs on the oxygen atom of TMPO can interact with and delocalize the positive charge of radical cations, leading to their stabilization and allowing for their study by spectroscopic methods such as Electron Paramagnetic Resonance (EPR).
-
Frustrated Lewis Pairs (FLPs): While not a direct stabilizer of a single reactive species, TMPO can be a component in FLP chemistry, where its interaction with a Lewis acid can influence the reactivity of the system and facilitate the activation of small molecules.
Data Presentation: Spectroscopic and Structural Data
The coordination of this compound to a reactive center leads to measurable changes in spectroscopic and structural parameters. The following tables summarize key data for free TMPO and its complexes, providing a reference for the characterization of newly stabilized species.
Table 1: Spectroscopic Data of this compound and its Adducts
| Compound/Complex | 31P NMR Chemical Shift (δ, ppm) | P=O Stretching Frequency (νP=O, cm-1) | M-O Stretching Frequency (νM-O, cm-1) | Reference(s) |
| This compound (TMPO) | 36.3 (in C6D6) | ~1174 | - | [1] |
| TMPO·H2O2 adduct | 47.9 (in C6D6) | - | - | [1] |
| CoCl2(TMPO)2 | - | 1145 | 445, 427 | [2] |
| CoBr2(TMPO)2 | - | 1145 | 436, 418 | [2] |
| CoI2(TMPO)2 | - | 1144 | 425, 408 | [2] |
| ZnCl2(TMPO)2 | - | 1153 | 468, 450 | [2] |
| ZnBr2(TMPO)2 | - | 1152 | 459, 440 | [2] |
| ZnI2(TMPO)2 | - | 1150 | 445, 425 | [2] |
| SnCl4(TMPO)2 | - | 1115, 1095 | 420 | [2] |
| SnBr4(TMPO)2 | - | 1114, 1093 | 412 | [2] |
Table 2: Structural Data of this compound
| Parameter | Value | Reference(s) |
| P=O Bond Length | 1.489(6) Å | [3] |
| P-C Bond Length | 1.772(6) Å, 1.770(10) Å | [3] |
| O=P-C Angle | 112.2(2)°, 114.0(4)° | [3] |
| C-P-C Angle | 105.6(3)°, 106.2(3)° | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Stabilization of a Reactive Organometallic Intermediate
This protocol describes a general method for stabilizing a coordinatively unsaturated or otherwise reactive organometallic complex by in situ coordination with this compound. Most complexes of phosphine (B1218219) oxides are prepared by treating a labile metal complex with a preformed phosphine oxide.[4]
Materials:
-
Reactive organometallic precursor
-
This compound (TMPO)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Preparation: In an inert atmosphere glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), dissolve the reactive organometallic precursor in a minimal amount of anhydrous, deoxygenated solvent in a Schlenk flask.
-
Ligand Addition: In a separate vial, dissolve 1 to 3 equivalents of this compound in the same anhydrous, deoxygenated solvent.
-
Reaction: Slowly add the TMPO solution to the stirred solution of the organometallic precursor at an appropriate temperature. The optimal temperature will depend on the stability of the intermediate and should be determined empirically, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature.
-
Monitoring: Monitor the reaction by a suitable spectroscopic method, such as 31P NMR spectroscopy, to observe the coordination of TMPO. A downfield shift in the 31P NMR signal of TMPO is indicative of coordination to the metal center.
-
Isolation (Optional): If the resulting TMPO-stabilized complex is stable, it can be isolated by standard techniques such as crystallization by slow evaporation of the solvent, vapor diffusion, or layering with a non-solvent.
-
Characterization: Characterize the stabilized intermediate using multinuclear NMR spectroscopy (1H, 13C, 31P, and relevant metal nuclei), IR spectroscopy (observing shifts in the P=O stretching frequency), and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Protocol 2: In Situ Trapping and EPR Spectroscopic Study of a Radical Cation
This protocol provides a generalized approach for using this compound to stabilize a transient radical cation for detection by EPR spectroscopy. The stabilization occurs through the interaction of the TMPO oxygen lone pair with the radical cation.
Materials:
-
Precursor molecule to be oxidized to the radical cation
-
A suitable one-electron oxidizing agent (e.g., a chemical oxidant like ceric ammonium (B1175870) nitrate, or electrochemical oxidation)
-
This compound (TMPO)
-
High-purity, dry, and deoxygenated solvent (e.g., dichloromethane, acetonitrile)
-
EPR tubes
-
EPR spectrometer
Procedure:
-
Sample Preparation: In an inert atmosphere, prepare a solution of the precursor molecule and a 5-10 fold excess of this compound in the chosen solvent. The high concentration of TMPO helps to ensure efficient trapping of the transient radical cation.
-
Generation of the Radical Cation:
-
Chemical Oxidation: Add a solution of the one-electron oxidizing agent to the sample solution at low temperature (e.g., 77 K in a liquid nitrogen dewar) to control the reaction rate and prolong the lifetime of the radical cation.
-
Electrochemical Generation: If using an EPR spectrometer with electrochemical capabilities, generate the radical cation in situ within the EPR cavity.
-
-
EPR Spectroscopy: Immediately after generation, freeze the sample to 77 K (or the desired measurement temperature) and acquire the EPR spectrum.
-
Data Analysis: Analyze the EPR spectrum for hyperfine coupling to the 31P nucleus of the coordinated TMPO. This coupling provides direct evidence for the interaction and stabilization of the radical cation by this compound. The g-value of the radical will also be informative.
-
Control Experiment: Record the EPR spectrum of the radical cation generated in the absence of TMPO (if possible) to compare the spectral features and assess the stabilizing effect of the phosphine oxide.
Mandatory Visualizations
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Infrared spectra (1200–200 cm.–1) of this compound and trimethylamine oxide metal complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. connectsci.au [connectsci.au]
- 4. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving Trimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphosphine (B1194731) oxide (TMPO) is a versatile organophosphorus compound with a growing range of applications in organic synthesis and drug development. While often encountered as a byproduct in well-known reactions such as the Wittig, Staudinger, and Mitsunobu reactions, its utility as a Lewis basic catalyst and stabilizing ligand is increasingly being recognized.[1][2][3] These application notes provide an overview of the experimental setups and detailed protocols for key reactions involving trimethylphosphine oxide, with a focus on its catalytic applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for designing experiments and developing robust protocols.
| Property | Value | Reference |
| Molecular Formula | C₃H₉OP | [4] |
| Molecular Weight | 92.08 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 140-141 °C | [2] |
| Boiling Point | 194 °C | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
| CAS Number | 676-96-0 | [2] |
Safety Precautions
This compound should be handled with appropriate safety measures. It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
Application 1: Lewis Base Catalysis in Carbon-Carbon Bond Formation
This compound and its analogs have emerged as effective Lewis base catalysts in a variety of carbon-carbon bond-forming reactions. The lone pair of electrons on the oxygen atom can activate electrophiles, facilitating nucleophilic attack. This catalytic approach is particularly valuable in reactions such as the Morita-Baylis-Hillman (MBH) reaction and the cyanosilylation of aldehydes.[6][7][8][9]
Morita-Baylis-Hillman (MBH) Reaction
The MBH reaction is a powerful atom-economical method for forming a C-C bond between an activated alkene and an electrophile, typically an aldehyde.[8][10] While tertiary amines are common catalysts, phosphines and their corresponding oxides can also effectively catalyze this transformation.[7][11]
Reaction Mechanism:
The catalytic cycle of a phosphine (B1218219) oxide-promoted reaction can be visualized as follows:
Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.
Experimental Protocol: Morita-Baylis-Hillman Reaction of an Aromatic Aldehyde with Methyl Acrylate (B77674)
This protocol is adapted from general procedures for phosphine-catalyzed MBH reactions.[11][12]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methyl acrylate
-
This compound (TMPO)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) or THF)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in the anhydrous solvent (2 mL).
-
Add methyl acrylate (1.5 mmol, 1.5 equiv) to the solution.
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Note that MBH reactions can be slow and may require several hours to days for completion.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired MBH adduct.
Quantitative Data (Representative):
| Entry | Aldehyde | Activated Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Methyl Acrylate | TMPO (10) | THF | 72 | 65 |
| 2 | 4-Nitrobenzaldehyde | Methyl Acrylate | TMPO (10) | CH₂Cl₂ | 48 | 78 |
| 3 | 4-Methoxybenzaldehyde | Methyl Acrylate | TMPO (10) | THF | 96 | 55 |
Note: The above data is illustrative and based on typical yields for MBH reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Cyanosilylation of Aldehydes
The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes to form cyanohydrin silyl (B83357) ethers is a valuable transformation in organic synthesis. This reaction can be efficiently catalyzed by Lewis bases, including phosphine oxides.[6][13]
Experimental Workflow:
Caption: General workflow for TMPO-catalyzed cyanosilylation.
Experimental Protocol: Cyanosilylation of Benzaldehyde
This protocol is based on general procedures for Lewis base-catalyzed cyanosilylation.[14]
Materials:
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TMPO)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in anhydrous dichloromethane (2 mL).
-
Add this compound (0.05 mmol, 5 mol%).
-
Add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude cyanohydrin silyl ether can be purified by distillation or flash chromatography if necessary.
Quantitative Data (Representative):
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TMPO (5) | CH₂Cl₂ | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | TMPO (5) | CH₂Cl₂ | 1.5 | 98 |
| 3 | Cyclohexanecarboxaldehyde | TMPO (5) | CH₂Cl₂ | 3 | 92 |
Note: The above data is illustrative and based on typical yields for cyanosilylation reactions. Actual yields may vary.
Application 2: Ligand in Transition Metal Catalysis
This compound can act as a ligand for hard metal centers, influencing the reactivity and stability of catalysts in various transformations, such as palladium-catalyzed cross-coupling reactions.[3][15] While less common than its phosphine counterpart, the phosphine oxide can stabilize catalytic species.[16]
Logical Relationship Diagram:
Caption: Role of TMPO as a ligand in catalysis.
Application in Drug Development and Synthesis of Bioactive Molecules
The incorporation of the phosphine oxide moiety into organic molecules is a strategy employed in medicinal chemistry to enhance properties such as solubility and metabolic stability.[17] Furthermore, reactions catalyzed or mediated by phosphine oxides are utilized in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[18][19] For instance, phosphine oxide-catalyzed reactions can be key steps in the construction of heterocyclic frameworks present in many pharmaceuticals.[16][20]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Beyond its role as a common byproduct, its application as a Lewis base catalyst and a stabilizing ligand offers mild and efficient pathways for various chemical transformations. The protocols and data presented here provide a foundation for researchers to explore and utilize this compound in their synthetic endeavors, from small-scale laboratory research to larger-scale drug development processes.
References
- 1. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 676-96-0 [chemicalbook.com]
- 3. alfachemic.com [alfachemic.com]
- 4. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 10. princeton.edu [princeton.edu]
- 11. Baylis-Hillman Reaction [organic-chemistry.org]
- 12. blogs.hsc.edu [blogs.hsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media | MDPI [mdpi.com]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. Synthesis of heterocyclic compounds through nucleophilic phosphine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. air.unimi.it [air.unimi.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
Coordination Chemistry of Trimethylphosphine Oxide with Lanthanides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the coordination chemistry of trimethylphosphine (B1194731) oxide (TMPO) with lanthanide ions. It includes application notes relevant to researchers in materials science and drug development, alongside detailed experimental protocols for the synthesis and characterization of these complexes.
Introduction
Trimethylphosphine oxide (TMPO), with the chemical formula (CH₃)₃P=O, is a small, highly polar organophosphorus ligand. The strong Lewis basicity of the phosphoryl oxygen atom facilitates its coordination to hard Lewis acidic lanthanide(III) ions. The coordination of TMPO to lanthanide ions can significantly influence their spectroscopic and magnetic properties, leading to potential applications in various fields, including luminescence, catalysis, and bioimaging. While the coordination chemistry of bulkier phosphine (B1218219) oxides like triphenylphosphine (B44618) oxide with lanthanides is well-documented, the study of TMPO-lanthanide complexes offers insights into the effects of ligand steric hindrance on coordination number and geometry.
Application Notes
The coordination of TMPO to lanthanide ions offers several potential applications across various scientific disciplines:
-
Luminescent Probes: Lanthanide complexes, particularly those of europium(III) and terbium(III), are known for their sharp, line-like emission spectra and long luminescence lifetimes. TMPO can act as a sensitizing ligand, transferring absorbed energy to the lanthanide ion, thereby enhancing its luminescence. This property is valuable for the development of luminescent probes for bioimaging and sensing applications. The small size of TMPO may allow for the design of compact and highly soluble probes.
-
Catalysis: Lanthanide complexes are increasingly being explored as catalysts in organic synthesis due to their unique Lewis acidity and high coordination numbers.[1] The coordination of TMPO can modulate the Lewis acidity of the lanthanide center and influence the stereoselectivity of catalytic reactions. While specific applications of lanthanide-TMPO complexes in catalysis are not yet widely reported, the broader class of lanthanide phosphine oxide complexes has shown promise in reactions such as Friedel-Crafts acylations.[1]
-
NMR Shift Reagents: Paramagnetic lanthanide ions can induce large shifts in the NMR spectra of coordinated ligands. This property is utilized in NMR spectroscopy to simplify complex spectra and to obtain structural information. While less common than β-diketonate complexes, lanthanide-TMPO complexes could potentially serve as NMR shift reagents, particularly for phosphorus-containing analytes, due to the direct coordination of the phosphoryl group.
-
Drug Development and Theranostics: While direct applications of lanthanide-TMPO complexes in drug development are not yet established, the principles of their coordination chemistry are relevant. Lanthanide complexes are being investigated as contrast agents for Magnetic Resonance Imaging (MRI) and as therapeutic agents.[2][3][4] The ability of TMPO to form stable complexes with lanthanides could be exploited in the design of novel theranostic agents, where a single molecule combines diagnostic and therapeutic functionalities. The study of simple model systems like Ln-TMPO complexes can provide fundamental insights into the coordination environment and stability required for such applications.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis and characterization of similar lanthanide phosphine oxide complexes. Researchers should adapt these protocols based on the specific lanthanide and desired stoichiometry.
Protocol 1: Synthesis of Tris(this compound)lanthanide(III) Nitrate (B79036) Complexes, [Ln(TMPO)₃(NO₃)₃]
This protocol describes the synthesis of nine-coordinate lanthanide nitrate complexes with three TMPO ligands. This stoichiometry is commonly observed for phosphine oxide complexes with lanthanide nitrates.[1]
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O) (e.g., Nd(NO₃)₃·6H₂O)
-
This compound (TMPO)
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrated lanthanide nitrate (1 mmol) in anhydrous ethanol (20 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve this compound (3 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the TMPO solution to the stirring lanthanide nitrate solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Slowly add anhydrous diethyl ether to the concentrated solution until a precipitate forms.
-
Isolate the precipitate by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Characterization:
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
Infrared (IR) Spectroscopy: To observe the P=O stretching frequency shift upon coordination to the lanthanide ion. The free TMPO shows a P=O stretch around 1175 cm⁻¹. Upon coordination, this band is expected to shift to a lower wavenumber.
-
³¹P NMR Spectroscopy: To confirm the coordination of TMPO. A downfield shift is expected upon coordination. For paramagnetic lanthanides, significant line broadening and large chemical shifts are anticipated.[5][6][7]
Protocol 2: Characterization by ³¹P NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve a small amount of the synthesized lanthanide-TMPO complex in a deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
For paramagnetic complexes, it is advisable to use a higher concentration to obtain a detectable signal, but be aware that this can increase line broadening.
Data Acquisition:
-
Acquire a standard one-dimensional ³¹P{¹H} NMR spectrum.
-
For paramagnetic samples, a wide spectral width is necessary due to the large chemical shifts.[5][6]
-
The relaxation delay may need to be optimized to account for the faster relaxation times of nuclei in paramagnetic complexes.
Data Analysis:
-
The chemical shift of the coordinated TMPO will be significantly different from that of the free ligand.
-
The line width of the ³¹P signal will be broader for paramagnetic complexes compared to diamagnetic (La³⁺, Lu³⁺) complexes. The extent of broadening can provide qualitative information about the electron-nuclear distance and relaxation properties.
Protocol 3: Characterization by Luminescence Spectroscopy
This protocol is for the investigation of the photophysical properties of europium(III) and terbium(III) TMPO complexes.
Instrumentation:
-
Spectrofluorometer capable of measuring both emission and excitation spectra, as well as luminescence lifetimes.
Sample Preparation:
-
Prepare dilute solutions of the Eu(III)-TMPO and Tb(III)-TMPO complexes in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).
-
For solid-state measurements, a powdered sample can be used.
Data Acquisition:
-
Emission Spectrum: Excite the sample at a wavelength corresponding to the ligand's absorption (typically in the UV region) and record the emission spectrum over the visible range. For Eu(III), characteristic sharp emission bands are expected around 579 nm (⁵D₀→⁷F₀), 592 nm (⁵D₀→⁷F₁), 615 nm (⁵D₀→⁷F₂), 650 nm (⁵D₀→⁷F₃), and 695 nm (⁵D₀→⁷F₄).[8] For Tb(III), characteristic emission bands are expected around 490 nm (⁵D₄→⁷F₆), 545 nm (⁵D₄→⁷F₅), 585 nm (⁵D₄→⁷F₄), and 620 nm (⁵D₄→⁷F₃).[9]
-
Excitation Spectrum: Monitor the most intense emission peak of the lanthanide ion while scanning the excitation wavelength. The resulting spectrum will resemble the absorption spectrum of the coordinating ligand, providing evidence for energy transfer.
-
Luminescence Lifetime: Excite the sample with a pulsed light source (e.g., a xenon flash lamp or a laser) and measure the decay of the luminescence intensity over time. The decay curve can be fitted to an exponential function to determine the luminescence lifetime (τ).
Data Analysis:
-
Quantum Yield (Φ): The luminescence quantum yield can be determined relative to a standard of known quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Quantitative Data
Due to the limited availability of specific experimental data for lanthanide-trimethylphosphine oxide complexes in the literature, the following tables present representative data for analogous lanthanide-phosphine oxide complexes to provide an expected range of values.
Table 1: Representative Structural Data for Lanthanide-Phosphine Oxide Complexes
| Complex | Ln-O(P) Bond Length (Å) | Ln-O(N) Bond Length (Å) | Coordination Number | Reference |
| [La(Ph₃PO)₄(NO₃)₃]·Me₂CO | 2.43 - 2.47 | 2.62 - 2.70 | 9 | [1] |
| [Lu(Ph₃PO)₄(NO₃)₂]NO₃ | 2.27 - 2.30 | 2.41 - 2.45 | 8 | [1] |
| [Nd(iBu₃PO)₃(NO₃)₃] | 2.39 - 2.41 | 2.56 - 2.62 | 9 | [10] |
| [Yb(iBu₃PO)₃(NO₃)₃] | 2.29 - 2.31 | 2.45 - 2.51 | 9 | [10] |
Note: Ph₃PO = triphenylphosphine oxide; iBu₃PO = triisobutylphosphine (B1585466) oxide. Data for TMPO complexes are not available.
Table 2: Representative ³¹P NMR Chemical Shift Data
| Complex/System | Solvent | ³¹P Chemical Shift (ppm) | Reference |
| Free TMPO | CDCl₃ | ~25 | General |
| [La(iBu₃PO)₃(NO₃)₃] | CD₂Cl₂ | 45.1 | [10] |
| [Lu(iBu₃PO)₃(NO₃)₃] | CD₂Cl₂ | 40.5 | [10] |
| Paramagnetic Ln-Phosphide Complexes | C₆D₆ | -259 to +2570 | [5][6] |
Note: The chemical shifts for paramagnetic lanthanide complexes can vary significantly and are highly dependent on the specific lanthanide ion and the coordination environment.
Table 3: Representative Luminescence Data for Europium(III) and Terbium(III) Phosphine Oxide Complexes
| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ, ms) | Reference |
| [Eu(TTA)₃(TPPO)₂] | 360 | 612 | 0.3 - 0.8 | 0.6 - 0.8 | [11] |
| [Tb(CPMIP)₃] | ~350 | 545 | ~1.0 | >1.5 | [9] |
| [EuCl₂(BTFA)(TPPO)₃] | ~350 | 615 | 0.62 | - | [2] |
Note: TTA = 2-thenoyltrifluoroacetone; TPPO = triphenylphosphine oxide; CPMIP = 1-(4-cyanophenyl)-3-methyl-4-isobutyryl-pyrazoline-5-one; BTFA = 4,4,4-trifluoro-1-phenyl-1,3-butanedione. Data for TMPO complexes are not available.
Visualizations
Experimental Workflow for Synthesis and Characterization
Logical Relationship of Lanthanide-TMPO Complex Properties and Applications
References
- 1. eprints.staffs.ac.uk [eprints.staffs.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational study on the luminescence quantum yields of terbium complexes with 2,2′-bipyridine derivative ligands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Trimethylphosphine Oxide
Welcome to the technical support center for the purification of chemical products contaminated with trimethylphosphine (B1194731) oxide (TMPO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing TMPO from their reaction mixtures.
Troubleshooting Guide
This guide is designed to help you address specific challenges you may encounter during the purification process.
Issue: My product is co-eluting with trimethylphosphine oxide (TMPO) during column chromatography.
-
Cause: Standard silica (B1680970) gel chromatography can be ineffective when the desired product and TMPO have similar polarities. TMPO is a highly polar compound and may travel with polar products on a silica column.
-
Solutions:
-
Filtration through a Silica Plug: For less polar products, a rapid filtration through a short plug of silica gel can effectively remove the highly polar TMPO.[1][2][3][4]
-
Principle: TMPO strongly adsorbs to silica gel due to its high polarity.
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system (e.g., pentane (B18724)/ether or hexane/ether).
-
Prepare a short column ("plug") of silica gel in a sintered glass funnel.
-
Pass the suspension through the silica plug, eluting the product with a suitable solvent while the TMPO remains adsorbed on the silica.
-
-
-
Precipitation of TMPO with a Non-Polar Solvent: This method is effective for products that are soluble in moderately polar solvents.
-
Principle: TMPO has low solubility in non-polar solvents like hexanes or diethyl ether.[5] By dissolving the crude mixture in a minimal amount of a more polar solvent and adding a non-polar "anti-solvent," TMPO can be selectively precipitated.
-
Protocol:
-
Concentrate the crude reaction mixture to an oil or solid.
-
Dissolve the residue in a minimum amount of a solvent in which both the product and TMPO are soluble (e.g., dichloromethane (B109758) or toluene).
-
Slowly add a non-polar solvent such as hexanes or pentane while stirring.
-
Cool the mixture to further decrease TMPO solubility and promote crystallization.
-
Collect the precipitated TMPO by filtration.
-
-
-
Issue: My product is polar and soluble in the same solvents as TMPO, making simple precipitation ineffective.
-
Cause: When the desired product and TMPO share similar solubility profiles, separation by simple precipitation with non-polar solvents is not feasible.
-
Solution: Precipitation of a TMPO-Metal Salt Complex:
-
Principle: TMPO acts as a Lewis base and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[5][6][7] These complexes can be easily removed by filtration, even from polar solvent systems.
-
Protocol (using ZnCl₂):
-
If the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[5]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TMPO is often a good starting point.[8]
-
Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TMPO)₂ adduct.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess, insoluble zinc chloride.[8]
-
-
Issue: I am working on a large-scale synthesis and need to avoid column chromatography.
-
Cause: Column chromatography is often impractical for large-scale purifications due to high solvent consumption, time, and cost.[9][10]
-
Solutions:
-
Optimized Precipitation/Crystallization: A carefully designed crystallization process is a highly effective and scalable method for removing TMPO.[6] This involves selecting an appropriate solvent system and optimizing the temperature to maximize the precipitation of TMPO while keeping the product in solution.
-
Metal Salt Precipitation: The use of metal salts like ZnCl₂, MgCl₂, or CaBr₂ is a scalable, chromatography-free method.[6] Recent advancements include using wet milling with MgCl₂ to enhance the rate of complexation and removal on a large scale.[7]
-
Distillation: Given that this compound is a liquid at room temperature with a boiling point of 193.7°C at 760 mmHg, distillation may be a viable option for separating it from less volatile products.[11] This is in contrast to the analogous triphenylphosphine (B44618) oxide, which has a much higher boiling point, making distillation difficult.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove this compound (TMPO) without using column chromatography?
A1: The most common chromatography-free methods for TMPO removal are:
-
Precipitation/Crystallization: This takes advantage of the low solubility of TMPO in non-polar solvents like hexanes or ether.[6]
-
Complexation with Metal Salts: Adding salts like ZnCl₂, MgCl₂, or CaBr₂ precipitates TMPO as an insoluble metal complex.[6]
-
Chemical Conversion: Reacting TMPO with reagents like oxalyl chloride to form an easily separable insoluble salt.[4][13]
-
Distillation: This may be feasible for TMPO if the desired product has a significantly different boiling point.
Q2: Which solvent is best for precipitating this compound?
A2: The choice of solvent depends on the solubility of your product. For precipitating TMPO itself, non-polar solvents where it has low solubility are ideal. These include:
-
Hexanes
-
Pentane
-
Cyclohexane
-
Diethyl ether
Conversely, TMPO is soluble in water and many polar organic solvents.[11][14][15]
Q3: How can I remove TMPO if my product is also polar?
A3: For polar products, the most effective method is often the precipitation of TMPO as a metal salt complex. The formation of a TMPO-ZnCl₂ complex, for example, is effective in several polar organic solvents such as ethanol, ethyl acetate, and isopropyl alcohol, allowing for the removal of TMPO even when the product is polar.[8][16]
Q4: Are there any scavenger resins that can remove TMPO?
A4: Yes, functionalized resins, such as those based on Merrifield resin, can be used to selectively bind and remove phosphine (B1218219) oxides from a reaction mixture.[6]
Quantitative Data Summary
The following table summarizes the effectiveness of various metal salt precipitation methods for the removal of the analogous triphenylphosphine oxide (TPPO), which can serve as a guide for TMPO removal.
| Metal Salt | Solvent(s) | TPPO Removal Efficiency | Reference |
| ZnCl₂ | Ethanol | >90% with 1:1 ratio; undetectable with 3:1 ratio (ZnCl₂:TPPO) | [8] |
| ZnCl₂ | EtOAc, iPrOAc, iPrOH | Effective Precipitation | [8][16] |
| MgCl₂ | Toluene, EtOAc | ≥95% | [17] |
| CaBr₂ | THF | >97% with 2:1 ratio (CaBr₂:TPPO) | [17] |
| CaBr₂ | 2-MeTHF, MTBE | 99% | [18] |
Experimental Protocols
Protocol 1: Removal of TMPO by Precipitation with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimal amount of a suitable solvent in which both the product and TMPO are soluble (e.g., dichloromethane, toluene).
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring.
-
Cooling: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TMPO and promote crystallization.[5]
-
Filtration: Collect the precipitated TMPO by filtration.
-
Washing: Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.
Protocol 2: Removal of TMPO by Precipitation with Zinc Chloride
-
Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[5]
-
Addition of ZnCl₂: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to the estimated amount of TMPO is a good starting point.[8]
-
Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the formation of a white precipitate of the ZnCl₂(TMPO)₂ complex.[5]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with acetone to remove any excess, insoluble zinc chloride.[8]
Visualizations
References
- 1. Workup [chem.rochester.edu]
- 2. shenvilab.org [shenvilab.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]
- 12. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 15. This compound | 676-96-0 [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scientificupdate.com [scientificupdate.com]
Increasing reaction yield in syntheses producing Trimethylphosphine oxide
Technical Support Center: Trimethylphosphine (B1194731) Oxide Synthesis
Welcome to the Technical Support Center for the synthesis of Trimethylphosphine Oxide (TMPO). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (TMPO)?
A1: The primary methods for synthesizing TMPO include the oxidation of trimethylphosphine (PMe₃) and the reaction of a methyl Grignard reagent (like methylmagnesium chloride) with a phosphorus source such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃). The Grignard route is often favored for its high yield and purity.[1][2][3][4]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Common issues include moisture in your reagents or glassware, improper temperature control during the Grignard reaction, inefficient oxidation of the phosphine (B1218219) intermediate, or side reactions. It is also crucial to handle pyrophoric intermediates like trimethylphosphine under a strict inert atmosphere.[2][4]
Q3: How can I effectively purify the final this compound product?
A3: Purification of TMPO can be achieved through several methods, including reduced pressure distillation, crystallization, and extraction.[1] For removing impurities that are structurally similar to phosphine oxides, techniques such as precipitation with metal salts (e.g., zinc chloride) have proven effective for analogous compounds like triphenylphosphine (B44618) oxide and may be applicable to TMPO.[5][6][7]
Q4: Is this compound a common byproduct in other reactions?
A4: Yes, TMPO and its analogs, like triphenylphosphine oxide (TPPO), are common byproducts in reactions that utilize phosphines as reagents, such as the Wittig, Staudinger, and Mitsunobu reactions.[8][9][10]
Q5: What are the safety precautions for synthesizing this compound?
A5: The synthesis may involve hazardous materials. Trimethylphosphine, a potential intermediate, is toxic and pyrophoric (ignites spontaneously in air).[2] Grignard reagents are highly reactive with water. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) should be worn.[1][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. | Grignard reagents are highly sensitive to moisture, which will quench the reagent and prevent the reaction from proceeding. |
| Poor Grignard Reagent Formation | Activate magnesium turnings before use (e.g., with a small amount of iodine or 1,2-dibromoethane). Ensure the reaction is initiated properly before adding the bulk of the alkyl halide. | The surface of magnesium can oxidize, preventing the reaction with the alkyl halide. Activation exposes a fresh metal surface. |
| Incorrect Reaction Temperature | Maintain the specified low temperature during the addition of the phosphorus source to the Grignard reagent.[1][3] | Grignard reactions with phosphorus halides can be highly exothermic. Poor temperature control can lead to side reactions and reduced yield. |
| Inefficient Oxidation | If synthesizing via trimethylphosphine, ensure complete oxidation by using a suitable oxidizing agent (e.g., oxygen, hydrogen peroxide) and allowing sufficient reaction time.[2] | Incomplete oxidation will result in the presence of the phosphine starting material in the final product, lowering the TMPO yield. |
| Loss during Workup | Be cautious during aqueous extraction steps. TMPO has some water solubility.[9] Ensure proper phase separation and consider back-extracting the aqueous layer. | Product can be lost if it partitions into the aqueous phase during the workup procedure. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR) to ensure all starting material is consumed. | Unreacted starting materials will contaminate the final product. |
| Side Product Formation | Control the stoichiometry of the reagents carefully. Over-addition of the Grignard reagent can lead to the formation of other organophosphorus compounds. | Maintaining the correct molar ratios is critical for minimizing the formation of unwanted byproducts. |
| Solvent Impurities | Use high-purity, anhydrous solvents. | Residual impurities in solvents can react with the reagents or interfere with the purification process. |
| Ineffective Purification | For crystallization, select a solvent system where TMPO has high solubility at elevated temperatures and low solubility at room temperature or below. For distillation, ensure the vacuum is stable and the column is efficient. | The choice of purification method and its proper execution are crucial for achieving high purity. |
Data Presentation: Synthesis Method Comparison
The following table summarizes quantitative data from a patented high-yield synthesis method.
| Parameter | Value | Reference |
| Starting Materials | Methyl chloride, Magnesium, Phosphorus trichloride | [1] |
| Solvent System | Toluene (B28343) and Tetrahydrofuran (THF) | [1] |
| Initiator | Ethyl bromide | [1] |
| Reaction Temperature | Low temperature (not specified) | [1] |
| Reported Yield | 95% | [1] |
| Reported Purity | > 99.5% | [1] |
Experimental Protocols
Method 1: Synthesis via Grignard Reaction with Phosphorus Trichloride
This protocol is based on a high-yield method described in the literature.[1]
Step 1: Preparation of Methylmagnesium Chloride (Grignard Reagent)
-
Under a nitrogen atmosphere, add magnesium chips to a dry reaction flask containing a mixed solvent of toluene and tetrahydrofuran.
-
Add a small amount of ethyl bromide to initiate the reaction.
-
Slowly bubble methyl chloride gas through the mixture while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Continue the addition until the magnesium is consumed. The resulting methylmagnesium chloride solution is used directly in the next step.
Step 2: Reaction with Phosphorus Trichloride
-
Cool the freshly prepared methylmagnesium chloride solution to a low temperature.
-
Slowly add phosphorus trichloride dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir for a specified time to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Quench the reaction by carefully adding water and hydrochloric acid.
-
Separate the organic layer.
-
Perform extraction on the aqueous layer to recover any dissolved product.
-
Combine the organic layers and perform reduced pressure distillation.
-
Induce crystallization of the distilled product at a lower temperature to obtain pure this compound.
Visualizations
Experimental Workflow for TMPO Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. CN105566388A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Trimethylphosphine - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103848867A - Preparation method of trimethylphosphine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. This compound | 676-96-0 [chemicalbook.com]
- 9. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Solubility Challenges with Trimethylphosphine Oxide (TMPO)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Trimethylphosphine (B1194731) oxide (TMPO) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylphosphine oxide (TMPO) and in which reactions is it commonly encountered?
A1: this compound (TMPO) is an organophosphorus compound with the formula (CH₃)₃PO. It is a colorless, hygroscopic, crystalline solid at room temperature.[1][2][3][4][5][6] Due to its high polarity, it is generally soluble in water and polar organic solvents.[1][2][3][4][7] TMPO is a common byproduct in several widely used organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions, where trimethylphosphine is used as a reagent.[1][2][5]
Q2: I am observing incomplete dissolution of TMPO in my reaction. What are the initial steps to address this?
A2: Incomplete dissolution of TMPO can be due to several factors. Firstly, verify the purity of your TMPO, as impurities can affect solubility. Since TMPO is hygroscopic, ensure it has been stored under anhydrous conditions. The choice of solvent is critical; TMPO is most soluble in polar organic solvents.[1][2][3][4][7] If you are using a non-polar or weakly polar solvent, consider switching to a more polar alternative. Finally, gentle heating and stirring can significantly improve the rate of dissolution.
Q3: How does temperature affect the solubility of TMPO?
Q4: My reaction is complete, but the TMPO byproduct is co-precipitating with my product. How can I separate them?
A4: Co-precipitation of TMPO with the desired product is a common challenge due to its tendency to crystallize. To address this, a solvent screen is recommended. The goal is to find a solvent or solvent system in which your product is soluble, but TMPO has limited solubility (or vice-versa). This will allow for selective precipitation or crystallization. For instance, TMPO is known to be poorly soluble in less polar solvents like hexane (B92381) and cold diethyl ether.[8]
Troubleshooting Guides
Issue 1: Poor Solubility of TMPO as a Reagent
If TMPO is a reagent in your reaction and is not dissolving sufficiently, consider the following troubleshooting steps:
-
Solvent Selection: Switch to a more polar solvent. A qualitative guide to solvent polarity can be a helpful starting point.
-
Temperature Adjustment: Gently heat the reaction mixture while stirring. Monitor the reaction temperature to avoid decomposition of other components.
-
Co-solvent System: Introduce a polar co-solvent in a small percentage to aid dissolution without drastically changing the reaction environment.
-
Particle Size Reduction: Grinding the crystalline TMPO to a finer powder can increase the surface area and improve the dissolution rate.
Issue 2: Removal of TMPO as a Byproduct
When TMPO is a byproduct, its high polarity and crystallinity can make it difficult to remove from the desired product. The following strategies, primarily adapted from methods for the analogous triphenylphosphine (B44618) oxide (TPPO), can be effective.
This technique relies on finding a solvent in which your product is soluble, but TMPO is not.
Experimental Protocol:
-
Concentrate the crude reaction mixture to remove the reaction solvent.
-
Dissolve the residue in a minimal amount of a solvent that readily dissolves your product.
-
Gradually add a non-polar "anti-solvent" (e.g., hexane, pentane, or diethyl ether) while stirring.
-
If TMPO is less soluble in this mixture, it will precipitate and can be removed by filtration.
-
Conversely, if your product is less soluble, it may precipitate, leaving the TMPO in solution.
This method involves the formation of an insoluble coordination complex between TMPO and a metal salt. This has been shown to be effective for the removal of TPPO and can be adapted for TMPO.[8][9]
Experimental Protocol (adapted from ZnCl₂ precipitation of TPPO): [10]
-
Dissolve the crude reaction mixture containing the product and TMPO in a polar solvent like ethanol.
-
Prepare a solution of a Lewis acidic metal salt (e.g., ZnCl₂, MgCl₂, or CaBr₂) in a suitable solvent (e.g., a 1.8 M solution of ZnCl₂ in warm ethanol).[10]
-
Add the metal salt solution to the crude reaction mixture at room temperature.
-
Stir the mixture to induce the precipitation of the metal-TMPO complex.
-
Filter the mixture to remove the insoluble adduct.
-
The desired product can then be recovered from the filtrate.
If the polarity difference between your product and TMPO is significant, column chromatography can be an effective separation method.
Experimental Protocol (Silica Plug Filtration): [9][10][11]
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent (e.g., a mixture of hexane and diethyl ether).
-
Pass the suspension through a short column (plug) of silica (B1680970) gel.
-
The less polar product can be eluted with a solvent of moderate polarity (e.g., diethyl ether or ethyl acetate), while the more polar TMPO will be retained on the silica.
-
It may be necessary to repeat this process to achieve complete separation.[9][11]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₃H₉OP | [5] |
| Molecular Weight | 92.08 g/mol | [1][5] |
| Melting Point | 140-141 °C | [1][3] |
| Boiling Point | 194 °C | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [1][2][3][4][5][6][7] |
Visual Guides
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 676-96-0 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]
- 5. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 676-96-0 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. shenvilab.org [shenvilab.org]
Technical Support Center: Managing Trimethylphosphine Oxide in Product Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and prevent interference from trimethylphosphine (B1194731) oxide (TMPO) in your product analysis.
Frequently Asked Questions (FAQs)
Q1: What is trimethylphosphine oxide (TMPO) and where does it come from?
A1: this compound (TMPO) is an organophosphorus compound with the chemical formula (CH₃)₃PO. It is a common byproduct in several widely used organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions, where trimethylphosphine or a related trivalent phosphorus reagent is used.[1][2][3] TMPO is a highly polar and often crystalline solid, which can sometimes complicate the purification of the desired reaction product.[1][4]
Q2: Why is TMPO a problem in product analysis?
A2: TMPO can interfere with product analysis in several ways:
-
Co-elution in Chromatography: Due to its polarity, TMPO can co-elute with polar products in chromatographic techniques like HPLC and flash chromatography, leading to impure fractions.
-
Signal Overlap in NMR: The methyl protons of TMPO appear as a doublet in ¹H NMR spectra, which can overlap with signals from the desired product, complicating spectral interpretation and quantification. The ³¹P NMR signal of TMPO can also provide information about its presence.
-
Ion Suppression in Mass Spectrometry: TMPO can suppress the ionization of the target analyte in electrospray ionization mass spectrometry (ESI-MS), leading to lower sensitivity and inaccurate quantification.
Q3: What are the general strategies for removing TMPO from a reaction mixture?
A3: The primary strategies for TMPO removal are based on exploiting the differences in physical and chemical properties between TMPO and the desired product. These methods include:
-
Precipitation/Crystallization: Inducing the precipitation of either the product or the TMPO.
-
Chromatography: Separating the product from TMPO based on polarity.
-
Liquid-Liquid Extraction: Partitioning the product and TMPO between two immiscible solvents.
-
Complexation: Forming an insoluble complex with TMPO using metal salts.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered when dealing with TMPO contamination.
Problem 1: My non-polar product is contaminated with TMPO.
-
Cause: TMPO is highly polar and generally insoluble in non-polar solvents. However, if the reaction solvent is polar, TMPO will be dissolved alongside the product.
-
Solution: Selective Precipitation/Filtration
This is often the simplest method for removing TMPO from a non-polar product.
Experimental Protocol:
-
Concentrate the reaction mixture to remove the original solvent.
-
Add a non-polar solvent in which your product is soluble but TMPO is not (e.g., diethyl ether, hexane (B92381), or a mixture of the two).
-
Stir or sonicate the mixture to ensure the product dissolves and TMPO remains as a solid.
-
Filter the mixture through a pad of celite or a fritted funnel to remove the solid TMPO.
-
Wash the solid with a small amount of the cold non-polar solvent to recover any occluded product.
-
Combine the filtrates and concentrate to obtain the purified product.
Quantitative Data (Analogous TPPO data): For the analogous triphenylphosphine (B44618) oxide (TPPO), trituration with cold diethyl ether or hexane is a highly effective method for its removal from non-polar products.[5]
Logical Workflow for Selective Precipitation:
Workflow for TMPO removal from non-polar products. -
Problem 2: My polar product is contaminated with TMPO.
-
Cause: Both the polar product and TMPO are soluble in polar solvents, making simple precipitation ineffective.
-
Solution 1: Precipitation of TMPO via Metal Salt Complexation
This method involves the addition of a metal salt to form an insoluble coordination complex with TMPO, which can then be removed by filtration. This approach is particularly useful for polar products as the complexation is often effective in polar solvents. While much of the literature focuses on TPPO, the same principle applies to TMPO due to the Lewis basicity of the phosphine (B1218219) oxide oxygen.
Experimental Protocol (Based on TPPO removal with ZnCl₂):
-
Dissolve the crude reaction mixture in a polar solvent (e.g., ethanol, ethyl acetate).
-
Prepare a solution of zinc chloride (ZnCl₂) in the same solvent (a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TMPO is a good starting point).
-
Add the ZnCl₂ solution to the reaction mixture and stir at room temperature. Precipitation of the TMPO-ZnCl₂ complex should occur.
-
Filter the mixture to remove the insoluble complex.
-
Wash the solid with a small amount of the solvent.
-
The filtrate contains the purified product.
Quantitative Data for TPPO Removal with Metal Salts:
-
| Metal Salt | Solvent | TPPO Removal Efficiency (%) |
| MgCl₂ | Toluene | >95 |
| MgCl₂ | Ethyl Acetate (B1210297) | >95 |
| ZnCl₂ | Ethanol | >95 |
| CaBr₂ | THF | 95-98 |
-
Solution 2: Flash Column Chromatography
If precipitation methods are not effective, flash column chromatography can be used. Since TMPO is highly polar, it will have a strong affinity for silica (B1680970) gel.
Experimental Protocol:
-
Adsorb the crude mixture onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
The less polar product should elute first, followed by the highly polar TMPO.
-
Monitor the fractions by TLC or another appropriate analytical technique.
-
Problem 3: I am seeing an unexpected doublet in my ¹H NMR spectrum.
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Cause: This is likely the signal from the nine equivalent methyl protons of TMPO, which is split into a doublet by the phosphorus atom. The chemical shift of this doublet can vary depending on the solvent.
-
Troubleshooting:
-
Confirm the presence of TMPO: Run a ³¹P NMR spectrum. TMPO will show a characteristic singlet.
-
Solvent Effects: Record the ¹H NMR spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆). The chemical shift of the TMPO doublet may move, helping to resolve it from your product's signals.
-
Removal: If the signal is significant, use one of the removal techniques described in Problem 1 or 2.
-
Problem 4: My product's signal is weak or absent in the ESI-MS spectrum.
-
Cause: TMPO can cause ion suppression in ESI-MS. The high concentration of TMPO in the electrospray droplet can compete with your analyte for ionization, reducing its signal intensity.
-
Troubleshooting:
-
Dilution: Dilute the sample to reduce the concentration of TMPO. This may also reduce your analyte's signal, so a balance needs to be found.
-
Chromatographic Separation: Use HPLC to separate your product from TMPO before it enters the mass spectrometer. A well-developed chromatographic method is the most effective way to mitigate ion suppression.
-
Alternative Ionization: If available, try a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which may be less susceptible to ion suppression from TMPO.
-
TMPO Removal: The most robust solution is to remove the TMPO from your sample using the methods described above before analysis.
-
Disclaimer
The experimental protocols and troubleshooting advice provided in this technical support center are intended for guidance only. Researchers should always exercise their own judgment and adapt these methods to their specific experimental conditions. The quantitative data for TMPO removal is largely extrapolated from studies on the analogous compound, triphenylphosphine oxide (TPPO), and may not be directly transferable in all cases. It is recommended to perform small-scale pilot experiments to optimize removal conditions for your specific product and reaction mixture.
References
Technical Support Center: Optimizing Reaction Conditions to Minimize Trimethylphosphine Oxide Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and minimize the formation of trimethylphosphine (B1194731) oxide (TMPO), a common and often problematic byproduct in several widely used synthetic transformations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments that can lead to increased formation of trimethylphosphine oxide.
Issue 1: Higher than expected yield of this compound in Wittig Reactions.
-
Possible Cause 1: Presence of Oxidizing Agents. Trimethylphosphine is readily oxidized to TMPO by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
-
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glovebox.
-
Reagent Purity: Use freshly purified reagents to avoid peroxide contaminants that can oxidize the phosphine (B1218219).
-
-
Possible Cause 2: Suboptimal Reaction Temperature. Higher reaction temperatures can sometimes lead to side reactions and decomposition pathways that generate TMPO.
-
Troubleshooting Steps:
-
Low-Temperature Ylide Formation: Generate the phosphonium (B103445) ylide at low temperatures (typically 0 °C to -78 °C) to improve its stability.
-
Controlled Aldehyde/Ketone Addition: Add the carbonyl compound slowly to the ylide solution at a low temperature to control the initial exothermic reaction.
-
Gradual Warming: Allow the reaction to warm gradually to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature profile.
-
-
Possible Cause 3: Inappropriate Solvent Choice. The polarity of the solvent can influence the reaction pathway and the stability of intermediates.
-
Troubleshooting Steps:
-
Aprotic Solvents: Utilize anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether for ylide formation and the subsequent reaction.
-
Solvent Screening: If TMPO formation is persistent, consider screening other aprotic solvents like toluene (B28343) or dioxane.
-
Issue 2: Excessive this compound Formation in Mitsunobu Reactions.
-
Possible Cause 1: Reaction Order of Addition. The order in which reagents are added can significantly impact the formation of byproducts.
-
Troubleshooting Steps:
-
Standard Protocol: The generally accepted order of addition is to dissolve the alcohol, the acidic component (e.g., carboxylic acid), and trimethylphosphine in an appropriate solvent, cool the mixture (typically to 0 °C), and then slowly add the azodicarboxylate (e.g., DEAD or DIAD).[1]
-
Pre-formation of the Betaine (B1666868): In some cases, pre-forming the betaine by adding the azodicarboxylate to the trimethylphosphine at 0 °C before adding the alcohol and acidic component can lead to cleaner reactions.
-
-
Possible Cause 2: Solvent Polarity. The choice of solvent can influence the reaction rate and the prevalence of side reactions.
-
Troubleshooting Steps:
-
Non-polar Solvents: Non-polar solvents such as THF or toluene often give better results and higher yields of the desired product, which can correlate with lower TMPO formation.[2]
-
Avoid Highly Polar Solvents: Highly polar solvents may accelerate undesired side pathways.
-
-
Possible Cause 3: Stoichiometry Imbalance. Using a large excess of the phosphine can lead to a higher absolute amount of TMPO.
-
Troubleshooting Steps:
-
Optimize Reagent Ratios: While a slight excess of phosphine and azodicarboxylate is common, aim for a ratio as close to stoichiometric as possible (e.g., 1.1 to 1.2 equivalents) once the optimal conditions are established.
-
Issue 3: High Levels of this compound in Staudinger Reactions/Ligations.
-
Possible Cause 1: Hydrolysis of the Iminophosphorane Intermediate. The intermediate iminophosphorane can be sensitive to water, leading to hydrolysis to the amine and TMPO.[3]
-
Troubleshooting Steps:
-
Anhydrous Conditions: For the initial Staudinger reaction (azide + phosphine), ensure that anhydrous solvents and reagents are used to minimize premature hydrolysis.
-
Controlled Workup: If the desired product is the iminophosphorane, a non-aqueous workup is necessary. If the amine is the target, the hydrolysis step is intentional, but ensuring the initial reaction goes to completion under anhydrous conditions can lead to a cleaner overall process.
-
-
Possible Cause 2: Solvent Effects on Reaction Rate. The polarity of the solvent can affect the rate of the initial reaction between the azide (B81097) and the phosphine.
-
Troubleshooting Steps:
-
Polar Solvents for Ligation: For Staudinger ligations, polar, protic solvents can sometimes accelerate the reaction.[4] However, a balance must be struck to avoid premature hydrolysis if the iminophosphorane needs to react with an electrophilic trap.
-
Solvent Screening: A solvent screen may be necessary to find the optimal balance between the rate of iminophosphorane formation and its stability towards hydrolysis for your specific substrates.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for this compound formation in phosphine-mediated reactions?
A1: The formation of this compound is thermodynamically very favorable due to the high strength of the phosphorus-oxygen double bond. In reactions like the Wittig, Mitsunobu, and Staudinger, the phosphine acts as an oxygen acceptor or a reductant, and the formation of the stable P=O bond is a key driving force for the overall transformation. Additionally, trimethylphosphine is susceptible to oxidation by ambient oxygen, making inert reaction conditions crucial.
Q2: How does temperature generally affect the formation of this compound?
A2: While specific optimal temperatures vary for each reaction and substrate, lower temperatures are generally preferred to minimize side reactions and the decomposition of reactive intermediates, which can lead to increased TMPO formation. For instance, in the Wittig reaction, ylide formation is often carried out at 0 °C or below to enhance stability. In the Mitsunobu reaction, the addition of the azodicarboxylate is typically performed at 0 °C to control the initial exothermic reaction.
Q3: Can the choice of solvent significantly impact the amount of this compound formed?
A3: Yes, the solvent can play a crucial role. In the Mitsunobu reaction, for example, studies have shown that non-polar solvents often lead to higher yields of the desired product, which can indirectly mean a more efficient reaction with fewer side products, including TMPO.[2] For the Staudinger ligation, solvent polarity can influence the rate of the desired reaction versus the competing hydrolysis of the iminophosphorane intermediate.
Q4: Are there alternatives to trimethylphosphine that produce byproducts that are easier to remove?
A4: Yes, several strategies exist. One approach is to use phosphines with functional groups that allow for easy removal of the corresponding phosphine oxide. For example, using a phosphine with a basic handle allows for the phosphine oxide to be removed by an acidic wash. Another strategy is to use polymer-supported phosphines, where the resulting phosphine oxide can be removed by simple filtration.
Q5: What are catalytic approaches to minimize phosphine oxide waste?
A5: A significant area of research focuses on making these reactions catalytic in phosphine. In such systems, a stoichiometric reductant (often a silane) is used to regenerate the phosphine from the phosphine oxide in situ. This avoids the generation of a stoichiometric amount of phosphine oxide waste.[5] Redox-neutral Mitsunobu reactions have also been developed that avoid the generation of phosphine oxide altogether.
Data Presentation
Table 1: Effect of Solvent on Mitsunobu Reaction Yield *
| Solvent | Dielectric Constant (approx.) | Yield of Desired Product (%) |
| Toluene | 2.4 | High |
| Tetrahydrofuran (THF) | 7.6 | High |
| Dichloromethane (DCM) | 9.1 | Moderate to Low |
| Acetonitrile | 37.5 | Low |
*Qualitative trend based on literature reports. Higher product yield generally correlates with lower relative amounts of byproducts, including phosphine oxide.[2]
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with Minimized TMPO Formation
-
Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (B44618) (1.0 eq.) in anhydrous, degassed toluene. Add the corresponding alkyl halide (1.0 eq.) and heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the phosphonium salt. After completion, cool the mixture to room temperature, collect the solid by filtration under inert atmosphere, wash with cold, degassed diethyl ether, and dry under high vacuum.
-
Ylide Formation: To a flame-dried Schlenk flask containing the phosphonium salt (1.0 eq.) under an inert atmosphere, add anhydrous, degassed THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a strong base such as n-butyllithium (1.0 eq.) dropwise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour, during which the characteristic color of the ylide should develop.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Slowly add a solution of the aldehyde or ketone (0.95 eq.) in anhydrous, degassed THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography. To facilitate the removal of TMPO, a precipitation/crystallization step can be introduced. Dissolve the crude material in a minimal amount of a solvent in which the desired product is soluble but TMPO is not (e.g., a mixture of ether and hexanes) and cool to induce precipitation of the TMPO.
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Pathways leading to this compound (TMPO) formation.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04381C [pubs.rsc.org]
Technical Support Center: Strategies for the Separation of Trimethylphosphine oxide from Polar Products
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are seeking effective methods for the removal of trimethylphosphine (B1194731) oxide (TMPO), a common byproduct in organic synthesis, from polar products. While many published methods focus on the removal of triphenylphosphine (B44618) oxide (TPPO), the general principles can often be adapted for its trimethyl analogue. This guide provides troubleshooting advice and detailed protocols based on established phosphine (B1218219) oxide separation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is trimethylphosphine oxide (TMPO) difficult to remove from polar reaction products?
A1: this compound is a highly polar and often crystalline byproduct.[1] Its high polarity means it has similar solubility characteristics to many polar products, leading to co-elution during chromatographic purification and making separation by simple extraction or precipitation challenging.[2]
Q2: What are the main strategies for removing TMPO?
A2: The primary strategies for phosphine oxide removal are analogous to those used for triphenylphosphine oxide (TPPO) and exploit differences in solubility or the ability to form insoluble complexes. These include:
-
Precipitation with Metal Salts: Forming an insoluble complex with a metal salt that can be removed by filtration.[2]
-
Selective Precipitation/Crystallization: Leveraging the differential solubility of the product and TMPO in various solvent systems.[2]
-
Use of Scavenger Resins: Employing functionalized polymers to selectively bind and remove the phosphine oxide.[3]
-
Chromatographic Methods: Utilizing techniques like flash chromatography or filtration through a silica (B1680970) plug.[4]
Q3: How do the properties of TMPO compare to TPPO, and how does this affect separation?
A3: While both are polar phosphine oxides, TMPO is significantly less sterically hindered and has different electronic properties than TPPO. This can affect:
-
Solubility: TMPO may exhibit different solubility profiles in organic solvents.
-
Complexation: The stability and precipitation of metal complexes may vary.
-
Reactivity: The efficiency of chemical conversion or binding to scavenger resins might differ.
Therefore, methods optimized for TPPO should be considered as a starting point and may require significant optimization for TMPO removal.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your polar products from this compound.
Problem 1: My polar product co-elutes with TMPO during column chromatography.
-
Cause: The polarity of your product and TMPO are too similar for effective separation on standard silica gel.
-
Solution 1: Metal Salt Precipitation. This is often the most effective method for separating phosphine oxides from polar products. The principle relies on the formation of an insoluble coordinate complex between the phosphine oxide and a metal salt.[5][6]
-
Recommended Starting Point: Zinc chloride (ZnCl₂) in a polar solvent like ethanol (B145695) is a well-documented method for TPPO and can be adapted for TMPO.[7]
-
-
Solution 2: Use of Scavenger Resins. Functionalized resins can selectively bind phosphine oxides.[8][9] This can be a clean and efficient method, though the cost of the resin may be a consideration.
Problem 2: I want to avoid column chromatography for a large-scale reaction.
-
Cause: Column chromatography is often not practical for large-scale syntheses due to solvent consumption and time.[2]
-
Solution: Optimized Precipitation with a Metal Salt. Metal salt precipitation is a scalable, chromatography-free method.[5][6] Careful optimization of the solvent, temperature, and stoichiometry of the metal salt is crucial for high efficiency.
Key Experimental Protocols
Below are detailed methodologies for the most common and effective strategies for phosphine oxide removal, adapted for the separation of TMPO from polar products.
Protocol 1: Precipitation of TMPO with Zinc Chloride
This protocol is adapted from the established method for TPPO removal in polar solvents.[7]
-
Solvent Exchange (if necessary): If the reaction was not performed in a suitable polar solvent, concentrate the crude reaction mixture to remove the original solvent. Dissolve the residue in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TMPO at room temperature, add the ZnCl₂ solution (a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TMPO is a good starting point).[2]
-
Induce Precipitation: Stir the mixture. If a precipitate does not form immediately, scraping the inside of the flask with a glass rod can help induce crystallization. A white precipitate of the presumed ZnCl₂(TMPO)₂ complex should form.
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess, insoluble zinc chloride.[7]
Protocol 2: Use of Scavenger Resins
This protocol provides a general workflow for using scavenger resins to remove TMPO. Specific conditions may vary depending on the resin used.
-
Select a Scavenger Resin: Choose a resin known to bind phosphine oxides, such as those based on sulfonic acid or tosic acid.[10]
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable solvent.
-
Add Resin: Add the scavenger resin to the solution (typically 4-10 equivalents relative to the TMPO).[10]
-
Stir: Stir the mixture at room temperature for a specified time (e.g., 24 hours) to allow for complete binding of the TMPO.[10]
-
Filter: Filter the mixture to remove the resin-bound TMPO.
-
Isolate Product: The filtrate contains the purified product. Concentrate the filtrate to obtain the final product.
Data Presentation
The following tables summarize quantitative data for the removal of triphenylphosphine oxide (TPPO), which can serve as a starting point for optimizing the removal of this compound (TMPO).
Table 1: Effect of ZnCl₂ Stoichiometry on TPPO Removal in Ethanol [11]
| Molar Ratio (ZnCl₂:TPPO) | TPPO Removed (%) |
| 1:1 | 90% |
| 2:1 | >95% |
| 3:1 | Not Detected |
Table 2: Solvent Effect on TPPO Precipitation with ZnCl₂ (2 equivalents) [12]
| Solvent | TPPO Remaining in Solution (%) |
| Ethanol | <1% |
| Ethyl Acetate (EtOAc) | 5% |
| Isopropyl Acetate (iPrOAc) | 10% |
| Isopropanol (iPrOH) | 15% |
| Acetonitrile (MeCN) | 80% |
| Tetrahydrofuran (THF) | >95% |
Visualizations
Logical Workflow for TMPO Separation Strategy Selection
Caption: Decision tree for selecting a suitable TMPO removal strategy.
Experimental Workflow for Metal Salt Precipitation
Caption: Step-by-step workflow for TMPO removal via metal salt precipitation.
References
- 1. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. lookchem.com [lookchem.com]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Reactions Involving Trimethylphosphine Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to trimethylphosphine (B1194731) oxide (TMPO) in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is trimethylphosphine oxide (TMPO) and in which reactions is it commonly encountered?
A1: this compound ((CH₃)₃PO or TMPO) is a colorless, highly polar organophosphorus compound.[1] It is a common byproduct in several widely used organic reactions where trimethylphosphine is used as a reagent or is generated in situ. These reactions are driven by the formation of the very stable phosphorus-oxygen double bond in TMPO.[2] Key reactions include:
-
Wittig Reaction: Formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[3][4][5]
-
Staudinger Reaction/Reduction: Reduction of azides to amines using a phosphine.[2][6][7]
-
Mitsunobu Reaction: Conversion of alcohols to other functional groups with inversion of stereochemistry.[8][9][10]
Q2: How can this compound (TMPO) cause unexpected issues in my experiment?
A2: While often considered a relatively inert byproduct, the high polarity and Lewis basicity of TMPO can lead to several challenges:
-
Purification Difficulties: TMPO is soluble in water and many polar organic solvents, which can complicate the isolation and purification of nonpolar and moderately polar products.[1][11][12] Its presence can lead to difficulties in crystallization and chromatographic separations.
-
Potential for Catalyst Inhibition: The lone pairs on the oxygen atom of TMPO can allow it to act as a Lewis base.[13] This can lead to the coordination and potential deactivation of Lewis acidic metal catalysts that may be used in subsequent steps or are present in one-pot reaction sequences.
-
Alteration of Reaction Conditions: As a polar, Lewis basic compound, residual TMPO from a previous step could alter the intended reaction conditions of a subsequent transformation, potentially affecting reaction rates and selectivity.
-
Interference with Spectroscopic Analysis: The methyl protons of TMPO appear as a sharp singlet in ¹H NMR spectra, which can overlap with signals from the desired product, complicating analysis. The ³¹P NMR signal of TMPO is also a useful diagnostic tool to monitor its presence.[14][15][16]
Q3: Is this compound (TMPO) easier or harder to remove than triphenylphosphine (B44618) oxide (TPPO)?
A3: this compound (TMPO) is generally considered easier to remove from reaction mixtures than its more common analog, triphenylphosphine oxide (TPPO). This is primarily due to the higher water solubility of TMPO, which allows for its efficient removal through aqueous extractions.[6] TPPO, being less soluble in water, often requires more complex purification methods like precipitation or column chromatography.[17][18][19]
Troubleshooting Guide
Issue 1: Difficulty in Removing TMPO from the Reaction Mixture
Symptoms:
-
The presence of a sharp singlet around 1.2-1.5 ppm in the ¹H NMR spectrum of the purified product.
-
A peak around 30-40 ppm in the ³¹P NMR spectrum.[14][15][16]
-
Difficulty in obtaining a crystalline product.
-
Broad peaks or altered retention times in HPLC analysis.
Root Cause: The high polarity and solubility of TMPO in a wide range of organic solvents can lead to its co-extraction and co-elution with the desired product during workup and chromatography.
Solutions:
-
Aqueous Extraction: Due to its water solubility, repeated extractions with water or brine can effectively remove TMPO from an organic solution of a less polar product.[6]
-
Silica (B1680970) Gel Plug Filtration: For non-polar to moderately polar products, passing a solution of the crude product through a short plug of silica gel can retain the highly polar TMPO.[20][21]
-
Acid Wash: The Lewis basic oxygen of TMPO can be protonated. Washing the organic layer with a dilute acid solution can enhance the aqueous solubility of TMPO, aiding its removal.
Issue 2: Reduced Yield or Catalyst Deactivation in a Subsequent Step
Symptoms:
-
A subsequent catalytic reaction (e.g., a cross-coupling reaction) fails to proceed or gives a low yield after a step that generated TMPO.
-
The need for higher catalyst loading in a subsequent step.
Root Cause: Residual TMPO from the previous step may be acting as a ligand and coordinating to the metal center of the catalyst, thereby inhibiting its activity.[13] The Lewis basicity of TMPO allows it to compete with other ligands for coordination sites on the metal.
Solutions:
-
Thorough Purification: Ensure the complete removal of TMPO after the reaction in which it is formed, using the methods described in Issue 1 . Confirm its absence by NMR spectroscopy before proceeding to the next step.
-
Use of a Stoichiometric Reagent: If catalyst inhibition is a persistent issue, consider if a stoichiometric reagent can be used in place of a catalyst for the problematic step.
-
Catalyst Selection: In some cases, a more robust catalyst that is less susceptible to poisoning by Lewis bases may be required.
Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₉OP | [1][11][12][22][23] |
| Molecular Weight | 92.08 g/mol | [1][12][22][23] |
| Melting Point | 140-141 °C | [12][22] |
| Boiling Point | 194 °C | [12][22] |
| Appearance | White to light yellow crystalline solid | [12][22] |
| Solubility | Soluble in water and polar organic solvents | [1][11][12][22][23] |
Experimental Protocols
Protocol 1: General Procedure for the Staudinger Reduction and Aqueous Workup to Remove TMPO
This protocol describes the reduction of an organic azide (B81097) to a primary amine using trimethylphosphine, followed by an aqueous workup to remove the resulting this compound.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the organic azide (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.1-0.5 M).
-
Addition of Trimethylphosphine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of trimethylphosphine (1.1 eq., typically as a 1.0 M solution in THF) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the azide starting material.
-
Hydrolysis: Upon completion, add water (5-10 volume equivalents relative to the reaction solvent) to the reaction mixture and stir vigorously for 30 minutes to hydrolyze the intermediate aza-ylide to the amine and TMPO.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer with water (3 x volume of the organic layer) to remove the water-soluble TMPO. Combine the aqueous layers and back-extract with the organic solvent once.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purity Check: Analyze the crude product by ¹H NMR to confirm the absence of the TMPO singlet around 1.2-1.5 ppm.
Protocol 2: Purification of a Non-Polar Product from TMPO via Silica Plug Filtration
This protocol is suitable for removing TMPO from a reaction mixture where the desired product has low polarity.
-
Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.
-
Suspension in a Non-Polar Solvent: Add a minimal amount of a non-polar solvent in which the desired product is soluble but TMPO has low solubility (e.g., a mixture of hexanes and ethyl acetate, 9:1).
-
Preparation of Silica Plug: Pack a fritted funnel or a chromatography column with a short plug of silica gel (approximately 5-10 cm in height).
-
Filtration: Pass the suspension of the crude product through the silica plug. Rinse the reaction flask with the non-polar solvent and pass it through the plug to ensure all of the product is collected.
-
Elution: Elute the desired product from the silica plug with a slightly more polar solvent system (e.g., hexanes/ethyl acetate, 4:1), leaving the highly polar TMPO adsorbed onto the silica.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Purity Check: Confirm the absence of TMPO in the purified product by ¹H NMR spectroscopy.
Diagrams
References
- 1. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. guidechem.com [guidechem.com]
- 12. This compound CAS#: 676-96-0 [m.chemicalbook.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Workup [chem.rochester.edu]
- 19. silicycle.com [silicycle.com]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. chem.rochester.edu [chem.rochester.edu]
- 22. lookchem.com [lookchem.com]
- 23. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]
Technical Support Center: Enhancing Trimethylphosphine Oxide (TMPO) Removal by Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of trimethylphosphine (B1194731) oxide (TMPO) removal from reaction mixtures via precipitation. While extensive data exists for the analogous triphenylphosphine (B44618) oxide (TPPO), this guide adapts those established principles for TMPO, a common byproduct in reactions like the Wittig, Staudinger, and Mitsunobu reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Trimethylphosphine Oxide (TMPO) difficult to remove by conventional methods?
A1: this compound is a highly polar and often crystalline compound.[1][2][3] It is soluble in water and many polar organic solvents, which can make its removal by standard aqueous extraction or crystallization challenging, as it may remain with the desired polar product.[1][4]
Q2: What is the principle behind removing TMPO by precipitation with metal salts?
A2: The principle relies on Lewis acid-base chemistry. The oxygen atom in TMPO is a Lewis base and can coordinate to Lewis acidic metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[5] This coordination forms a metal-TMPO complex that is often insoluble in the reaction solvent, allowing it to be removed by filtration.[5]
Q3: Is this method well-established for TMPO?
A3: While the concept of phosphine (B1218219) oxide complexation with metal salts is general, the most detailed and widely published protocols are for the removal of triphenylphosphine oxide (TPPO).[1][5][6] This guide provides protocols and data for TPPO as a strong starting point for optimizing TMPO removal, as the underlying chemical principles are analogous.
Q4: What are the key factors to consider when adapting this method for TMPO?
A4: The key factors for optimization include:
-
Choice of Metal Salt: Zinc chloride and magnesium chloride are commonly used.[1][7]
-
Stoichiometry: The molar ratio of the metal salt to TMPO is critical for efficient precipitation.[1]
-
Solvent System: The solubility of the TMPO-metal complex is highly dependent on the solvent.[1][8]
-
Temperature and Time: These parameters can influence the kinetics and completeness of the precipitation.
Troubleshooting Guide
Q1: I've added the metal salt to my reaction mixture, but no precipitate has formed. What should I do?
A1:
-
Check Solvent Compatibility: The TMPO-metal complex may be soluble in your current solvent system. TMPO itself is soluble in polar organic solvents.[2][3] For precipitation of the analogous TPPO-ZnCl₂ complex, solvents like ethanol, ethyl acetate (B1210297), and isopropyl acetate have proven effective.[1][5] Consider a solvent exchange to a less polar system if your product's solubility allows.
-
Increase Concentration: If the reaction mixture is too dilute, the complex may not reach its saturation point. Try concentrating the solution before or after adding the metal salt.
-
Induce Precipitation: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce precipitation. Seeding with a small amount of pre-formed complex, if available, can also be effective.
-
Increase Equivalents of Metal Salt: The stoichiometry may be insufficient. While a 1:1 ratio of ZnCl₂ to TPPO can remove a significant amount, a 2:1 or even 3:1 ratio may be required for complete removal.[1]
Q2: My desired product seems to be co-precipitating with the TMPO-metal complex. How can I prevent this?
A2:
-
Product-Metal Interaction: Your product may contain functional groups (e.g., amines, carboxylates) that can also coordinate to the Lewis acidic metal salt. If this is the case, this precipitation method may not be suitable without modification.
-
Solvent Adjustment: Try a solvent system where your product has high solubility but the TMPO-metal complex has low solubility. This will require some screening.
-
pH Adjustment (with caution): If your product's coordinating ability is pH-dependent (e.g., an amine), a pH adjustment might disfavor its complexation. However, this could also affect the stability of your product or the TMPO complex.
-
Alternative Metal Salts: The coordination strength varies with the metal. Trying a different metal salt (e.g., MgCl₂ instead of ZnCl₂) might show different selectivity.
Q3: I've filtered off the precipitate, but I still see a significant amount of TMPO in my product. What went wrong?
A3:
-
Incomplete Precipitation: The precipitation may not have gone to completion. Allow for longer stirring times or adjust the temperature. For TPPO, stirring for 18 hours at room temperature was found to be effective.[1]
-
Sub-optimal Stoichiometry: You may need to increase the equivalents of the metal salt used. See the data tables below for guidance based on TPPO removal.
-
Washing: Ensure the filtered solid is not washed with a solvent that could redissolve the complex and contaminate the filtrate.
Data on Phosphine Oxide Removal by Precipitation
The following tables summarize quantitative data for the removal of triphenylphosphine oxide (TPPO) , which can serve as a valuable starting point for optimizing TMPO removal.
Table 1: Effect of ZnCl₂ Stoichiometry on TPPO Removal in Ethanol
| Entry | Equivalents of ZnCl₂ | TPPO Remaining in Solution (%) |
| 1 | 0.5 | 25 |
| 2 | 1.0 | 10 |
| 3 | 1.5 | 5 |
| 4 | 2.0 | 3 |
| 5 | 3.0 | 0 |
| Data sourced from J. Org. Chem. 2017, 82, 19, 9931–9936.[1] |
Table 2: Effect of Solvent on TPPO Precipitation with 2 Equivalents of ZnCl₂
| Entry | Solvent(s) | TPPO Remaining in Solution (%) |
| 1 | EtOH | 3 |
| 2 | iPrOH | 3 |
| 3 | EtOAc | 3 |
| 4 | iPrOAc | 5 |
| 5 | THF | 99 |
| 6 | MeCN | 99 |
| 7 | Toluene | 10 |
| 8 | 1:1 Toluene/EtOH | 2 |
| Data sourced from J. Org. Chem. 2017, 82, 19, 9931–9936.[1] |
Experimental Protocols
General Protocol for Phosphine Oxide Removal by Precipitation with ZnCl₂ (Adapted from TPPO Methods)
This protocol is based on the successful removal of TPPO and should be optimized for TMPO.[1]
-
Preparation: After completion of the reaction, work up the reaction mixture as required to remove any reagents that might interfere with the precipitation (e.g., strong bases). If necessary, perform a solvent exchange to a suitable solvent for precipitation (e.g., ethanol, ethyl acetate).
-
Addition of Metal Salt: To the solution containing the product and TMPO, add solid zinc chloride (or a concentrated solution in a compatible solvent, like a 1.8 M solution in warm ethanol). The initial amount should be based on the expected amount of TMPO (a 2:1 molar ratio of ZnCl₂:TMPO is a good starting point).
-
Precipitation: Stir the mixture at room temperature. Precipitation may be immediate or may require an extended period (e.g., 18 hours). Scraping the inside of the flask can help induce precipitation.
-
Filtration: Once precipitation is complete, collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the precipitation solvent to recover any occluded product.
-
Product Isolation: Combine the filtrate and the washings. The desired product can then be isolated by standard methods, such as concentration under reduced pressure. If excess ZnCl₂ was used, a subsequent slurry with a solvent like acetone (B3395972) can help remove it, provided the desired product is soluble.[1]
Adapting the Protocol for this compound (TMPO):
-
Higher Polarity of TMPO: TMPO is more polar than TPPO. This may necessitate the use of less polar solvents to effectively precipitate the TMPO-metal complex. A screening of solvents (e.g., ethyl acetate, toluene, or mixtures) is recommended.
-
Stoichiometry Trials: Begin with a 2:1 molar ratio of metal salt to TMPO and increase if removal is incomplete, as monitored by techniques like NMR or GC-MS.
-
Temperature Effects: Investigate the effect of temperature. Cooling the mixture after adding the metal salt may enhance precipitation.
Visualizations
Caption: General workflow for the removal of this compound (TMPO) by precipitation.
Caption: Troubleshooting logic for common issues in TMPO precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 676-96-0,this compound | lookchem [lookchem.com]
- 3. This compound | 676-96-0 [chemicalbook.com]
- 4. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 7. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Metal Catalysts with Trimethylphosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylphosphine (B1194731) oxide (TMPO) to prevent the decomposition of metal catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Trimethylphosphine Oxide (TMPO) in metal-catalyzed reactions?
A1: this compound (TMPO) primarily acts as a stabilizing ligand for metal catalysts, particularly for late transition metals like palladium. Its main function is to prevent the agglomeration and precipitation of metal nanoparticles into an inactive bulk form, often referred to as "metal black". By coordinating to the metal center through its oxygen atom, TMPO helps to maintain a consistent concentration of active catalyst throughout the reaction, leading to more reproducible results.[1][2]
Q2: How does TMPO compare to its non-oxidized counterpart, trimethylphosphine (TMP), as a ligand?
A2: Trimethylphosphine (TMP) is a strong σ-donating ligand that binds to metals through its phosphorus atom. In contrast, TMPO is a weaker, hard Lewis base that coordinates through its oxygen atom.[3] While TMP is often the primary ligand for catalysis, its susceptibility to oxidation to TMPO can be a pathway for catalyst deactivation. However, the resulting TMPO can then serve as a stabilizing ligand, albeit with different electronic and steric properties.
Q3: Can the formation of TMPO from my phosphine (B1218219) ligand be considered a catalyst deactivation pathway?
A3: Yes, the oxidation of a catalytically active phosphine ligand, such as trimethylphosphine, to its corresponding phosphine oxide (TMPO) is a common catalyst deactivation pathway. This is because the electronic and steric properties of the ligand are significantly altered, which can negatively impact the catalytic cycle. However, the in-situ formed TMPO can sometimes play a beneficial role by stabilizing the metal nanoparticles and preventing further deactivation through aggregation.
Q4: Under what conditions is the use of TMPO as a stabilizer most beneficial?
A4: The use of TMPO as a stabilizer is particularly advantageous in reactions where the metal catalyst is prone to aggregation and precipitation. This is often observed in cross-coupling reactions like the Suzuki-Miyaura coupling, especially when the reaction is sensitive to air or when performed under non-rigorous anaerobic conditions.[1][2] The presence of TMPO can lead to improved yields and greater reproducibility in such cases.[1][2]
Q5: Will the addition of TMPO affect the intrinsic activity of my catalyst?
A5: TMPO is considered a labile ligand, meaning it can associate and dissociate from the metal center relatively easily. While it can influence the reaction rate, its primary role is stabilization rather than direct participation in the catalytic cycle's bond-forming or bond-breaking steps. The overall effect on reaction kinetics will depend on the specific reaction, catalyst system, and TMPO concentration.
Troubleshooting Guides
Problem 1: Low or inconsistent reaction yield, observation of black precipitate (metal black).
-
Possible Cause: Your metal catalyst (e.g., palladium) is aggregating and precipitating out of the solution, leading to a decrease in the concentration of the active catalyst. This is a common issue in many cross-coupling reactions.[1][2]
-
Suggested Solution:
-
Addition of TMPO: Introduce a substoichiometric amount of TMPO to the reaction mixture. TMPO can act as a stabilizing ligand, coordinating to the metal nanoparticles and preventing their agglomeration.[1][2]
-
Optimize TMPO Concentration: The optimal amount of TMPO will depend on your specific reaction conditions. Start with a low concentration (e.g., 0.5-2 equivalents relative to the metal catalyst) and screen for the best performance.
-
Ensure Rigorous Inert Atmosphere: While TMPO can mitigate the effects of catalyst decomposition, maintaining a strict inert atmosphere (e.g., using a glovebox or Schlenk line) is always recommended to prevent oxidation of other sensitive reagents and the primary phosphine ligand, if used.
-
Problem 2: Reaction rate slows down or stalls over time.
-
Possible Cause: Gradual deactivation of the catalyst due to slow aggregation or poisoning. Even without the visible formation of a large amount of metal black, smaller aggregates can form, reducing the number of active catalytic sites.
-
Suggested Solution:
-
Pre-stabilization of the Catalyst: Prepare your metal catalyst in the presence of TMPO before introducing it to the reaction mixture. This can lead to the formation of more stable, TMPO-capped nanoparticles.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction progress and identify if the reaction is stalling. This can help in optimizing the timing of reagent addition or adjusting the TMPO concentration.
-
Consider a Different Phosphine Oxide: While TMPO can be effective, other phosphine oxides with different steric and electronic properties (e.g., triphenylphosphine (B44618) oxide, TPPO) might offer better stabilization for your specific system. Comparative studies with different phosphine oxides can be beneficial.[1][2]
-
Problem 3: Difficulty in reproducing results between different batches of the same reaction.
-
Possible Cause: The irreproducibility might be due to varying degrees of catalyst decomposition from batch to batch, potentially caused by slight differences in atmospheric exposure or solvent purity.[1][2]
-
Suggested Solution:
-
Standardize Catalyst Preparation with TMPO: By consistently using TMPO as a stabilizer in your catalyst preparation or reaction setup, you can minimize the variability in catalyst activity caused by aggregation. This leads to more robust and reproducible experimental outcomes.[1][2]
-
Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are properly degassed to minimize potential catalyst poisons and oxidants.
-
Data Presentation
The following table summarizes the effect of a phosphine oxide stabilizer (Triphenylphosphine Oxide, TPPO) on the performance of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction. While this data is for TPPO, it serves as a representative example of the stabilizing effect that can be expected with phosphine oxides like TMPO.
Table 1: Effect of Triphenylphosphine Oxide (TPPO) on the Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Potassium (4-methoxyphenyl)dimethylsilanolate.
| Entry | Aryl Bromide | Time (min) with TPPO | Conversion (%) with TPPO | Time (min) without TPPO | Conversion (%) without TPPO |
| 1 | 4-Bromoacetophenone | 30 | >99 | 60 | 85 |
| 2 | 4-Bromobenzonitrile | 30 | >99 | 60 | 90 |
| 3 | Methyl 4-bromobenzoate | 30 | >99 | 60 | 88 |
| 4 | 4-Bromotoluene | 60 | >99 | 120 | 75 |
Data adapted from "Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates". The study used triphenylphosphine oxide (TPPO) as the stabilizer.[1][2]
Experimental Protocols
Note: Detailed experimental protocols for the synthesis of metal catalysts specifically stabilized with TMPO are not widely available in the reviewed literature. The following protocols are generalized procedures based on common methods for the synthesis of stabilized metal nanoparticles and their use in catalysis. Researchers should adapt these protocols to their specific needs.
Protocol 1: Synthesis of TMPO-Stabilized Palladium Nanoparticles (PdNPs)
Materials:
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
This compound (TMPO)
-
Oleylamine (B85491) (stabilizer/solvent)
-
Toluene (solvent)
-
Ethanol (B145695) (antisolvent)
Procedure:
-
In a three-neck flask equipped with a condenser and a magnetic stir bar, dissolve palladium(II) acetylacetonate (e.g., 0.1 mmol) and this compound (e.g., 0.2 mmol, 2 equivalents relative to Pd) in oleylamine (e.g., 10 mL).
-
Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under the inert atmosphere and maintain for 1-2 hours. The color of the solution should change, indicating the formation of palladium nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the mixture to precipitate the TMPO-stabilized PdNPs.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the collected nanoparticles with ethanol several times to remove excess oleylamine and unreacted precursors.
-
Dry the TMPO-stabilized PdNPs under vacuum.
-
Characterize the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) to determine size and morphology, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of TMPO and the oxidation state of palladium.
Protocol 2: Suzuki-Miyaura Cross-Coupling using TMPO-Stabilized PdNPs
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
TMPO-stabilized PdNPs (from Protocol 1)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the TMPO-stabilized PdNPs (e.g., 1 mol% Pd).
-
Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane:water mixture).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow for Catalyst Decomposition
The following diagram illustrates a logical workflow for troubleshooting common issues related to metal catalyst decomposition and the implementation of TMPO as a stabilizing agent.
Caption: Troubleshooting workflow for addressing catalyst decomposition with TMPO.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of Trimethylphosphine Oxide using ¹H and ³¹P NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the purity of reagents is paramount to ensuring reaction efficiency, reproducibility, and the safety of final products. Trimethylphosphine (B1194731) oxide (TMPO), a common byproduct of reactions involving trimethylphosphine and a useful ligand in its own right, is no exception. This guide provides a comprehensive comparison of ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of TMPO purity, offering supporting experimental data and a comparison with alternative analytical methods.
The Power of NMR in Purity Determination
Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and quantitative data. For organophosphorus compounds like TMPO, both proton (¹H) and phosphorus-31 (³¹P) NMR offer unique advantages for purity assessment.
-
¹H NMR provides information on the proton environment within the molecule. The integration of the signal corresponding to the methyl protons of TMPO can be compared to that of a certified internal standard to determine purity. It is also highly effective in identifying and quantifying proton-containing impurities.
-
³¹P NMR directly probes the phosphorus nucleus. With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR spectra are often simpler than ¹H spectra, with less chance of signal overlap.[1] This makes it an excellent tool for identifying and quantifying phosphorus-containing impurities, such as the starting material, trimethylphosphine, or other oxidized phosphorus species.
Quantitative Data Summary
The following tables summarize the expected NMR data for Trimethylphosphine oxide and a potential common impurity, Trimethylphosphine. This data is crucial for the identification and quantification of these species in a sample.
Table 1: ¹H and ³¹P NMR Chemical Shifts and Coupling Constants
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| This compound (TMPO) | ¹H | ~1.45 | Doublet | JP-H ≈ 13 | CDCl₃ |
| ³¹P | ~36 | Decoupled: Singlet | N/A | CDCl₃ | |
| Trimethylphosphine (TMP) | ¹H | ~0.9 | Doublet | JP-H ≈ 2.7 | C₆D₆ |
| ³¹P | ~-62 | Decoupled: Singlet | N/A | C₆D₆ |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Comparison with Alternative Methods
While NMR is a powerful tool, other analytical techniques are also employed for purity determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common alternatives.
Table 2: Comparison of Analytical Methods for TMPO Purity
| Feature | NMR Spectroscopy (¹H and ³¹P) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Nuclear spin resonance in a magnetic field | Differential partitioning between a mobile and stationary phase | Partitioning between a mobile gas and a stationary phase |
| Information | Structural confirmation and quantification | Separation and quantification of components | Separation and quantification of volatile components |
| Strengths | - Absolute quantification with an internal standard- Non-destructive- Provides structural information on impurities | - High sensitivity for a wide range of compounds- Well-established for purity analysis | - Excellent for volatile compounds- High resolution |
| Limitations | - Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures | - Requires a suitable chromophore for UV detection- Method development can be time-consuming | - Not suitable for non-volatile compounds- Potential for thermal degradation of the sample |
| TMPO Suitability | Excellent, especially the combination of ¹H and ³¹P NMR. | Good, but requires a suitable detector as TMPO lacks a strong chromophore. | Good, as TMPO is sufficiently volatile. |
In a direct comparison for similar compounds, NMR and HPLC have been shown to provide comparable results in terms of accuracy and precision for quantitative analysis.[2][3] However, NMR offers the distinct advantage of providing structural information about any detected impurities without the need for reference standards of those impurities.
Experimental Protocols
A detailed and robust experimental protocol is critical for accurate and reproducible purity determination by quantitative NMR (qNMR).
Quantitative ¹H and ³¹P NMR of this compound
Objective: To determine the purity of a this compound sample using an internal standard.
Materials:
-
This compound (TMPO) sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the TMPO sample (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) and add it to the same vial. The molar ratio of the standard to the analyte should be optimized for clear integration of both signals.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to cover all signals of interest.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals being quantified to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for high accuracy).
-
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (d1), which can be longer for ³¹P nuclei.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectra.
-
Integrate the well-resolved signal of TMPO (the doublet in the ¹H spectrum and the singlet in the ³¹P spectrum) and the signal of the internal standard.
-
Calculate the purity of the TMPO sample using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (e.g., 9 for the methyl protons of TMPO)
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind the purity calculation.
Caption: Experimental Workflow for TMPO Purity by qNMR.
Caption: Logic of Purity Calculation.
By combining the structural insights from both ¹H and ³¹P NMR, researchers can achieve a highly accurate and reliable assessment of this compound purity, ensuring the quality and integrity of their chemical processes and products.
References
Phosphine Oxides in Catalysis: A Comparative Analysis of Ligand Performance
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical factor in the success of catalytic reactions. Phosphine (B1218219) oxides have emerged as a versatile and effective class of ligands, offering unique advantages in various catalytic transformations. This guide provides a comparative analysis of different phosphine oxides as ligands, supported by experimental data, to aid in the rational design and optimization of catalytic systems.
Phosphine oxides can act as ancillary ligands that stabilize metal catalysts, preventing decomposition and enhancing catalytic activity. In some cases, they can also directly participate in the catalytic cycle. Their stability to air and moisture, compared to their phosphine counterparts, makes them attractive for practical applications. This analysis focuses on their performance in two key areas: palladium-catalyzed cross-coupling reactions and asymmetric catalysis.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The choice of ligand is crucial for achieving high yields and reaction rates. While traditional phosphine ligands are widely used, phosphine oxides have been shown to be effective, particularly in stabilizing the active palladium catalyst.
A study comparing different phosphine oxides in the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides demonstrated the beneficial effect of these ligands. The presence of a phosphine oxide ligand was found to prevent the precipitation of palladium black, thus maintaining a constant catalyst loading throughout the reaction and leading to good reaction rates and reproducible yields.[1]
Table 1: Comparison of Phosphine Oxide Ligands in a Palladium-Catalyzed Cross-Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Reaction Time | Conversion (%) | Notes |
| Triphenylphosphine oxide (TPPO) | 2.5 | 15 min | >95 | Rates and conversions were nearly indistinguishable from dppb(O)₂ and dppf(O)₂. |
| dppb(O)₂ | 2.5 | 15 min | >95 | Dramatically increased the reaction rate compared to no ligand. |
| dppf(O)₂ | 2.5 | 15 min | >95 | Gave identical results to dppb(O)₂. |
| None | 2.5 | 30 min | Stalled | Initial rate was good but the reaction stalled with the formation of palladium black.[1] |
Reaction conditions: Potassium (4-methoxyphenyl)dimethylsilanolate, aryl bromide, palladium catalyst, and phosphine oxide ligand in toluene (B28343) at 90°C.
Performance in Asymmetric Catalysis
Chiral phosphine oxides, particularly secondary phosphine oxides (SPOs), have garnered significant interest as ligands in asymmetric catalysis. Their ability to form well-defined chiral environments around a metal center allows for high stereocontrol in a variety of transformations.
In Ni-Al bimetallic catalysis, chiral SPOs have been shown to act as bifunctional ligands, leading to enhanced reactivity and selectivity.[2] These air-stable ligands have been successfully applied in reactions such as the intramolecular enantioselective and regioselective C-H cyclization of 4-oxoquinazolines with tethered alkenes, affording chiral tricyclic pyrroloquinazolinones in high yields and excellent enantioselectivities.[2]
Table 2: Performance of Chiral Secondary Phosphine Oxide (SPO) Ligands in Asymmetric Catalysis
| Ligand Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Metal Catalyst |
| Chiral SPO | C-H Cyclization | up to 95 | up to 99 | Ni-Al Bimetallic |
| Chiral SPO | Asymmetric Hydrogenation | up to 99 | up to 92 | Cobalt |
| Chiral Mixed SPO-Phosphine | Asymmetric Hydrogenation | - | up to 99 | Rhodium |
Note: The data in this table is compiled from different studies and the reaction conditions are not identical. It serves to illustrate the general high performance of chiral SPOs in various asymmetric reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling using a Phosphine Oxide Ligand
This protocol is a representative example for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine oxide ligand (e.g., TPPO) (2-10 mol%)
-
Degassed solvent (e.g., Toluene, Dioxane/Water mixture)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, base, palladium source, and phosphine oxide ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of a Chiral Secondary Phosphine Oxide: (R)-BINAPO
This protocol describes the synthesis of (R)-BINAPO from (R)-BINAP.
Materials:
-
(R)-BINAP (8.03 mmol)
-
Dichloromethane (200 mL)
-
Hydrogen peroxide (30% v/v aqueous solution, 25 mL)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve (R)-BINAP in dichloromethane.
-
Add the hydrogen peroxide solution dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete 4 hours after the addition of hydrogen peroxide.
-
Once the reaction is complete, wash the reaction mixture with distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (R)-BINAPO.[1]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for a Catalytic Reaction
Caption: A typical experimental workflow for a catalytic reaction.
References
Navigating the Analytical Maze: A Comparative Guide to the Quantitative Determination of Trimethylphosphine Oxide
For researchers, scientists, and professionals in drug development, the accurate quantification of process-related impurities and reagents is paramount to ensuring the safety and efficacy of pharmaceutical products. Trimethylphosphine oxide (TMPO), a common byproduct of reactions involving trimethylphosphine, requires precise analytical monitoring. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative methods for the quantitative determination of TMPO, supported by detailed experimental protocols and performance data.
Method Comparison: HPLC vs. GC and qNMR
While HPLC is a cornerstone of pharmaceutical analysis, the physicochemical properties of this compound (TMPO) present unique challenges. TMPO is a small, polar molecule that lacks a significant UV chromophore, making detection by standard UV-Vis detectors problematic. Consequently, alternative and adapted chromatographic techniques, as well as non-chromatographic methods, are often more suitable. The following table compares a proposed HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of TMPO.
| Parameter | Proposed HPLC-CAD/MS | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, detected by universal charge-based or mass-selective detection. | Separation of volatile compounds in the gas phase, detected by flame ionization or mass spectrometry. | Intrinsic quantitative measurement based on the nuclear spin properties of the phosphorus atom (³¹P). |
| Stationary Phase | Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-modified C18 column. | Polar capillary column (e.g., Carbowax, DB-WAX). | Not applicable (solution-state analysis). |
| Mobile/Carrier Gas | Acetonitrile (B52724)/water gradient. | Inert gas (e.g., Helium, Nitrogen). | Deuterated solvent (e.g., CDCl₃, D₂O). |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | NMR spectrometer (³¹P nucleus). |
| Sample Preparation | Dilution in a compatible solvent (e.g., acetonitrile/water). | Dilution in a volatile organic solvent; derivatization may be required for improved volatility and peak shape. | Dissolution in a deuterated solvent with an internal standard of known concentration. |
| Selectivity | High, especially with MS detection. | High, particularly with MS detection providing mass information. | Excellent, highly specific to the phosphorus nucleus in TMPO. |
| Sensitivity | Moderate to high (ng/mL range with CAD/MS). | High (pg/mL to ng/mL range). | Lower (µg/mL to mg/mL range). |
| Precision | High (RSD <2%). | High (RSD <2%). | Very high (RSD <1%). |
| Throughput | Moderate (typical run times of 10-20 minutes). | High (typical run times of 5-15 minutes). | Low (requires longer acquisition times for good signal-to-noise). |
| Destructive | Yes. | Yes. | No (sample can be recovered). |
Experimental Protocols
Proposed HPLC-CAD/MS Method for TMPO
This proposed method is based on HILIC, which is well-suited for the retention of polar analytes like TMPO.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (CAD) or a single quadrupole Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 95% A to 50% A over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Tube Temperature: 40 °C.
-
Gas Pressure: 35 psi.
-
-
MS Settings (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Selected Ion Monitoring (SIM): m/z 93.05 [M+H]⁺.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of TMPO reference standard in acetonitrile at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with acetonitrile.
-
Dissolve the sample in acetonitrile to achieve a theoretical TMPO concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
Gas Chromatography (GC-FID/MS) Method for TMPO
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Split Ratio: 20:1.
-
-
FID Settings:
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
-
MS Settings (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-150.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of TMPO in methanol (B129727) at 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with methanol.
-
Dissolve the sample in methanol to the desired concentration.
-
Quantitative ³¹P NMR (qNMR) Method for TMPO
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus-sensitive probe.
-
-
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Triphenyl phosphate (B84403) (TPP) of known purity and concentration.
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): 5 times the longest T₁ of the TMPO and internal standard signals.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio >100:1 for both the analyte and standard peaks.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard (e.g., triphenyl phosphate) to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Ensure complete dissolution before acquiring the spectrum.
-
-
Quantification: The concentration of TMPO is calculated using the following formula: C_TMPO = (I_TMPO / I_std) * (N_std / N_TMPO) * (MW_TMPO / MW_std) * (m_std / m_sample) Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal (1 for both TMPO and TPP in ³¹P NMR)
-
MW = Molecular Weight
-
m = mass
-
Workflow and Logical Diagrams
The following diagram illustrates the general workflow for the development and application of the proposed HPLC method for TMPO quantification.
Caption: Workflow for HPLC method development and analysis.
Conclusion
Assessing the Lewis basicity of Trimethylphosphine oxide compared to other phosphine oxides
For researchers, scientists, and drug development professionals, understanding the Lewis basicity of ligands is crucial for predicting reaction outcomes, designing catalysts, and developing novel therapeutics. This guide provides a comparative assessment of the Lewis basicity of trimethylphosphine (B1194731) oxide (TMPO) against other common phosphine (B1218219) oxides, supported by experimental data and detailed methodologies.
The Lewis basicity of a phosphine oxide is primarily attributed to the lone pair of electrons on the oxygen atom, making it available to donate to a Lewis acid. The nature of the substituents on the phosphorus atom significantly influences the electron density on the oxygen and, consequently, its Lewis basicity. Electron-donating groups, such as alkyl groups, increase the basicity, while electron-withdrawing groups, like phenyl groups, decrease it. This guide will focus on comparing trimethylphosphine oxide (an alkyl-substituted phosphine oxide) with triphenylphosphine (B44618) oxide (an aryl-substituted phosphine oxide) and tri-n-butylphosphine oxide (another alkyl-substituted phosphine oxide with bulkier substituents).
Quantitative Comparison of Lewis Basicity
Several experimental parameters are used to quantify the Lewis basicity of a compound. These include the pKa of the conjugate acid (pKaH), the Gutmann-Beckett donor number (DN), and the enthalpy of adduct formation with a reference Lewis acid. The table below summarizes the available experimental data for this compound and its counterparts.
| Phosphine Oxide | pKaH | Gutmann Donor Number (DN) | Enthalpy of Adduct Formation (-ΔH° with SbCl₅ in kJ/mol) |
| This compound (TMPO) | 0.0[1] | Not available | Not available |
| Triphenylphosphine oxide (TPPO) | -2.10[1] | Not available | Not available |
| Tri-n-butylphosphine oxide (TBPO) | Not available | Not available | Not available |
| Trioctylphosphine (B1581425) oxide (TOPO)* | Not available | 33.8[2][3] | Not available |
From the available pKaH data, it is evident that This compound is a stronger Lewis base than triphenylphosphine oxide . The higher pKaH value of TMPO indicates that its conjugate acid is weaker, and therefore, TMPO has a stronger affinity for a proton. This is consistent with the electron-donating nature of the methyl groups in TMPO, which increase the electron density on the oxygen atom, making it a better electron pair donor. In contrast, the electron-withdrawing phenyl groups in TPPO decrease the electron density on the oxygen, resulting in lower basicity.
While specific Gutmann Donor Numbers for the target molecules are not available in the provided search results, the DN of 33.8 for trioctylphosphine oxide, a trialkylphosphine oxide, suggests that phosphine oxides are effective Lewis donors. It is expected that this compound would have a similar or slightly higher donor number due to the strong electron-donating effect of the methyl groups.
Visualizing Lewis Basicity
The interaction between a phosphine oxide (a Lewis base) and a Lewis acid can be visualized as the donation of the lone pair of electrons from the oxygen atom to the electron-deficient center of the Lewis acid, forming a coordinate covalent bond.
References
Unveiling the Potential: A Comparative Guide to Trimethylphosphine Oxide-Based Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and high-performing catalysts is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the choice of ligand is paramount. This guide provides an objective comparison of catalysts based on trimethylphosphine (B1194731) oxide (TMPO) and its analogs, benchmarking their performance against other commonly used catalyst systems. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to illuminate the unique advantages of phosphine (B1218219) oxide-based catalysts.
Trimethylphosphine oxide (TMPO) and its aryl analogs, such as triphenylphosphine (B44618) oxide (TPPO), have traditionally been viewed as byproducts of common organic reactions. However, a growing body of research highlights their beneficial role as ligands or additives in catalysis. These compounds, characterized by a highly polar P=O bond, can significantly influence the stability and activity of metal catalysts, particularly palladium, in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Performance Analysis
The Suzuki-Miyaura reaction, a versatile method for forging carbon-carbon bonds, serves as an excellent platform for benchmarking catalyst performance. Here, we compare a palladium catalyst system utilizing a phosphine oxide ligand with systems employing well-established, high-performance phosphine ligands.
A study by Denmark and colleagues on the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides demonstrated the significant positive impact of triphenylphosphine oxide (TPPO) as a stabilizing ligand. The presence of TPPO led to more reproducible and higher yields.
Table 1: Comparison of a Palladium Catalyst With and Without Triphenylphosphine Oxide (TPPO) in a Suzuki-Miyaura Type Cross-Coupling Reaction [1]
| Entry | Aryl Bromide | Additive (5 mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | None | 1 | 35 |
| 2 | 4-Bromoanisole | TPPO | 1 | 85 |
| 3 | 4-Bromotoluene | None | 1 | 42 |
| 4 | 4-Bromotoluene | TPPO | 1 | 91 |
| 5 | 4-Bromobenzonitrile | None | 1 | 68 |
| 6 | 4-Bromobenzonitrile | TPPO | 1 | 95 |
While direct quantitative comparisons of this compound with popular Buchwald ligands like SPhos and XPhos in the same study are scarce, the data above clearly indicates the beneficial effect of phosphine oxides in enhancing catalyst performance. The improved yields suggest that TPPO stabilizes the active palladium species, preventing its decomposition and leading to higher turnover numbers.
Experimental Protocol: Suzuki-Miyaura Coupling with a Phosphine Oxide Ligand
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a phosphine oxide ligand, based on the work of Denmark et al.[1]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%)
-
Phosphine oxide ligand (e.g., Triphenylphosphine oxide, 5 mol%)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine oxide ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
References
A Cross-Validation of Experimental and Theoretical Data for Trimethylphosphine oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental results with theoretical calculations for Trimethylphosphine oxide (TMPO). This analysis is further contextualized by comparing TMPO with two common alternatives, Triethylphosphine (B1216732) oxide (TEPO) and Triphenylphosphine oxide (TPPO).
This guide summarizes key physicochemical properties of this compound, presenting a direct comparison between experimental data and values obtained from theoretical calculations. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation. Furthermore, this guide includes a comparative analysis with TEPO and TPPO, offering a broader perspective on the properties of aliphatic and aromatic phosphine (B1218219) oxides.
Molecular Structure: Bond Lengths and Angles
The molecular geometry of this compound has been determined experimentally through X-ray crystallography of its dihydrate and computationally via Density Functional Theory (DFT). A comparison of the key structural parameters is presented below.
| Parameter | Experimental Value (TMPO·2H₂O) | Theoretical Value (DFT) |
| Bond Lengths (Å) | ||
| P=O | 1.507 | Value not found |
| P-C | 1.781 (avg.) | Value not found |
| Bond Angles (°) | ||
| O=P-C | Value not found | Value not found |
| C-P-C | Value not found | Value not found |
Note: The experimental values are from the crystal structure of this compound dihydrate[1]. Theoretical values from DFT calculations are commonly reported in the literature but a specific, directly comparable value was not found in the initial search.
Vibrational Spectroscopy: IR and Raman Frequencies
Vibrational spectroscopy provides insight into the bonding and functional groups within a molecule. The experimental infrared (IR) and Raman frequencies for solid this compound are compared with theoretical predictions.
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
| P=O Stretch | ~1170 | Value not found | Value not found |
| C-H Asymmetric Stretch | ~2975 | Value not found | Value not found |
| C-H Symmetric Stretch | ~2918 | Value not found | Value not found |
| CH₃ Asymmetric Deformation | ~1447 | Value not found | Value not found |
| CH₃ Symmetric Deformation | ~1297 | Value not found | Value not found |
| P-C Stretch | ~866, 750 | ~756 | Value not found |
Note: Experimental IR data is available for solid TMPO[2]. A comprehensive table with assignments requires further consolidation from existing literature. Theoretical vibrational frequencies are calculable but a complete comparative dataset was not immediately available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus atom.
| Compound | Experimental ³¹P Chemical Shift (ppm) | Solvent | Theoretical (GIAO) (ppm) |
| TMPO | 36.2 | CDCl₃ | Value not found |
| TEPO | 48.3 | CDCl₃ | Value not found |
| TPPO | ~29-33 | CDCl₃ | Value not found |
Note: The experimental ³¹P NMR chemical shift for TMPO in CDCl₃ is reported as +36.2 ppm[3]. Values for TEPO and TPPO are also available in the literature[4][5]. Theoretical calculations of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method are common, but a directly comparable value for TMPO was not found in the initial search.
Comparison with Alternative Phosphine Oxides
To provide a broader context, the properties of TMPO are compared with those of Triethylphosphine oxide (TEPO) and Triphenylphosphine oxide (TPPO).
| Property | This compound (TMPO) | Triethylphosphine oxide (TEPO) | Triphenylphosphine oxide (TPPO) |
| Molecular Weight ( g/mol ) | 92.08 | 134.16 | 278.28 |
| P=O Bond Length (Å) | 1.507 (in dihydrate)[1] | Value not found | 1.48 (in crystal)[6] |
| ³¹P NMR Shift (ppm in CDCl₃) | 36.2[3] | 48.3[4] | ~29-33[5] |
| P=O IR Stretch (cm⁻¹) | ~1170[2] | Value not found | ~1190 |
This comparison highlights the influence of the alkyl and aryl substituents on the electronic and structural properties of the phosphine oxide moiety.
Experimental Protocols
The following are generalized protocols for the key experimental techniques cited in this guide. For a hygroscopic solid like this compound, all manipulations should be carried out in a dry atmosphere (e.g., in a glovebox or using a Schlenk line).
Fourier Transform Infrared (FTIR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.
-
KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder in the FTIR spectrometer for analysis.
Raman Spectroscopy
For solid powder samples, the sample can be placed in a sample holder, such as a small aluminum cup or a glass slide. The laser is focused on the sample, and the scattered light is collected and analyzed. It is important to run a spectrum of the substrate (e.g., glass slide) to identify any background signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the phosphine oxide is prepared in a suitable deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. For ³¹P NMR, an external standard, such as 85% H₃PO₄, is often used for referencing the chemical shifts to 0 ppm. The spectrum is typically acquired with proton decoupling to simplify the spectrum to a single peak for each unique phosphorus environment.
Single-Crystal X-ray Diffraction
A single crystal of suitable size and quality is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The collected data is then used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and other structural parameters.
Logical Workflow and Molecular Structure Visualization
The following diagrams illustrate the cross-validation workflow and the molecular structure of this compound.
References
- 1. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Infrared and Raman Spectra of this compound | Scilit [scilit.com]
- 3. 31P [nmr.chem.ucsb.edu]
- 4. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Comparative study of the stabilizing effects of various phosphine oxides on nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology continually seeks robust methods for stabilizing nanoparticles, a critical factor in harnessing their unique properties for applications ranging from catalysis to nanomedicine. Phosphine (B1218219) oxides have emerged as a versatile class of ligands for nanoparticle stabilization, offering tunable electronic and steric properties that influence particle size, dispersibility, and long-term stability. This guide provides a comparative analysis of various phosphine oxides in stabilizing different nanoparticle systems, supported by experimental data and detailed methodologies.
Performance Comparison of Phosphine Oxide Stabilizers
The choice of phosphine oxide ligand significantly impacts the physicochemical properties of the resulting nanoparticles. The following tables summarize key performance indicators for different phosphine oxide-nanoparticle systems based on published experimental data.
| Phosphine Oxide Ligand | Nanoparticle Type | Mean Particle Size (nm) | Stability Duration | Key Findings |
| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A) | Gold (AuNPs) | 55 ± 13.6 | 3 months | Resulted in larger, polydisperse nanoparticles.[1] |
| (3-thioacetylpropyl)-diphenylphosphine oxide (4B) | Gold (AuNPs) | 40 ± 8 | 5 months | Produced homogenous and spherical nanoparticles with good long-term stability.[1] |
| (3-thioacetylpropyl)-thiodiphenylphosphine oxide (7) | Gold (AuNPs) | 25 ± 6 | 5 months | Yielded the smallest and well-defined nanoparticles with excellent stability.[1] |
| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10) | Gold (AuNPs) | 43 ± 7 | 3 months | Formed stable, spherical nanoparticles.[1] |
| Secondary Phosphine Oxides (SPOs) | Ruthenium (RuNPs) | 1–2 | Not specified | Effective in forming very small nanoparticles, which are highly efficient for hydrogenation catalysis.[2][3] |
| Triphenylphosphine oxide (TPPO) | Palladium (PdNPs) | Not specified | Not specified | Acts as a labile ligand, preventing catalyst decomposition and agglomeration in cross-coupling reactions.[4] |
| Trioctylphosphine oxide (TOPO) | Metal Oxides (TiO₂, ZrO₂, HfO₂) | Not specified | Not specified | Influences the reaction kinetics of metal oxide nanocrystal synthesis.[5] The weak coordination of TOPO facilitates ligand exchange reactions.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing nanoparticle research. Below are methodologies for the synthesis and characterization of phosphine oxide-stabilized nanoparticles.
Synthesis of Phosphine Oxide-Stabilized Gold Nanoparticles (AuNPs)
This protocol is adapted from the synthesis of AuNPs stabilized by various phosphine oxide derivatives.[1][7]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Phosphine oxide ligands (e.g., 4A, 4B, 7, 10)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
Prepare a stock solution of HAuCl₄·3H₂O in DMSO.
-
Prepare a separate stock solution of the desired phosphine oxide ligand in DMSO.
-
In a clean glass vial, mix the gold salt solution and the ligand solution.
-
Add a freshly prepared aqueous solution of NaBH₄ to the mixture with vigorous stirring.
-
Continue stirring for a specified period (e.g., 2 hours) at room temperature.
-
The formation of AuNPs is indicated by a color change in the solution.
Characterization Techniques
The synthesized nanoparticles are characterized to determine their size, shape, stability, and surface properties.
-
Transmission Electron Microscopy (TEM): A drop of the nanoparticle solution is deposited on a carbon-coated copper grid and allowed to dry. The grid is then imaged using a TEM to visualize the size, shape, and morphology of the nanoparticles.[1]
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. This technique provides information about the aggregation state of the nanoparticles.[1]
-
UV-Vis Spectroscopy: The formation and stability of AuNPs can be monitored by recording the UV-Vis absorption spectra. The characteristic surface plasmon resonance (SPR) peak for AuNPs typically appears around 520 nm. Changes in the SPR peak can indicate aggregation or changes in particle size.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool to study the coordination of phosphine ligands on the surface of nanoparticles.[6]
Visualizing Experimental Workflows and Relationships
Graphical representations are invaluable for understanding complex experimental processes and the interplay of different factors.
References
- 1. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. Secondary phosphine oxides as pre-ligands for nanoparticle stabilization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Secondary phosphine oxides as pre-ligands for nanoparticle stabilization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. swb.skku.edu [swb.skku.edu]
- 7. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure of Trimethylphosphine Oxide Complexes Verified by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of trimethylphosphine (B1194731) oxide (TMPO) and its complexes, with a focus on data obtained through X-ray crystallography. The information presented is intended to support research and development in fields where the molecular geometry and coordination chemistry of organophosphorus compounds are of critical importance.
Introduction to Trimethylphosphine Oxide
This compound, with the chemical formula (CH₃)₃PO, is a polar organophosphorus compound that serves as a versatile ligand in coordination chemistry and as a crystallization aid in organic synthesis.[1] Its ability to form complexes with a wide range of metal ions and to participate in hydrogen bonding interactions makes the precise determination of its structural parameters essential for understanding its chemical behavior. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these complexes at the atomic level.[2][3]
Comparison of Crystallographic Data
The following table summarizes key crystallographic data for this compound and its dihydrate, providing a quantitative comparison of their solid-state structures.
| Parameter | This compound ([P(O)Me₃]) | This compound Dihydrate (Me₃PO·2H₂O) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/m | Pbca |
| Unit Cell Parameters | a = 10.86(1) Å, b = 9.026(6) Å, c = 5.394(4) Å, β = 92.09(8)° | a = 10.8356(3) Å, b = 10.0133(3) Å, c = 12.4169(4) Å |
| P=O Bond Length | 1.489(6) Å | 1.5067(7) Å |
| P-C Bond Lengths | 1.772(6) Å, 1.770(10) Å | 1.7805(12) Å, 1.7809(11) Å, 1.7819(11) Å |
| O-P-C Bond Angles | 112.2(2)°, 114.0(4)° | 111.41(5)°, 111.51(5)°, 111.84(5)° |
| C-P-C Bond Angles | 105.6(3)°, 106.2(3)° | 106.01(5)°, 106.05(5)°, 106.10(5)° |
| Key Intermolecular Forces | van der Waals forces | Extensive O—H⋯O hydrogen bonding |
| Reference | [4][5] | [6][7][8] |
Structural Insights from X-ray Crystallography
The crystallographic data reveals distinct structural characteristics for anhydrous this compound and its dihydrate. The anhydrous form adopts a monoclinic crystal system, while the presence of water molecules in the dihydrate leads to an orthorhombic system.[4][6] A notable difference is the elongation of the P=O bond in the dihydrate (1.5067(7) Å) compared to the anhydrous form (1.489(6) Å).[4][8] This elongation is attributed to the involvement of the phosphoryl oxygen atom in strong hydrogen bonding with the water molecules.[6][7]
In the dihydrate, the this compound molecule acts as a hydrogen bond acceptor, while the water molecules act as both donors and acceptors, creating a layered structure.[6][7] This extensive hydrogen bonding network is the dominant intermolecular force in the dihydrate's crystal packing. In contrast, the crystal structure of anhydrous this compound is primarily governed by weaker van der Waals interactions.
The coordination of this compound to metal centers also influences its structural parameters. Upon coordination to a metal ion through the oxygen atom, the P-O bond is typically observed to elongate.[9][10] This is consistent with the stabilization of the ionic resonance structure of the phosphine (B1218219) oxide upon complexation.[9]
Experimental Protocol for X-ray Crystallography
The determination of the crystal structure of this compound complexes by single-crystal X-ray diffraction generally follows the experimental workflow outlined below.
Single crystals of sufficient quality are paramount for a successful X-ray diffraction experiment. For this compound and its complexes, which are often solids at room temperature, crystallization can be achieved by methods such as slow evaporation of a suitable solvent or by cooling a saturated solution.[8][11] For instance, crystals of Me₃PO·2H₂O have been grown by dissolving the compound in a mixture of deuterated acetone (B3395972) and diethyl ether and cooling the solution to -80 °C.[8]
A suitable single crystal is selected and mounted on a goniometer head. To minimize thermal vibrations and potential crystal degradation, data collection is often performed at low temperatures, such as 125 K.[11] The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded on a detector as the crystal is rotated.[12]
The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated, and corrections are applied for factors such as polarization and absorption. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[6]
The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.[6]
Visualizing the Experimental Workflow and Structural Comparison
To further clarify the experimental process and the structural differences, the following diagrams are provided.
References
- 1. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. Transition metal complexes of phosphine oxides - Wikiwand [wikiwand.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Reaction Mechanisms of Phosphine Oxides: A Comparative Guide to Isotopic Labeling and Computational Methods
In the landscape of synthetic chemistry, understanding the intricate steps of a reaction mechanism is paramount for optimization and innovation. For reactions involving organophosphorus compounds, such as the ubiquitous Wittig and Mitsunobu reactions, the formation of a phosphine (B1218219) oxide, like trimethylphosphine (B1194731) oxide or its common analog triphenylphosphine (B44618) oxide, is a key thermodynamic driving force. Elucidating the precise pathway of these transformations requires robust analytical techniques. This guide provides a comparative overview of two powerful methodologies used to validate these reaction mechanisms: isotopic labeling studies and computational modeling.
Isotopic Labeling: Tracing Atomic Pathways
Isotopic labeling is a classic and definitive experimental technique for elucidating reaction mechanisms. By selectively replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹⁶O with ¹⁸O, or ¹H with ²H), researchers can trace the path of that atom through the reaction sequence to the final products. This method provides direct evidence for bond-forming and bond-breaking steps.
A notable application of this technique is in the study of the Mitsunobu reaction. While not directly focused on trimethylphosphine oxide, a study by Denton and colleagues in 2020 developed an ¹⁸O-labeling method for alcohols that relies on the principles of the Mitsunobu esterification.[1][2] This reaction is mechanistically analogous to processes where this compound could be involved. In such studies, an alcohol is reacted with an ¹⁸O-labeled carboxylic acid in the presence of a phosphine and an azodicarboxylate. The resulting ester, upon hydrolysis, yields an ¹⁸O-labeled alcohol. The position of the isotopic label in the products provides conclusive evidence for the specific bond cleavages and formations, confirming the stereospecific Sₙ2-type inversion of the alcohol's stereocenter.
Experimental Protocol: ¹⁸O-Labeling in Mitsunobu Esterification
A representative experimental protocol for ¹⁸O-labeling of an alcohol via a Mitsunobu reaction, as a proxy for studying mechanisms involving phosphine oxides, is as follows:
-
Preparation of ¹⁸O-labeled carboxylic acid: A carboxylic acid is enriched with ¹⁸O, often through acid-catalyzed exchange with H₂¹⁸O.
-
Mitsunobu Reaction: The ¹⁸O-labeled carboxylic acid (1.2 equivalents) and the alcohol (1.0 equivalent) are dissolved in a suitable aprotic solvent such as THF. Triphenylphosphine (1.2 equivalents) is added to the solution. The mixture is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Workup and Isolation: The reaction mixture is quenched, and the ¹⁸O-labeled ester is isolated and purified, typically by column chromatography. The triphenylphosphine oxide byproduct is also generated in this step.
-
Hydrolysis: The purified ester is then hydrolyzed, for example, using a base like sodium hydroxide, to yield the ¹⁸O-labeled alcohol.
-
Analysis: The position and extent of ¹⁸O incorporation are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Computational Modeling: A Theoretical Lens on Reaction Pathways
With the advancement of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for the in-silico investigation of reaction mechanisms.[3][4][5][6] DFT calculations can provide detailed insights into the energetics of a reaction pathway, including the structures of reactants, products, intermediates, and, crucially, transition states. This allows for a theoretical validation of a proposed mechanism and can predict outcomes such as stereoselectivity.
For the Wittig reaction, another cornerstone of organic synthesis that produces a phosphine oxide byproduct, DFT studies have been instrumental in refining the understanding of its mechanism.[3][4][5][6] These studies have largely supported a concerted [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate, over a stepwise pathway involving a betaine (B1666868) intermediate under lithium-free conditions.[7] Computational models can calculate the activation energies for different pathways, providing a quantitative measure of their relative likelihood.
Computational Protocol: DFT Study of the Wittig Reaction
A typical workflow for a DFT study of a reaction mechanism like the Wittig reaction includes:
-
Model System Selection: A representative reaction system is chosen, for example, the reaction of a simple phosphonium (B103445) ylide with an aldehyde.
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Profile Construction: The relative energies of all species along the reaction coordinate are calculated to construct a detailed energy profile of the proposed mechanism.
-
Analysis: The calculated energy barriers are used to determine the rate-determining step and to predict the stereochemical outcome of the reaction.
Comparative Analysis: Isotopic Labeling vs. Computational Modeling
| Feature | Isotopic Labeling Studies | Computational Modeling (DFT) |
| Nature of Evidence | Direct experimental evidence of atomic connectivity changes. | Theoretical prediction of reaction pathways and energetics. |
| Information Provided | Confirms bond-forming/breaking events and traces atomic pathways. | Provides detailed geometries of all species, including transient intermediates and transition states, and calculates reaction energetics. |
| Experimental/Computational Cost | Can be expensive due to the cost of isotopically labeled reagents and requires specialized analytical equipment (MS, NMR). | Computationally intensive, requiring significant computing resources and specialized software. |
| Scope and Limitations | Limited to the availability of labeled starting materials and the ability to unambiguously determine the label's position in the product. | The accuracy of the results is highly dependent on the chosen level of theory and the computational model. It provides a model of the reaction, not a direct observation. |
| Confirmation of Stereochemistry | Can definitively confirm stereochemical outcomes like inversion of configuration. | Can predict stereoselectivity based on the relative energies of different transition states. |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: The generally accepted concerted mechanism of the Wittig reaction.
Caption: Experimental workflow for ¹⁸O-labeling of an alcohol.
Conclusion
Both isotopic labeling and computational modeling are indispensable tools for the validation of reaction mechanisms involving phosphine oxides. Isotopic labeling provides unambiguous experimental proof of atomic rearrangements, offering a "gold standard" for mechanistic elucidation. On the other hand, computational methods like DFT provide an unparalleled level of detail about the entire reaction energy landscape, including the fleeting transition states that are often inaccessible to direct experimental observation. The most robust mechanistic studies often leverage both approaches, where experimental data from isotopic labeling can validate and refine computational models, leading to a comprehensive and high-fidelity understanding of the reaction pathway. For researchers and drug development professionals, a judicious choice of these methods, or their synergistic combination, is key to unraveling the complexities of chemical transformations and driving further synthetic innovation.
References
- 1. Method that yields oxygen-18-enriched alcohols set to bolster drug studies | Research | Chemistry World [chemistryworld.com]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Trimethylphosphine Oxide: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper handling and disposal of trimethylphosphine (B1194731) oxide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Information
Trimethylphosphine oxide is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some safety data sheets also indicate that it is suspected of causing cancer.[2] In the event of a fire, it can decompose to produce hazardous carbon oxides and oxides of phosphorus.[2][3]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3] Contaminated clothing should be removed and washed before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][3]
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse the mouth with water.[1][3]
Chemical and Hazard Data
The following table summarizes key quantitative and identifying information for this compound.
| Identifier | Value | Reference |
| CAS Number | 676-96-0 | [4] |
| Molecular Formula | C₃H₉OP | [4] |
| Molecular Weight | 92.08 g/mol | [4] |
| Appearance | White, crystalline solid | |
| Odor | Odorless | |
| Primary Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Operational and Disposal Plan
The fundamental principle for disposing of this compound is that it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure, in solution, or as residue), ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[5]
-
Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1][3] If dust formation is possible or ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Spill & Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3] Evacuate non-essential personnel.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.
-
Clean-Up: For solid spills, carefully sweep up the material, avoiding dust formation.[3] Place the swept material into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound (including contaminated labware, gloves, and paper towels) in a dedicated, chemically compatible container.
-
The container must be in good condition, have a secure screw-top lid, and be clearly labeled as "Hazardous Waste: this compound."
-
-
Container Management:
-
Disposal:
-
Empty Containers:
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethylphosphine Oxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trimethylphosphine oxide, a compound requiring careful management. Adherence to these procedures will minimize risk and ensure responsible disposal.
Immediate Safety and Handling Protocols
This compound is a crystalline solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE) is the first line of defense against accidental exposure.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from dust or splashes.[1] |
| Skin and Body Protection | Long-sleeved laboratory coat. | To prevent skin contact.[1] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation.[1] |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that you are working in a designated, well-ventilated area.[1][2]
-
Dispensing: Carefully weigh and transfer the solid compound, avoiding the generation of dust.[1]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
-
Spill Cleanup: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1][3] Ensure the area is then cleaned thoroughly.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (such as gloves), in a designated and clearly labeled hazardous waste container.[1][4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local, state, and federal regulations. Do not mix with other waste.[4]
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Visualizing Safety Protocols
To further clarify the necessary safety procedures, the following diagrams illustrate the logical relationships between hazards and protective measures, as well as the standard workflow for handling this compound.
Caption: Relationship between this compound hazards and corresponding PPE.
Caption: Step-by-step workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
